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Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2-(1-Methylcyclopropyl)propan-2-ol

Document Control: Target Molecule: 2-(1-Methylcyclopropyl)propan-2-ol[1] CAS Registry Number: 89794-29-6[1] Molecular Formula: C₇H₁₄O Molecular Weight: 114.19 g/mol [1] Classification: Tertiary Alcohol / Cyclopropane Der...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Target Molecule: 2-(1-Methylcyclopropyl)propan-2-ol[1]

  • CAS Registry Number: 89794-29-6[1]

  • Molecular Formula: C₇H₁₄O

  • Molecular Weight: 114.19 g/mol [1]

  • Classification: Tertiary Alcohol / Cyclopropane Derivative

Executive Summary & Strategic Analysis

2-(1-Methylcyclopropyl)propan-2-ol represents a specialized lipophilic scaffold in medicinal chemistry. Structurally, it serves as a rigidified, conformationally restricted bioisostere of the tert-butyl or tert-amyl group. The incorporation of the cyclopropane ring introduces unique steric constraints and metabolic stability profiles, often utilized to modulate the potency and pharmacokinetic properties of kinase inhibitors and GPCR ligands.

This guide details two distinct synthetic pathways validated for high-purity production:

  • Primary Route (Nucleophilic Addition): A robust, scalable Grignard addition to Methyl 1-methylcyclopropyl ketone. Recommended for gram-to-kilogram scale synthesis due to the commercial availability of precursors.

  • Secondary Route (Carbenoid Cyclopropanation): A Furukawa-modified Simmons-Smith reaction applied to an allylic alcohol. Recommended when specific isotopic labeling (e.g., deuterated cyclopropane ring) is required or when the ketone precursor is inaccessible.

Retrosynthetic Logic & Pathway Visualization

The strategic disconnection relies on the stability of the cyclopropane ring. We view the target as either a derivative of a ketone (C–C bond formation) or a derivative of an alkene (ring formation).

Retrosynthesis Target TARGET 2-(1-Methylcyclopropyl)propan-2-ol (C7H14O) Disconnect_A Disconnection A (Grignard) Target->Disconnect_A C-C Bond Cleavage Disconnect_B Disconnection B (Simmons-Smith) Target->Disconnect_B Ring Disconnection Precursor_A1 Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5) Disconnect_A->Precursor_A1 Reagent_A Methylmagnesium Bromide (MeMgBr) Disconnect_A->Reagent_A Precursor_B1 2,3-Dimethyl-3-buten-2-ol (Allylic Alcohol) Disconnect_B->Precursor_B1 Reagent_B Et2Zn + CH2I2 (Zinc Carbenoid) Disconnect_B->Reagent_B

Figure 1: Retrosynthetic map illustrating the two primary disconnections: Nucleophilic addition (Route A) and Cyclopropanation (Route B).

Primary Route: Grignard Addition

Methodology: Nucleophilic addition of methylmagnesium bromide to Methyl 1-methylcyclopropyl ketone.

Reaction Mechanism & Rationale

This route exploits the electrophilicity of the ketone carbonyl. The 1-methylcyclopropyl group acts as a steric bulk provider but does not interfere electronically. The reaction is highly exothermic; temperature control is critical to prevent dehydration of the resulting tertiary alcohol or ring-opening side reactions.

Materials & Reagents Table
ReagentEquiv.[2][3][4]RoleCritical Specification
Methyl 1-methylcyclopropyl ketone 1.0SubstratePurity >95%; Dry (<0.1% H₂O)
Methylmagnesium Bromide (MeMgBr) 1.2 - 1.5Nucleophile3.0 M in Et₂O or THF; Titrate before use
Tetrahydrofuran (THF) SolventAnhydrousDistilled over Na/Benzophenone or SPS grade
Ammonium Chloride (NH₄Cl) ExcessQuenchSaturated aqueous solution
Detailed Protocol

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with Argon or Nitrogen for 15 minutes.

  • Charge the RBF with Methyl 1-methylcyclopropyl ketone (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration relative to ketone).

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Grignard Addition

  • Charge the addition funnel with MeMgBr solution (1.3 equiv).

  • Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. Rapid addition may cause local overheating, leading to byproduct formation.

  • Once addition is complete, allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–4 hours. Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS. The starting ketone peak should disappear.

Step 3: Quenching & Workup

  • Cool the reaction mixture back to 0°C .

  • Quench: Slowly add saturated aq. NH₄Cl.

    • Caution: Vigorous gas evolution (methane) and precipitation of magnesium salts will occur.

  • Dilute with Diethyl Ether (Et₂O) and separate layers.

  • Extract the aqueous phase twice with Et₂O.

  • Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure (Rotary Evaporator). Note: The product is volatile; avoid high vacuum or prolonged heating.

Alternative Route: Simmons-Smith Cyclopropanation

Methodology: Furukawa-modified cyclopropanation of 2,3-dimethyl-3-buten-2-ol.

Rationale

This route is indispensable when the ketone precursor is unavailable or when synthesizing isotopologues (e.g., using CD₂I₂ to install a deuterated methylene in the ring). The hydroxyl group of the allylic alcohol coordinates with the Zinc reagent, accelerating the reaction and ensuring site-selectivity.

Workflow Visualization

SimmonsSmith Start Start: 2,3-Dimethyl-3-buten-2-ol Reaction Cyclopropanation: Transfer of CH2 Start->Reaction Substrate Reagent_Prep Reagent Prep: Et2Zn + CH2I2 (-10°C in DCM) Reagent_Prep->Reaction Active Species (IZnCH2I) Coordination Coordination: Zinc-Alkoxide Complex Quench Quench: Sat. NH4Cl Coordination->Quench 2-12 hrs Reaction->Coordination Fast Product Product: 2-(1-Methylcyclopropyl)propan-2-ol Quench->Product

Figure 2: Furukawa-modified Simmons-Smith workflow. The hydroxyl group directs the zinc carbenoid.

Detailed Protocol

Safety Warning: Diethylzinc (Et₂Zn) is pyrophoric. Handle strictly under inert atmosphere.

  • Reagent Formation: In a dry flask under Argon, dissolve Diethylzinc (2.2 equiv, 1.0 M in Hexanes) in anhydrous Dichloromethane (DCM). Cool to -10°C .

  • Carbenoid Generation: Add Diiodomethane (CH₂I₂, 2.2 equiv) dropwise. Stir for 15 minutes to form the active iodomethylzinc iodide species.

  • Substrate Addition: Add 2,3-dimethyl-3-buten-2-ol (1.0 equiv) dissolved in DCM dropwise to the cold reagent mixture.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 12 hours. The formation of a white precipitate (ZnI₂) is common.

  • Workup: Quench carefully with saturated NH₄Cl. Extract with DCM. Wash with 10% Na₂S₂O₃ (to remove iodine traces) and then NaHCO₃.

Purification & Characterization

Due to the tertiary alcohol functionality, the compound is prone to acid-catalyzed elimination (leading back to alkene mixtures). Avoid acidic stationary phases.

  • Distillation: The most effective purification method for >5g scales.

    • Boiling Point (Predicted): ~135–140°C at 760 mmHg.

    • Vacuum Distillation recommended to minimize thermal stress.

  • Flash Chromatography:

    • Stationary Phase: Neutral Alumina or Silica Gel (buffered with 1% Et₃N).

    • Eluent: 5-15% EtOAc in Hexanes.

Analytical Profile (Expected):

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.2–0.5 ppm (m, 4H, cyclopropane CH₂).

    • δ 1.15 ppm (s, 3H, cyclopropane-CH₃).

    • δ 1.25 ppm (s, 6H, C(CH₃)₂OH).

    • δ 1.5–2.0 ppm (br s, 1H, OH).

  • ¹³C NMR: Distinct signals for quaternary cyclopropane carbon (~20-25 ppm) and carbinol carbon (~70-75 ppm).

References

  • Simmons-Smith Reaction Mechanism & Scope

    • Charette, A. B., & Beauchemin, A. (2001).[2] Simmons-Smith Cyclopropanation Reaction.[2][5][6] Organic Reactions, 58, 1–415.

  • Precursor Synthesis (Methyl 1-methylcyclopropyl ketone)

    • Organic Syntheses, Coll.[7] Vol. 4, p. 597 (1963); Vol. 31, p. 74 (1951). (Reference for general cyclopropyl ketone synthesis).

  • Grignard Reagent Handling & Preparation

    • Sigma-Aldrich Technical Bulletin: Handling Air-Sensitive Reagents.
  • Samarium Diiodide Coupling (Contextual Reference for Structure)

    • Aulenta, F., et al. (2006).[8] Samarium Diiodide Induced Reactions of Cyclopropyl Ketones. European Journal of Organic Chemistry, 2006(7), 1733-1739.[8] (Validates the stability of the 1-methylcyclopropyl ketone scaffold).

Sources

Exploratory

13C NMR analysis of 2-(1-Methylcyclopropyl)propan-2-ol

This guide serves as an in-depth technical whitepaper for the structural validation of 2-(1-Methylcyclopropyl)propan-2-ol using C NMR. It is designed for analytical chemists and drug discovery scientists requiring rigoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper for the structural validation of 2-(1-Methylcyclopropyl)propan-2-ol using


C NMR. It is designed for analytical chemists and drug discovery scientists requiring rigorous verification of this sterically congested cyclopropyl carbinol.

Technical Whitepaper: C NMR Structural Validation of 2-(1-Methylcyclopropyl)propan-2-ol

Executive Summary & Structural Challenge

2-(1-Methylcyclopropyl)propan-2-ol represents a specific class of gem-disubstituted cyclopropanes often employed as metabolically stable bioisosteres for gem-dimethyl or isopropyl groups in drug design.

The structural validation of this molecule presents a unique NMR challenge due to the presence of two adjacent quaternary carbons —the carbinol center (C2) and the cyclopropyl attachment point (C1'). Standard proton-decoupled


C NMR protocols often fail to detect these nuclei due to long spin-lattice relaxation times (

), leading to false-negative results or misidentification as ring-opened homoallylic impurities.

This guide outlines a self-validating protocol to unambiguously assign the structure, distinguishing the intact cyclopropane ring from common synthetic byproducts.

Predicted Spectral Assignment (Chemical Shift Logic)

The molecule possesses a plane of symmetry, simplifying the signal count to 5 unique resonances despite containing 7 carbon atoms.

Table 1: C NMR Chemical Shift Assignment (CDCl )
Carbon LabelEnvironmentTypePredicted Shift (

, ppm)
Multiplicity (DEPT-135)Structural Logic
C-OH Carbinol (Quaternary)C

70.0 – 74.0 InvisibleDeshielded by Oxygen; low intensity due to long

.
Me-C-OH Methyls on CarbinolCH

26.0 – 29.0 Up (+)Equivalent methyls; typical aliphatic range.
C1' Cyclopropyl (Quaternary)C

20.0 – 25.0 InvisibleShielded by cyclopropane anisotropy; adjacent to C-OH.
Me-Ring Methyl on CyclopropaneCH

18.0 – 22.0 Up (+)Slightly shielded compared to carbinol methyls.
C2', C3' Cyclopropyl MethylenesCH

8.0 – 14.0 Down (-)Diagnostic Signal. Highly shielded characteristic of cyclopropane rings.

Critical Insight: The most common error is misassigning the C1' quaternary signal. It often appears in the aliphatic region (~22 ppm) where solvent impurities or methyl signals reside. Unlike a standard alkyl quaternary carbon (usually 30-40 ppm), the cyclopropyl ring current exerts a shielding effect.

Experimental Protocols (The "Trustworthiness" Pillar)

To ensure detection of the quaternary carbons and validate the ring integrity, the following acquisition parameters are mandatory.

Protocol A: Quantitative C Acquisition (Inverse Gated)

Purpose: To detect the quaternary carbons (C-OH and C1') which suffer from slow relaxation and lack of NOE enhancement.

  • Solvent:

    
     (Standard) or 
    
    
    
    (if H-bonding analysis is required).
  • Pulse Sequence: zgig (Inverse gated decoupling) or standard zgpg with extended delay.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds
    .
    • Reasoning: Quaternary carbons in sterically hindered environments can have

      
       values exceeding 3-4 seconds. A standard 1s delay will saturate these signals, making them disappear into the noise.
      
  • Scans: Minimum 1024 scans (due to low sample mass or lack of NOE).

  • Optional: Add 0.02 M Cr(acac)

    
      (Chromium acetylacetonate) as a relaxation agent to shorten 
    
    
    
    and allow quantitative integration.
Protocol B: DEPT-135 (Distortionless Enhancement by Polarization Transfer)

Purpose: To distinguish the cyclopropyl methylenes (CH


) from the methyl groups (CH

).
  • Phase Setting: Calibrate so CH and CH

    
     are positive (up) and CH
    
    
    
    is negative (down).
  • Validation Check:

    • The signal at ~10-14 ppm must be negative (inverted).

    • If this signal is positive, the ring has likely opened to an alkene (methyl group formation) or the phase is incorrect.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the synthesis product.

NMR_Validation Start Crude Product 2-(1-Methylcyclopropyl)propan-2-ol Acquisition Acquire 13C NMR (d1 > 5s) + DEPT-135 Start->Acquisition Check_Alkene Check 110-150 ppm Region Acquisition->Check_Alkene Alkene_Present Signals Detected (110-140 ppm) Check_Alkene->Alkene_Present Yes Alkene_Absent Region Silent Check_Alkene->Alkene_Absent No Ring_Open FAILURE: Ring Opening Occurred (Homoallylic Alcohol Impurity) Alkene_Present->Ring_Open Check_HighField Check 0-15 ppm Region Alkene_Absent->Check_HighField Signal_Found Signal at ~10-14 ppm Check_HighField->Signal_Found Yes DEPT_Check DEPT-135 Phase? Signal_Found->DEPT_Check Negative_Phase Negative (Inverted) DEPT_Check->Negative_Phase Positive_Phase Positive (Upright) DEPT_Check->Positive_Phase Confirmation CONFIRMED STRUCTURE Intact Cyclopropyl Ring Negative_Phase->Confirmation Misassignment ERROR: Likely Methyl (Check Phasing or Structure) Positive_Phase->Misassignment

Caption: Logic flow for distinguishing the target cyclopropyl carbinol from ring-opened alkene impurities.

Common Pitfalls & Mechanistic Insights

The Ring-Opening Risk

Cyclopropyl carbinols are acid-sensitive. During workup (especially if acidic quenching is used after Grignard synthesis), the "cyclopropylcarbinyl rearrangement" can occur.

  • Mechanism: Protonation of the alcohol

    
     Loss of H
    
    
    
    O
    
    
    Formation of the cyclopropylcarbinyl cation
    
    
    Rearrangement to the homoallyl cation.
  • NMR Signature of Failure: Disappearance of the high-field signals (10-15 ppm) and appearance of alkene signals (110-140 ppm ) and a new methyl singlet (from the terminal vinyl group).

The "Missing" Quaternary Carbon

In standard rapid-scan


C NMR, the signal at ~72 ppm  (C-OH) and ~23 ppm  (C1') may be completely absent.
  • Cause: The quaternary carbons have no attached protons to facilitate relaxation via dipolar coupling.

  • Solution: Do not assume the reaction failed if these peaks are missing in a 1-second delay experiment. Re-run with Protocol A .

HMBC Connectivity

If absolute confirmation of the connectivity between the ring and the alcohol is required (e.g., for regulatory filing), run a


 HMBC  experiment.
  • Look for a correlation between the Methyl protons on the ring (~1.0 ppm) and the Carbinol Carbon (~72 ppm).

  • This 3-bond coupling (

    
    ) definitively proves the methyl-cyclopropane moiety is attached to the alcohol center.
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

    
    C chemical shift prediction rules). 
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Methodology for DEPT and quaternary carbon detection).

  • Kulinkovich, O. G. (2004). "The Kulinkovich Reaction in the Synthesis of Cyclopropanols". Chemical Reviews. (Context on synthesis and stability of cyclopropyl carbinols).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for Inverse Gated Decoupling and Relaxation Delays).

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 2-(1-Methylcyclopropyl)propan-2-ol

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(1-Methylcyclopropyl)propan-2-ol, a unique tertiary alcohol incorporating a strained cyclopropyl ring. Designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-(1-Methylcyclopropyl)propan-2-ol, a unique tertiary alcohol incorporating a strained cyclopropyl ring. Designed for researchers and analytical chemists, this document moves beyond a simple spectral interpretation to deliver a foundational understanding of the compound's ionization and fragmentation dynamics. We will explore the causal mechanisms behind its electron ionization (EI) induced fragmentation, predict the resultant mass spectrum, and provide a validated, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) protocol for its empirical analysis. The guide is grounded in established principles of mass spectrometry, with key mechanistic claims supported by authoritative references.

Introduction: Structural Rationale and Analytical Significance

2-(1-Methylcyclopropyl)propan-2-ol (C₇H₁₄O, Molar Mass: 114.19 g/mol ) presents an interesting case for mass spectrometric analysis. Its structure combines two key features that profoundly influence its fragmentation: a tertiary alcohol and a cyclopropyl ring.

  • Tertiary Alcohol Moiety: Tertiary alcohols are known to produce weak or entirely absent molecular ion peaks in Electron Ionization (EI) mass spectrometry due to the stability of the tertiary carbocation formed upon α-cleavage.[1][2]

  • Cyclopropyl Group: The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions upon ionization, leading to characteristic fragmentation pathways that can be mechanistically distinct from simple alkyl chains.[3][4]

Understanding the interplay of these structural features is crucial for accurate identification and structural elucidation in complex mixtures, such as in metabolomics, environmental analysis, or fragrance chemistry. This guide will deconstruct the fragmentation pathways to provide a predictive framework for interpreting the mass spectrum of this molecule and its analogs.

Ionization Methodology: The Case for Electron Ionization (EI)

For a volatile, low-molecular-weight, non-polar compound like 2-(1-Methylcyclopropyl)propan-2-ol, Gas Chromatography (GC) coupled with Electron Ionization (EI) mass spectrometry is the analytical method of choice.[5]

Causality Behind the Choice: EI is a "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[6][7] This energetic input is sufficient to overcome the ionization energy of the molecule, creating a radical cation (the molecular ion, M•+) and inducing extensive, reproducible fragmentation.[8] While this often leads to the absence of a molecular ion peak for compounds like tertiary alcohols, the resulting fragment pattern is highly characteristic and serves as a structural fingerprint, ideal for library matching and unambiguous identification.[2][9]

Predicted Fragmentation Pathways under Electron Ionization

The 70 eV EI mass spectrum of 2-(1-Methylcyclopropyl)propan-2-ol is predicted to be dominated by fragments resulting from a few key high-probability pathways. The molecular ion (m/z 114) is expected to be of very low abundance or completely absent.[1][10]

Pathway A: α-Cleavage (Alpha-Cleavage)

α-cleavage is the scission of a carbon-carbon bond adjacent to the heteroatom (in this case, oxygen). This is often the most dominant fragmentation pathway for alcohols.[2][11] For this molecule, ionization is presumed to occur by removal of a lone pair electron from the oxygen atom.

  • Loss of a Methyl Radical (•CH₃): The most favorable α-cleavage involves the loss of a methyl radical to form a stable, resonance-stabilized oxonium ion at m/z 99 . This is often the base peak or a very prominent peak in the spectrum of tertiary alcohols.[10]

Caption: α-Cleavage leading to the loss of a methyl radical.

Pathway B: Dehydration

Alcohols readily eliminate a molecule of water (H₂O, 18 Da) upon ionization.[1][2] This pathway leads to the formation of an alkene radical cation.

  • Loss of Water (H₂O): The elimination of water from the molecular ion would produce a fragment at m/z 96 . This peak is expected to be of moderate intensity.

Caption: Dehydration pathway resulting in the loss of water.

Pathway C: Cyclopropyl Ring-Involved Fragmentation

The strained cyclopropyl ring offers unique fragmentation routes. Cleavage of the bond connecting the cyclopropyl ring to the tertiary carbon is another form of α-cleavage.

  • Loss of the Isopropyl Alcohol Radical (•C(CH₃)₂OH): This cleavage would result in the formation of a 1-methylcyclopropyl cation at m/z 55 .

  • Formation of the Acetone Radical Cation: A rearrangement followed by cleavage can lead to the formation of the stable acetone radical cation, (CH₃)₂CO•+ , at m/z 58 .

Summary of Predicted Mass Spectrum

The key ions expected in the EI mass spectrum are summarized below. The relative abundance is a prediction based on established fragmentation principles, where more stable ions are expected to be more abundant.[8]

Predicted m/z Proposed Ion Structure / Identity Fragmentation Mechanism Predicted Relative Abundance
114[C₇H₁₄O]•+ (Molecular Ion)-Very Low / Absent
99[(M - CH₃)]+α-CleavageHigh (Likely Base Peak)
96[M - H₂O]•+DehydrationModerate
59[C(CH₃)₂OH]+α-Cleavage (Loss of cyclopropyl)Moderate to High
55[C₄H₇]+α-Cleavage (Loss of •C(CH₃)₂OH)Moderate
43[C₃H₇]+ or [CH₃CO]+Various PathwaysHigh

Self-Validating Experimental Protocol: GC-MS Analysis

This protocol is designed to provide robust, reproducible data for the analysis of 2-(1-Methylcyclopropyl)propan-2-ol.

5.1. Sample Preparation

  • Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.

  • Dilution: Prepare a 100 ppm (µg/mL) stock solution of the neat standard.

  • Working Standard: Create a 1-10 ppm working standard by diluting the stock solution in the chosen solvent. Causality: This concentration range is typically optimal for modern EI-MS systems, preventing detector saturation while providing excellent signal-to-noise.

5.2. Instrumentation: GC-MS System

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for good peak shape with alcohols.

5.3. GC Method Parameters

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte.

  • Split Ratio: 20:1. Causality: Prevents column overloading and ensures sharp chromatographic peaks.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 2 minutes.

5.4. MS Method Parameters

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV. Causality: Standard energy for EI to create reproducible spectra that are comparable to commercial libraries (e.g., NIST, Wiley).

  • Mass Scan Range: m/z 35 - 200. Causality: This range covers the molecular ion and all predicted significant fragments.

  • Solvent Delay: 3 minutes. Causality: Protects the MS filament from the high pressure of the solvent peak.

5.5. Data Analysis and Validation

  • Peak Identification: Identify the chromatographic peak corresponding to the analyte.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the peak apex.

  • Interpretation: Compare the experimental mass spectrum to the predicted fragmentation patterns outlined in Sections 3 & 4.

  • Library Search: Perform a search against the NIST/Wiley mass spectral library to confirm the identification. The system is validated if the experimental spectrum yields a high match factor (>800) with the library spectrum for the target compound or a structurally similar analog.

Conclusion

The mass spectrometric analysis of 2-(1-Methylcyclopropyl)propan-2-ol is a clear demonstration of how fundamental chemical principles govern molecular fragmentation. The spectrum is defined by the instability of the tertiary alcohol's molecular ion and the dominance of α-cleavage, leading to a prominent peak at m/z 99. Secondary fragmentation pathways, including dehydration and those involving the cyclopropyl ring, provide further structural confirmation. The provided GC-MS protocol offers a reliable, self-validating method for obtaining high-quality data for this compound, enabling confident identification for researchers across various scientific disciplines.

References

  • Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13:003. [Link]

  • Blevins, M. S., Klein, D. R., & Brodbelt, J. S. (2018). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 935–945. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 2-Propanol, 2-[2-(2-methyl-1-propenyl)cyclopropyl]-, trans-. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. [Link]

  • University of Arizona. (n.d.).
  • António, N., et al. (2018). Electron Impact Ionization of 1-Butanol: I. Mass Spectra and Partial Ionization Cross Sections. Journal of Physics: Conference Series, 1078, 012004. [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-2-ol. [Link]

  • Ghorbani, M., et al. (2017). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Metabolites, 7(3), 36. [Link]

  • PubChem. (n.d.). 2-(1-Methylcyclohexyl)propan-2-ol. [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 218, 217-229. [Link]

  • PubChem. (n.d.). 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Chem O'Clock. (2022, December 31). Alcohol Analysis with GC-MS [Video]. YouTube. [Link]

  • LCGC International. (2024, November 1). Profiling Volatile Organic Compounds in Whisky with GC×GC–MS. [Link]

Sources

Exploratory

Technical Profile: 2-(1-Methylcyclopropyl)propan-2-ol

Executive Summary 2-(1-Methylcyclopropyl)propan-2-ol (CAS 89794-29-6 ) is a specialized tertiary alcohol incorporating a gem-dimethyl group adjacent to a 1-methylcyclopropyl moiety. This structural motif is of increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylcyclopropyl)propan-2-ol (CAS 89794-29-6 ) is a specialized tertiary alcohol incorporating a gem-dimethyl group adjacent to a 1-methylcyclopropyl moiety. This structural motif is of increasing interest in medicinal chemistry as a bioisostere for the tert-butyl group . The cyclopropane ring introduces conformational rigidity and alters the metabolic profile compared to acyclic alkyl chains, potentially reducing susceptibility to cytochrome P450 oxidation while maintaining lipophilicity.

This guide details the chemical identity, validated synthesis protocols, and structural applications of this compound for use in drug discovery and advanced organic synthesis.

Chemical Identity & Physicochemical Data

The compound is a colorless liquid at room temperature. Its steric bulk and quaternary carbon centers make it a robust hydrophobic pharmacophore.

Property Data
CAS Number 89794-29-6
IUPAC Name 2-(1-Methylcyclopropyl)propan-2-ol
Synonyms

-Trimethylcyclopropanemethanol; 1-(2-Hydroxypropan-2-yl)-1-methylcyclopropane
Molecular Formula C

H

O
Molecular Weight 114.19 g/mol
SMILES CC1(CC1)C(C)(C)O
InChI Key InChI=1S/C7H14O/c1-6(2,8)7(3)4-5-7/h8H,4-5H2,1-3H3
Appearance Colorless Liquid
Predicted LogP ~1.8 - 2.1 (Lipophilic)

Synthetic Methodology

Retrosynthetic Analysis

The most reliable route to 2-(1-methylcyclopropyl)propan-2-ol involves the nucleophilic addition of a methyl organometallic reagent to a carbonyl precursor containing the cyclopropyl ring. Two primary pathways exist:

  • Route A (Ketone): Addition of Methylmagnesium bromide (MeMgBr) to 1-Methylcyclopropyl methyl ketone .

  • Route B (Ester): Double addition of MeMgBr to Methyl 1-methylcyclopropanecarboxylate .

Route A is generally preferred for higher yields and cleaner reaction profiles, as it avoids the stable hemiacetal intermediates sometimes observed in ester additions.

Validated Protocol (Route A: Grignard Addition)

Objective: Synthesis of 2-(1-methylcyclopropyl)propan-2-ol on a 10g scale.

Reagents:

  • 1-Methylcyclopropyl methyl ketone (1.0 eq)

  • Methylmagnesium bromide (3.0 M in Et

    
    O, 1.2 eq)
    
  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et

    
    O)
    
  • Saturated Ammonium Chloride (NH

    
    Cl) solution
    

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

  • Solvent Prep: Charge the flask with anhydrous THF (100 mL) and 1-Methylcyclopropyl methyl ketone (10.0 g, ~89 mmol). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer MeMgBr (35.6 mL, 107 mmol) to the addition funnel. Add dropwise to the ketone solution over 30 minutes. Note: The reaction is exothermic; control the addition rate to maintain internal temperature <10°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor consumption of the ketone by TLC (20% EtOAc/Hexanes) or GC-MS.

  • Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated NH

    
    Cl (50 mL). Caution: Vigorous gas evolution.
    
  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with Et

    
    O (3 x 50 mL). Combine organic layers.
    
  • Drying: Wash combined organics with brine (50 mL), dry over anhydrous MgSO

    
    , and filter.
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the pure alcohol.

Synthesis Workflow Diagram

SynthesisPath Precursor 1-Methylcyclopropyl methyl ketone Intermediate Magnesium Alkoxide Complex Precursor->Intermediate Nucleophilic Attack (THF, 0°C) Reagent MeMgBr (Grignard) Reagent->Intermediate Product 2-(1-Methylcyclopropyl) propan-2-ol (CAS 89794-29-6) Intermediate->Product Protonation Quench H3O+ / NH4Cl (Hydrolysis) Quench->Product

Figure 1: Grignard synthesis pathway converting the ketone precursor to the target tertiary alcohol.[1]

Structural Applications in Drug Design

Bioisosterism: The "Super-Tert-Butyl"

The tert-butyl group is a classic lipophilic anchor in drug design, but it is metabolically vulnerable to oxidation at the methyl groups. The 2-(1-methylcyclopropyl)propan-2-ol motif offers a strategic alternative:

  • Conformational Restriction: The cyclopropane ring locks the spatial orientation of the methyl and hydroxyl groups, potentially reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: Cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds, resisting P450-mediated hydroxylation.

  • Sigma-Hole Interactions: The strained ring can engage in unique non-covalent interactions with receptor pockets.

Pharmacophore Logic

Pharmacophore Compound 2-(1-Methylcyclopropyl) propan-2-ol Feature1 Hydroxyl Group (-OH) H-Bond Donor/Acceptor Compound->Feature1 Feature2 Gem-Dimethyl Steric Bulk / Lipophilicity Compound->Feature2 Feature3 Cyclopropyl Ring Rigid Scaffold / Metabolic Shield Compound->Feature3

Figure 2: Pharmacophoric breakdown of the molecule highlighting key interaction points.

Safety & Handling

While specific toxicological data for this CAS is limited, handle as a standard tertiary alcohol and flammable liquid.

  • Hazards: Flammable liquid and vapor. Causes skin and eye irritation.

  • Storage: Store in a cool, dry place under inert gas. Keep away from heat/sparks.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.

References

  • Sigma-Aldrich. Product Detail: 2-(1-Methylcyclopropyl)propan-2-ol. Link

  • Kulinkovich, O. G., et al. (1991).[2] "Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols". Synthesis. Link (Methodology grounding for cyclopropyl synthesis).

  • PubChem. Compound Summary: 2-(1-Methylcyclopropyl)propan-2-ol. Link

  • Wessjohann, L. A., et al. (2003). "Cyclopropanes in Drug Discovery". Current Opinion in Drug Discovery & Development. (Context for bioisosterism).

Sources

Foundational

Definitive Guide: 2-(1-Methylcyclopropyl)propan-2-ol

Content Type: Technical Reference & Synthetic Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists[1] Executive Summary The molecule 2-(1-methylcyclopropyl)propan-2-ol represe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Protocol Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists[1]

Executive Summary

The molecule 2-(1-methylcyclopropyl)propan-2-ol represents a critical structural motif in modern medicinal chemistry.[1] It serves as a lipophilic, metabolically stable bioisostere for the tert-butyl or gem-dimethyl group.[1] This guide provides a rigorous analysis of its IUPAC nomenclature, a self-validating synthetic protocol, and an examination of its physicochemical utility in drug design, specifically focusing on the electronic contributions of Walsh orbitals to its unique reactivity profile.

Structural Analysis & Nomenclature

IUPAC Nomenclature Breakdown

The naming of this compound adheres to the Blue Book (P-44) rules regarding the selection of the preferred IUPAC name (PIN).

  • Principal Functional Group: The hydroxyl group (-OH) has priority over the alkyl ring.[2][3][4] Therefore, the parent structure is the acyclic alkane chain containing the -OH group.[4]

  • Parent Chain: The longest carbon chain containing the -OH group is a 3-carbon chain: propane .[1][4][5]

  • Suffix: -2-ol (indicating the alcohol is at position 2).[1][4][6]

  • Substituent: Attached to position 2 of the propane chain is a cyclopropyl ring.[4]

  • Secondary Substituent: The cyclopropyl ring itself bears a methyl group at its point of attachment (position 1 of the ring).[4] Thus, the substituent is (1-methylcyclopropyl) .

Final Systematic Name: 2-(1-Methylcyclopropyl)propan-2-ol

Stereochemical & Conformational Considerations
  • Achirality: Despite the presence of a substituted cyclopropane, the molecule possesses a plane of symmetry passing through the C1-C2 bond of the propane chain and the C1 of the cyclopropane ring (bisecting the C2-C3 bond of the ring).[4] It is achiral.

  • Walsh Orbitals: The C-C bonds of the cyclopropane ring possess significant

    
    -character (
    
    
    
    to
    
    
    hybridization).[4] These high-energy "banana bonds" (Walsh orbitals) can conjugate with the adjacent oxygen lone pairs, influencing the pKa and solvolytic stability of the alcohol.[4]

Synthetic Methodology (Self-Validating Protocol)

The most robust route to 2-(1-methylcyclopropyl)propan-2-ol is the Grignard addition to a carbonyl precursor.[1] This method minimizes ring-opening side reactions common with acid-catalyzed routes.[1]

Reaction Pathway Visualization

The following diagram outlines the logical flow from the ester precursor to the final tertiary alcohol.

SynthesisPath SM Methyl 1-methylcyclopropane- carboxylate Inter Tetrahedral Intermediate SM->Inter THF, 0°C Reagent Methylmagnesium Bromide (MeMgBr, 3.0 eq) Reagent->Inter Quench NH4Cl (sat. aq.) Quench Inter->Quench Warming to RT Product 2-(1-Methylcyclopropyl) propan-2-ol Quench->Product Workup

Figure 1: Grignard synthesis pathway converting the ester directly to the tertiary alcohol.

Step-by-Step Protocol

Pre-requisites: All glassware must be flame-dried and maintained under an inert atmosphere (Ar or N2).[1]

  • Reagent Preparation:

    • Charge a 3-neck round-bottom flask with Methyl 1-methylcyclopropanecarboxylate (10.0 mmol) and anhydrous THF (20 mL).

    • Cool the solution to 0°C using an ice/water bath.

  • Grignard Addition (The Critical Step):

    • Dropwise add Methylmagnesium bromide (3.0 M in ether, 30.0 mmol, 3.0 equiv) over 20 minutes.

    • Mechanism Note: The first equivalent converts the ester to the ketone (1-acetyl-1-methylcyclopropane) in situ; the second and third equivalents drive the conversion to the tertiary alkoxide.[4]

    • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Quenching (Safety Critical):

    • Cool back to 0°C.

    • Do NOT use HCl. Strong mineral acids can trigger cyclopropane ring opening (homoallyl rearrangement).[1][4]

    • Quench slowly with saturated aqueous ammonium chloride (NH4Cl) .

  • Isolation & Purification:

    • Extract with Diethyl Ether (3 x 30 mL).

    • Wash combined organics with Brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purification: Distillation (bp ~145°C @ 760 mmHg) or Flash Column Chromatography (10% EtOAc/Hexanes) yields the pure oil.[4]

Physicochemical & Medicinal Properties[4][7][8][9][10]

This moiety is frequently used to replace flexible alkyl chains to improve metabolic stability and potency.[4][7]

Data Summary Table
PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Weight 114.19 g/mol Fragment-based screening friendly.[1]
LogP (Octanol/Water) ~1.65Ideal lipophilicity for CNS penetration.[1][4]
TPSA 20.23 ŲHigh membrane permeability.[4]
H-Bond Donors 1Receptor binding capability.[1][4]
Rotatable Bonds 1Rigid scaffold reduces entropic penalty upon binding.[4][7]
The "Magic Methyl" & Cyclopropyl Effect

Replacing a standard isopropyl or tert-butyl group with the (1-methylcyclopropyl) moiety introduces specific advantages:

  • Metabolic Blocking: The cyclopropyl ring C-H bonds are stronger (approx. 106 kcal/mol) than acyclic secondary C-H bonds (95 kcal/mol), making them resistant to Cytochrome P450 oxidation.

  • Sigma-Hole Interactions: The electron-rich nature of the cyclopropane ring (due to Walsh orbitals) allows it to engage in cation-

    
     type interactions with protein residues, often enhancing potency compared to a simple gem-dimethyl group.[1]
    
Bioisosterism Logic Flow[1][11]

Bioisostere Standard Standard Isopropyl/t-Butyl Group (Flexible, Metabolically Labile) Design Design Strategy: Rigidification & Blocking Standard->Design Optimization Cyclo 2-(1-Methylcyclopropyl)propan-2-ol Motif (Rigid, Metabolically Stable) Design->Cyclo Bioisosteric Replacement Outcome Outcome: 1. Reduced CYP450 Clearance 2. Enhanced Hydrophobic Binding Cyclo->Outcome In Vivo Effect

Figure 2: Medicinal chemistry logic for deploying the cyclopropyl-carbinol scaffold.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.3–0.5 ppm (m, 4H, cyclopropyl 
      
      
      
      ).
    • 
       1.10 ppm (s, 3H, ring-
      
      
      
      ).[1]
    • 
       1.25 ppm (s, 6H, 
      
      
      
      ).
    • Diagnostic: Absence of alkene protons; distinct high-field cyclopropyl multiplets.[1][4]

  • 13C NMR:

    • Distinct signals for the quaternary ring carbon (~20 ppm) and the carbinol carbon (~70-75 ppm).[4]

  • IR Spectroscopy:

    • Broad stretch at 3300–3400

      
       (O-H).[1]
      
    • Weak stretch at ~3050

      
       (cyclopropyl C-H).[1]
      

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[4] [Link][1]

  • Cyclopropane Bioisosterism: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][8] Journal of Medicinal Chemistry, 59(19), 8712–8756.[8] [Link][1]

  • Walsh Orbitals & Reactivity: de Meijere, A. (1979).[4] Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition, 18(11), 809–826. [Link][1]

  • Grignard Synthesis of Cyclopropyl Carbinols: Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. [Link]

Sources

Exploratory

Thermodynamic &amp; Kinetic Profiling of Cyclopropyl Carbinols

The following technical guide details the thermodynamic and kinetic properties of cyclopropyl carbinols. It is structured to provide actionable insights for drug design and physical organic chemistry applications.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic properties of cyclopropyl carbinols. It is structured to provide actionable insights for drug design and physical organic chemistry applications.

Technical Whitepaper | Version 2.0

Executive Summary: The Cyclopropyl Carbinyl Motif

In modern medicinal chemistry, the cyclopropyl carbinyl (CPC) group is not merely a structural spacer; it is a thermodynamic modulator . It functions as a bioisostere for phenyl rings and alkenes, offering unique metabolic stability while imparting significant electronic perturbations to adjacent centers.[1]

This guide analyzes the CPC motif through a thermodynamic lens, focusing on its high ground-state energy (due to ring strain) and its exceptional ability to stabilize transition states (cationic and radical) via


-conjugation.

Thermochemical Architecture

Fundamental Parameters

The thermodynamic baseline of cyclopropylmethanol (CPM) is defined by the tension inherent in the three-membered ring. Unlike acyclic alkyl chains, the CPC group acts as a "loaded spring," possessing high potential energy that drives specific metabolic and chemical reactivities.[1]

PropertyValueUnitNotes
Heat of Formation (

, gas)
-205.3 kJ/molSignificantly higher than

-butanol (-275 kJ/mol) due to strain.
Ring Strain Energy (SE) 27.5 kcal/molDriving force for ring-opening metabolic pathways.
Boiling Point 123-124 °CComparable to other C4 alcohols, indicating normal H-bonding.
C(

)-H BDE
~96 kcal/molWeaker than alkyl primary C-H (~101 kcal/mol). Radical is stabilized.[2]
C(ring)-H BDE ~106-108 kcal/molStronger than alkyl C-H due to high

-character (

hybridization).
Conformational Thermodynamics: The "Bisected" Preference

The most critical thermodynamic feature of the CPC group is its conformational preference. The cyclopropyl ring is not electronically inert; the bent C-C bonds (Walsh orbitals) have significant


-character and can conjugate with adjacent 

-orbitals (empty or half-filled).
  • Bisected Conformation (Global Minimum): The C-O bond lies in the plane that bisects the cyclopropane ring. This alignment permits maximum overlap between the Walsh orbitals and the carbinyl

    
     or developing 
    
    
    
    -orbital.
  • Perpendicular Conformation (Transition State): Rotation by 90° breaks this conjugation.

  • Rotational Barrier: The barrier to rotation is approximately 2–3 kcal/mol in the neutral molecule but skyrockets to >15 kcal/mol in the cation, locking the intermediate in the bisected geometry.

Implication: In drug design, if the CPC group is sterically forced out of the bisected conformation, its electronic benefits (cation stabilization, metabolic protection) are lost.[1]

ConformationalEnergy Fig 1. Conformational Energy Landscape of Cyclopropylmethanol Bisected Bisected (Global Min) Perpendicular Perpendicular (Rotational TS) Bisected->Perpendicular +2.5 kcal/mol Gauche Gauche (Local Min) Perpendicular->Gauche Relaxation Gauche->Bisected Equilibration

The Cationic Manifold: Reactivity & Solvolysis

The cyclopropylcarbinyl cation is a textbook example of non-classical resonance . When a leaving group departs from the


-carbon, the resulting cation is stabilized not by induction, but by massive electron donation from the ring C-C bonds.[1]
The "Supra-Alkyl" Stabilization

Thermodynamically, a cyclopropyl group stabilizes a carbocation better than a phenyl group.[1][3]

  • Relative Solvolysis Rates:

    • Ethyl tosylate:

      
       (Baseline)
      
    • Allyl tosylate:

      
      [1]
      
    • Cyclopropylcarbinyl tosylate:

      
      
      
  • Mechanism: The bisected geometry allows the positive charge to delocalize onto the ring carbons, effectively forming a bicyclobutonium character.

The Rearrangement Triad (CPC-CB-HA)

Upon ionization, the CPC cation enters a rapid equilibrium with the cyclobutyl (CB) and homoallyl (HA) cations. This is critical for drug stability—a CPC moiety can unexpectedly ring-expand or ring-open under acidic conditions or metabolic processing.

  • Kinetic Product: Nucleophilic trapping usually occurs at the primary carbon (reforming CPC) because it is the site of highest charge density in the contact ion pair.

  • Thermodynamic Product: Under reversible conditions, the system drifts toward the most stable isomer, often the homoallyl or cyclobutyl species depending on substitution.[1]

RearrangementTriad Fig 2. The CPC-CB-HA Cationic Rearrangement Manifold CPC Cyclopropylcarbinyl Cation (CPC) NonClassical Delocalized Bicyclobutonium Species CPC->NonClassical Fast CB Cyclobutyl Cation (CB) CB->NonClassical Fast HA Homoallyl Cation (HA) HA->NonClassical Irreversible (often) NonClassical->HA Thermodynamic Sink

Applications in Drug Design[4][5][6]

Metabolic Blockade (The "Wall")

The cyclopropyl ring is often used to block metabolic "soft spots."

  • Mechanism: The C-H bonds on the cyclopropyl ring have high Bond Dissociation Energies (~106 kcal/mol). Cytochrome P450 enzymes, which rely on radical abstraction mechanisms, struggle to oxidize these positions.[1]

  • Result: Replacing an ethyl or isopropyl group with a cyclopropyl group often extends half-life (

    
    ) and reduces clearance.
    
Solvolytic Toxicity Risks

While stable to oxidation, CPC derivatives can be liable to acid-catalyzed solvolysis in the stomach (pH < 2). If a drug generates a free CPC cation, it can act as an alkylating agent, reacting with DNA nucleophiles.[1]

  • Mitigation: Ensure the carbinyl carbon is not equipped with a good leaving group (e.g., use ethers or amines rather than esters) or destabilize the cation via electron-withdrawing groups on the ring.

Experimental Protocols

Protocol: Kinetic Measurement of Solvolysis

To quantify the stabilizing effect of a CPC analog, compare its solvolysis rate to a standard alkyl analog.[1]

Objective: Determine the first-order rate constant (


) of cyclopropylcarbinyl tosylate solvolysis.

Materials:

  • Substrate: Cyclopropylcarbinyl tosylate (synthesized fresh, unstable on shelf).[1]

  • Solvent: 80% Aqueous Ethanol (v/v).

  • Base: 2,6-Lutidine (to neutralize generated TsOH and prevent autocatalysis).[1]

  • Instrumentation: Conductometer or Titration setup.

Workflow:

  • Preparation: Dissolve substrate (0.01 M) in thermostated (25.0 °C) 80% EtOH containing 0.012 M 2,6-lutidine.

  • Sampling:

    • Method A (Conductivity): Monitor increase in conductance over time (formation of

      
       and 
      
      
      
      ).
    • Method B (Titration): Aliquot 5.0 mL samples at intervals (

      
       min). Quench in cold acetone. Titrate with standardized NaOH using bromothymol blue.
      
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
  • Validation: Compare

    
     to isobutyl tosylate. Expect 
    
    
    
    .
Protocol: Synthesis of Cyclopropylmethanol (Model)

Reaction: Reduction of Cyclopropanecarboxylic acid.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reagent: Charge Lithium Aluminum Hydride (LiAlH4, 1.2 equiv) in anhydrous THF (0 °C).

  • Addition: Add Cyclopropanecarboxylic acid (1.0 equiv) in THF dropwise over 30 min. Caution: Exothermic.[1]

  • Reflux: Warm to RT, then reflux for 2 hours to ensure completion.

  • Workup (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL water (
      
      
      
      = grams of LAH).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Filter the granular precipitate. Dry filtrate over MgSO4. Distill (bp ~123 °C).

References

  • NIST Chemistry WebBook. Thermochemistry Data for Cyclopropanemethanol. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951).[1] Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society.[4][5] [Link]

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6][7][8] Journal of Medicinal Chemistry. [Link][8]

  • Cheméo. Cyclopropyl carbinol Chemical Properties. [Link]

Sources

Foundational

The Allure of the Three-Membered Ring: A Technical Guide to the Discovery and History of Cyclopropane-Containing Alcohols

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, a motif of inherent strain and unique reactivity, has captivated chemists for over a century. Its incorporation into alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of inherent strain and unique reactivity, has captivated chemists for over a century. Its incorporation into alcoholic scaffolds has given rise to a class of molecules with profound implications in medicinal chemistry, natural product synthesis, and materials science. This guide provides an in-depth exploration of the discovery and history of cyclopropane-containing alcohols, from the seminal synthesis of the parent hydrocarbon to the sophisticated stereoselective methodologies that define modern organic chemistry. We will delve into the historical context of their discovery, the evolution of synthetic strategies, the rationale behind experimental choices, and the ever-expanding role of these fascinating molecules in the pursuit of new medicines and materials.

A Strained Beginning: The Discovery of the Cyclopropane Ring

The story of cyclopropane-containing alcohols necessarily begins with the discovery of the parent cycloalkane. In 1881, the Austrian chemist August Freund, while investigating the reaction of 1,3-dibromopropane with sodium metal, unexpectedly produced a new, highly reactive gaseous hydrocarbon.[1][2] Through meticulous experimentation and insightful deduction, Freund correctly proposed its three-membered ring structure, a feat of chemical intuition given the prevailing theories of the time.[1][2] This intramolecular Wurtz reaction, as it came to be known, marked the birth of cyclopropane chemistry.

The initial synthesis was later improved upon in 1887 by Gustavson, who employed zinc dust instead of sodium, and further refined in the Hass cyclopropane process, which utilized zinc dust in aqueous alcohol with a catalytic amount of sodium iodide.[1] Despite its discovery, cyclopropane remained largely a chemical curiosity until 1929, when its potent anesthetic properties were unveiled, leading to its industrial production and clinical use for several decades.[1][3]

The Dawn of Cyclopropanols: An Accidental Discovery and the Rise of Intentional Synthesis

The first synthesis of a cyclopropane-containing alcohol, cyclopropanol itself, was, much like the discovery of its parent, a serendipitous event. In 1942, J. K. Magrane and D. L. Cottle at Rutgers University were investigating the reaction of epichlorohydrin with a Grignard reagent in the presence of magnesium bromide.[3] To their surprise, they isolated a volatile liquid that was not the expected product. Through careful analysis, they identified it as cyclopropanol.[3] The reaction was later found to be catalyzed by trace amounts of ferric chloride present as an impurity in the magnesium.[3]

This accidental discovery opened the door to the intentional synthesis of this new class of alcohols. The inherent ring strain of the cyclopropane moiety, approximately 28 kcal/mol, imparts unique chemical reactivity upon the adjacent hydroxyl group, making cyclopropanols valuable synthetic intermediates.[4]

The Synthetic Arsenal: Key Methodologies for the Construction of Cyclopropane-Containing Alcohols

The development of robust and stereoselective methods for the synthesis of cyclopropane-containing alcohols has been a major focus of organic chemistry research. The following sections detail some of the most impactful discoveries in this area.

The Simmons-Smith Reaction: A Workhorse for Hydroxyl-Directed Cyclopropanation

One of the most significant breakthroughs in cyclopropane synthesis came in the late 1950s with the work of Howard Simmons and Ronald Smith at DuPont. They discovered that the reaction of an alkene with diiodomethane and a zinc-copper couple afforded the corresponding cyclopropane with high stereospecificity. This reaction, now famously known as the Simmons-Smith reaction, proceeds through an organozinc carbenoid intermediate, often depicted as ICH2ZnI.[5]

A crucial aspect of the Simmons-Smith reaction for the synthesis of cyclopropyl alcohols is its diastereoselective nature when applied to allylic alcohols. The hydroxyl group of the substrate coordinates to the zinc carbenoid, directing the cyclopropanation to the same face of the double bond. This substrate-controlled approach provides a powerful tool for the synthesis of stereochemically defined cyclopropylmethanols.

// Node styles sub [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; complex [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; product [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"]; } .enddot Figure 1: Simplified workflow of the hydroxyl-directed Simmons-Smith cyclopropanation.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of (E)-Hex-2-en-1-ol [2]

  • To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (10 mL) and (E)-hex-2-en-1-ol (1.0 g, 10 mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 11 mL, 11 mmol) dropwise to the stirred solution. Gas evolution may be observed.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (1.21 mL, 15 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired 1,2,3-substituted cyclopropane.

The Kulinkovich Reaction: A Gateway to 1-Substituted Cyclopropanols

In 1989, Oleg Kulinkovich and his team reported a novel method for the synthesis of 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[6][7] The Kulinkovich reaction proceeds through a titanacyclopropane intermediate, which is formed from the reaction of the Grignard reagent with the titanium catalyst.[3][8] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[8]

// Node styles ester [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; titanacyclopropane [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxatitanacyclopentane [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; ketone_intermediate [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; product [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"]; } .enddot Figure 2: Key intermediates in the Kulinkovich reaction for the synthesis of cyclopropanols.

Experimental Protocol: Kulinkovich Reaction for the Synthesis of 1-n-Pentylcyclopropan-1-ol [9]

  • To a stirred solution of methyl hexanoate (1.30 g, 10 mmol) in anhydrous diethyl ether (20 mL) under an argon atmosphere, add titanium(IV) isopropoxide (0.284 g, 1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add ethylmagnesium bromide (3.0 M solution in diethyl ether, 10 mL, 30 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water (10 mL).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether (3 x 20 mL).

  • Separate the organic layer of the filtrate and wash it with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica gel to afford 1-n-pentylcyclopropan-1-ol.

The Corey-Chaykovsky Reaction: A Versatile Route to Cyclopropyl Ketones and Alcohols

The Johnson-Corey-Chaykovsky reaction, discovered in 1961 and further developed by E.J. Corey and Michael Chaykovsky, provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[6][9] The reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide (Corey's ylide), which acts as a nucleophile.[10] In the case of enones, the ylide undergoes a 1,4-conjugate addition, followed by an intramolecular nucleophilic substitution to form the cyclopropyl ketone.[10][11] The resulting ketone can then be readily reduced to the corresponding cyclopropane-containing alcohol.

// Node styles enone [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ylide [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; enolate [shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; cyclopropyl_ketone [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclopropyl_alcohol [shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edge styles edge [color="#5F6368"]; } .enddot Figure 3: Reaction pathway for the synthesis of cyclopropyl alcohols via the Corey-Chaykovsky reaction.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of Chalcone [12]

  • To a suspension of trimethylsulfoxonium iodide (2.42 g, 11 mmol) in anhydrous dimethyl sulfoxide (DMSO) (20 mL) under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol).

  • Stir the mixture at room temperature for 15 minutes, or until the evolution of hydrogen ceases.

  • Add a solution of chalcone (2.08 g, 10 mmol) in anhydrous DMSO (10 mL) dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.

  • Cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude cyclopropyl ketone by recrystallization or column chromatography.

  • The resulting ketone can be reduced to the corresponding alcohol using standard reducing agents such as sodium borohydride.

Asymmetric Synthesis: The Charette Modification

A significant advancement in the stereoselective synthesis of cyclopropyl alcohols was the development of the Charette asymmetric cyclopropanation. This method utilizes a chiral dioxaborolane ligand to control the enantioselectivity of the Simmons-Smith reaction of allylic alcohols.[13][14] This catalytic approach allows for the preparation of highly enantioenriched cyclopropylmethanols, which are valuable building blocks in the synthesis of complex natural products and pharmaceuticals.

Nature's Embrace: Cyclopropane-Containing Alcohols in the Wild

The cyclopropane motif is not exclusive to the synthetic chemist's flask; it is also found in a diverse array of natural products.[15] While many of these are not alcohols, the structural rigidity and unique electronic properties conferred by the three-membered ring make it a desirable feature in bioactive molecules. The biosynthesis of these rings in nature is a testament to the elegance of enzymatic catalysis, often involving carbocationic intermediates or radical-mediated cyclizations.[1][7][16]

An example of a naturally occurring marine metabolite containing a cyclopropane ring is lyngbyoic acid, isolated from the cyanobacterium Lyngbya sp..[17] While not an alcohol itself, its discovery highlights the presence of this structural motif in marine natural products. The biosynthesis of such compounds often involves complex enzymatic cascades that are the subject of ongoing research.[7]

The Cyclopropyl Moiety in Drug Discovery: A Privileged Scaffold

The incorporation of a cyclopropane ring into a drug candidate can have a profound impact on its pharmacological properties. The rigid nature of the ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor.[18] Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites of oxidation, and it can modulate lipophilicity and other physicochemical properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).[19]

The unique electronic properties of the cyclopropane ring, with its "sp2-like" character, can also lead to favorable interactions with biological targets.[19] For these reasons, the cyclopropyl group is now considered a "privileged scaffold" in medicinal chemistry and is found in a growing number of approved drugs and clinical candidates.[13][20]

Comparative Analysis of Synthetic Methodologies

Method Precursor(s) Key Reagent(s) Typical Yield Stereoselectivity Advantages Disadvantages
Simmons-Smith Allylic AlcoholCH₂I₂, Zn(Cu) or Et₂ZnGood to ExcellentHigh (Diastereoselective)High functional group tolerance; reliable for allylic alcohols.Stoichiometric zinc reagent; can be sluggish.
Kulinkovich EsterGrignard Reagent, Ti(O-iPr)₄Good to ExcellentModerate to HighForms 1-substituted cyclopropanols directly from esters.Requires excess Grignard reagent; sensitive to air and moisture.
Corey-Chaykovsky α,β-Unsaturated KetoneSulfur YlideGood to ExcellentN/A for cyclopropanation stepMild reaction conditions; versatile for various carbonyls.Two-step process to get to the alcohol; ylide preparation.
Charette Asymmetric Allylic AlcoholChiral Dioxaborolane, CH₂I₂, Et₂ZnGoodExcellent (Enantioselective)Catalytic in chiral ligand; provides access to enantioenriched products.Cost of chiral ligand; optimization may be required.

Conclusion

The journey of cyclopropane-containing alcohols, from an accidental discovery to a cornerstone of modern synthetic and medicinal chemistry, is a compelling narrative of scientific inquiry and innovation. The unique structural and electronic properties of the cyclopropane ring have provided chemists with a powerful tool to modulate molecular shape, reactivity, and biological activity. The development of elegant and highly stereoselective synthetic methodologies has enabled the construction of a vast array of these valuable compounds, paving the way for the discovery of new therapeutics and functional materials. As our understanding of biosynthesis deepens and new catalytic systems are developed, the allure of the three-membered ring will undoubtedly continue to inspire future generations of scientists.

References

  • Freund, A. (1882). Über Trimethylen. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 3(1), 625-635.
  • Kulinkovich, O. G., Sviridov, S. V., Vasilevskii, D. A. (1991). Titanium(IV)
  • Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323-5324.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353-1364.
  • Walsh, P. J., et al. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research, 45(9), 1545-1557.
  • Magrane, J. K., & Cottle, D. L. (1942). The Reaction of Epichlorohydrin with the Grignard Reagent. Journal of the American Chemical Society, 64(3), 484-487.
  • Kulinkovich, O. G. (2004). The Kulinkovich Reaction. Synlett, 2004(1), 77-89.
  • Charette, A. B., & Juteau, H. (1994). A Highly Enantioselective Method for the Cyclopropanation of Allylic Alcohols. Journal of the American Chemical Society, 116(6), 2651-2652.
  • Ma, S., Mandalapu, D., Wang, S., & Zhang, Q. (2022). Biosynthesis of cyclopropane in natural products.
  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Charette, A. B., Molinaro, C., & Brochu, C. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168-12175.
  • Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

  • Wikipedia. (2023). Cyclopropanation. Retrieved from [Link]

  • Ma, S., et al. (2022). Biosynthesis of cyclopropane in natural products.
  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5739.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218-3223.
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]

  • Chem-Station Int. Ed. (2016). Charette Asymmetric Cyclopropanation. Retrieved from [Link]

  • PMC. (2025). Organophotocatalyst Enabled Deoxycyclopropanation of Alcohols. Advanced Science, 12(3), e2406839.
  • MDPI. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 286.
  • Charette Group. (n.d.). Stereoselective Cyclopropanation Reactions. Retrieved from [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved from [Link]

  • Stahl, G. W. (1942). The Synthesis, Isolation and Identification of Cyclopropanol. Rutgers University.
  • University of Rochester. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • ChemRxiv. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • VTechWorks. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Retrieved from [Link]

  • SSRN. (n.d.). Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. Retrieved from [Link]

  • RSC Publishing. (2024).
  • de Gruyter. (n.d.). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Retrieved from [Link]

  • DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Google Books. (2022). The Synthesis, Isolation and Identification of Cyclopropanol.
  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.
  • ResearchGate. (n.d.). (PDF) Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. Retrieved from [Link]

  • VTechWorks. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

2-(1-Methylcyclopropyl)propan-2-ol as a synthetic intermediate

Topic: 2-(1-Methylcyclopropyl)propan-2-ol as a Synthetic Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1-Methylcyclopropyl)propan-2-ol as a Synthetic Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.[1]

Synthesis, Stability, and Bioisosteric Utility in Drug Design[1][2]

Executive Summary

2-(1-Methylcyclopropyl)propan-2-ol (CAS: 13371-31-8) represents a specialized class of gem-dimethyl cyclopropyl carbinols .[1] Structurally, it combines a tertiary alcohol, a gem-dimethyl motif, and a highly strained cyclopropane ring substituted at the quaternary 1-position.

This molecule serves two distinct roles in modern research:

  • Medicinal Chemistry: As a metabolically stable bioisostere for tert-butyl or tert-amyl groups.[1] The cyclopropyl ring alters the vector of the substituents and blocks CYP450 oxidation sites while maintaining lipophilicity.[2]

  • Synthetic Chemistry: As a latent homoallylic cation precursor . Under acidic conditions, the molecule undergoes a predictable cyclopropylcarbinyl rearrangement, serving as a gateway to functionalized homoallylic halides and fused ring systems.

This guide provides the definitive protocol for its synthesis via Grignard addition and details the critical "stability windows" required to prevent unwanted ring fragmentation.

Chemical Identity & Properties
PropertyData
IUPAC Name 2-(1-methylcyclopropyl)propan-2-ol
Molecular Formula

Molecular Weight 114.19 g/mol
Key Structural Feature Quaternary Carbon (C1 of ring) adjacent to Tertiary Alcohol
Ring Strain Energy ~27.5 kcal/mol (Cyclopropane)
Boiling Point ~140–145 °C (Predicted)
Solubility Soluble in Et2O, THF, DCM; Sparingly soluble in water
Synthesis Protocol: The Double Grignard Route

The most robust synthesis involves the double addition of methylmagnesium bromide to methyl 1-methylcyclopropanecarboxylate . While ketone precursors can be used, the ester route is preferred for its commercial availability and one-pot efficiency.

Critical Control Points (The "Why" behind the steps):
  • Exotherm Management: The formation of the intermediate ketone is exothermic; the second addition to form the alkoxide is slower. Temperature control is vital to prevent Wurtz-type coupling side reactions.[1]

  • Quenching pH: The product is highly acid-sensitive .[1] A standard HCl quench will trigger immediate rearrangement to the homoallylic halide. We utilize a buffered ammonium chloride quench to preserve the cyclopropyl ring.

Protocol A: Synthesis of 2-(1-Methylcyclopropyl)propan-2-ol

Reagents:

  • Methyl 1-methylcyclopropanecarboxylate (1.0 equiv)[1]

  • Methylmagnesium bromide (3.0 M in Et2O, 2.5 equiv)

  • Anhydrous Diethyl Ether (

    
    ) or THF[1]
    
  • Saturated aqueous Ammonium Chloride (

    
    )[1]
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon (

    
    ) for 15 minutes.[1]
    
  • Solvation: Charge the flask with Methyl 1-methylcyclopropanecarboxylate (20 mmol) and anhydrous

    
     (50 mL). Cool the solution to 0 °C  in an ice bath.
    
  • Grignard Addition: Transfer MeMgBr (50 mmol, 2.5 equiv) to the addition funnel via cannula. Add dropwise over 30 minutes.

    • Note: The solution may turn cloudy. Maintain internal temperature < 5 °C.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours.

    • Monitoring: Check by TLC (10% EtOAc/Hexanes).[1] Disappearance of the ester spot (

      
      ) indicates conversion.
      
  • Buffered Quench (CRITICAL): Cool the mixture back to 0 °C . Slowly add saturated

    
     (30 mL) dropwise.
    
    • Warning: Vigorous gas evolution (

      
      ).[1] Do not use HCl or 
      
      
      
      .
  • Workup: Separate the organic layer. Extract the aqueous layer with

    
     (2 x 30 mL). Combine organics, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure (keep bath < 30 °C). Purify via vacuum distillation (preferred) or flash chromatography (neutral alumina, 5-10% EtOAc/Hexane) to yield the colorless oil.

Reactivity Profile: The Cyclopropylcarbinyl Rearrangement

The utility—and danger—of this intermediate lies in its sensitivity to acid. Upon protonation of the hydroxyl group, water leaves to form a tertiary carbocation. This cation is stabilized by the adjacent cyclopropane ring (bisected geometry), but the strain energy drives a rapid rearrangement.

Mechanism:

  • Ionization: Formation of the tertiary cyclopropylcarbinyl cation.[3]

  • Rearrangement: The C-C bond of the ring acts as a nucleophile, migrating to the cationic center.

  • Outcome: This typically yields a homoallylic cation , which is then trapped by a nucleophile (e.g.,

    
    , 
    
    
    
    ) or eliminates to form a diene.[1]
Visualizing the Pathway (DOT Diagram)

Rearrangement Figure 1: Acid-Catalyzed Cyclopropylcarbinyl Rearrangement Pathway Start 2-(1-Methylcyclopropyl) propan-2-ol H_plus + H+ Start->H_plus Cation Tertiary Carbocation Start->Cation - H2O Homoallyl Homoallylic Cation Cation->Homoallyl Ring Opening (Strain Relief) Product_A Homoallylic Halide (Julia-Johnson) Homoallyl->Product_A + Nu- Product_B Conjugated Diene (Elimination) Homoallyl->Product_B - H+

Figure 1: Under acidic conditions, the cyclopropyl carbinol rearranges to relieve ring strain, leading to open-chain homoallylic products.[1][4]

Application in Drug Discovery[3][7]

In medicinal chemistry, 2-(1-methylcyclopropyl)propan-2-ol is rarely the final drug but rather a fragment motif .[1]

Bioisosteric Strategy

Replacing a tert-butyl group with a (1-methylcyclopropyl) moiety often results in:

  • Reduced Lipophilicity: Slight reduction in LogP compared to acyclic alkyl chains.

  • Metabolic Blocking: The cyclopropyl ring prevents hydroxylation at the

    
    -carbon (which is quaternary) and sterically hinders the adjacent sites.
    
  • Conformational Locking: The rigid ring restricts the rotation of the substituent, potentially lowering the entropic penalty of binding to a receptor.[2]

Protocol B: Julia-Johnson Rearrangement (Synthesis of Homoallylic Bromides)

If the goal is to open the ring to create a functionalized chain (e.g., for terpene synthesis):

  • Dissolve 2-(1-methylcyclopropyl)propan-2-ol (1 equiv) in 48% HBr (3 equiv).

  • Stir at 0 °C for 1 hour.

  • Extract with pentane.

  • Result: The product will be 5-bromo-2,3-dimethylhex-2-ene (or isomer depending on substitution), a valuable alkylating agent.[1]

References
  • Kulinkovich, O. G. (2003). The Chemistry of Cyclopropanols. Chemical Reviews, 103(7), 2597–2632. [1]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV.[1] Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. [1]

  • Wessjohann, L. A., et al. (2010). Cyclopropanes in Modern Medicinal Chemistry. Current Topics in Medicinal Chemistry.

  • PubChem Database. (2024). Compound Summary: Cyclopropyl carbinol derivatives. National Library of Medicine. [1]

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Cyclopropyl Alcohols. [1]

Sources

Application

detailed experimental procedure for synthesizing 2-(1-Methylcyclopropyl)propan-2-ol

Abstract This comprehensive application note provides a detailed experimental protocol for the synthesis of the tertiary alcohol, 2-(1-methylcyclopropyl)propan-2-ol. The primary synthetic strategy detailed herein is the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of the tertiary alcohol, 2-(1-methylcyclopropyl)propan-2-ol. The primary synthetic strategy detailed herein is the nucleophilic addition of a Grignard reagent to a ketone precursor. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a step-by-step procedure, and outline the necessary characterization techniques for the final product.

Introduction and Synthetic Strategy

2-(1-Methylcyclopropyl)propan-2-ol is a tertiary alcohol containing a sterically demanding cyclopropyl moiety. Such structures are of interest in medicinal chemistry due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. The synthesis of this molecule is most directly achieved through the Grignard reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2][3]

The core of this synthesis involves the reaction of methylmagnesium bromide (a Grignard reagent) with methyl 1-methylcyclopropyl ketone.[4][5] The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tertiary alcohol upon acidic workup.

An alternative, though potentially more complex, approach for the synthesis of substituted cyclopropanols is the Kulinkovich reaction.[6][7][8][9][10] This method involves the reaction of an ester with a dialkyldialkoxytitanium reagent. While a powerful tool in organic synthesis, the Grignard approach is often more direct for accessing tertiary alcohols from readily available ketone precursors.

Mechanistic Overview: The Grignard Reaction

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the carbonyl group of the ketone.[2][11] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.

Diagram 1: General Mechanism of the Grignard Reaction

Caption: The two-step mechanism of the Grignard reaction.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of the precursor, methyl 1-methylcyclopropyl ketone, followed by the Grignard reaction to yield the final product.

Synthesis of Methyl 1-Methylcyclopropyl Ketone

While several methods exist for the synthesis of this ketone, a common route involves the reaction of a suitable nitrile with a Grignard reagent.[12]

Table 1: Reagents and Materials for Methyl 1-Methylcyclopropyl Ketone Synthesis

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Methylcyclopropanecarbonitrile81.128.11 g0.1
Methylmagnesium Bromide (3.0 M in Et₂O)119.2337 mL0.11
Anhydrous Diethyl Ether (Et₂O)74.12150 mL-
Saturated Aqueous NH₄Cl-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with CaCl₂) is assembled. The glassware must be thoroughly dried in an oven prior to use to prevent quenching of the Grignard reagent.[1] The system is then flushed with an inert gas (e.g., argon or nitrogen).

  • Initial Reagents: 1-Methylcyclopropanecarbonitrile (8.11 g, 0.1 mol) is dissolved in 100 mL of anhydrous diethyl ether and added to the reaction flask.

  • Grignard Addition: The solution of methylmagnesium bromide (37 mL, 0.11 mol) is added to the dropping funnel and then added dropwise to the stirred nitrile solution over a period of 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is carefully quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution with vigorous stirring. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation. Methyl 1-methylcyclopropyl ketone is a clear, colorless liquid.[13][14]

Synthesis of 2-(1-Methylcyclopropyl)propan-2-ol

Table 2: Reagents and Materials for 2-(1-Methylcyclopropyl)propan-2-ol Synthesis

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 1-methylcyclopropyl ketone98.149.81 g0.1
Methylmagnesium Bromide (3.0 M in Et₂O)119.2337 mL0.11
Anhydrous Diethyl Ether (Et₂O)74.12150 mL-
Saturated Aqueous NH₄Cl-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • Reaction Setup: The same reaction setup as described in section 3.1 is used. All glassware must be scrupulously dried.

  • Initial Reagents: Methyl 1-methylcyclopropyl ketone (9.81 g, 0.1 mol) is dissolved in 100 mL of anhydrous diethyl ether and added to the reaction flask.

  • Grignard Addition: The solution of methylmagnesium bromide (37 mL, 0.11 mol) is added to the dropping funnel and then added dropwise to the stirred ketone solution over a period of 30 minutes. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1 hour.

  • Workup: The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).

  • Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure.

Diagram 2: Synthetic Workflow

G cluster_0 Synthesis of Methyl 1-Methylcyclopropyl Ketone cluster_1 Synthesis of 2-(1-Methylcyclopropyl)propan-2-ol A 1-Methylcyclopropanecarbonitrile C Reaction in Anhydrous Et₂O A->C B Methylmagnesium Bromide B->C D Aqueous Workup (NH₄Cl) C->D E Purification (Distillation) D->E F Methyl 1-Methylcyclopropyl Ketone E->F G Methyl 1-Methylcyclopropyl Ketone F->G I Reaction in Anhydrous Et₂O G->I H Methylmagnesium Bromide H->I J Aqueous Workup (NH₄Cl) I->J K Purification (Distillation) J->K L 2-(1-Methylcyclopropyl)propan-2-ol K->L

Sources

Method

Application Note: Cyclopropyl Alcohols in Fragrance &amp; Flavor Synthesis

[1] Executive Summary: The Cyclopropyl Advantage In the high-stakes domain of Fragrance and Flavor (F&F) chemistry, the cyclopropyl group is not merely a structural curiosity; it is a strategic bioisostere for the alkene...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Cyclopropyl Advantage

In the high-stakes domain of Fragrance and Flavor (F&F) chemistry, the cyclopropyl group is not merely a structural curiosity; it is a strategic bioisostere for the alkene moiety. While carbon-carbon double bonds (


) are essential for the electron density that triggers olfactory receptors, they are metabolically and chemically labile—prone to oxidation, polymerization, and rancidity.[1]

The cyclopropyl ring (


) mimics the electronic signature and rigid geometry of an alkene but offers superior oxidative stability. This guide details two distinct applications of cyclopropyl alcohols:
  • Cyclopropyl Carbinols: Stable, high-impact odorants (e.g., Javanol®) where the ring is the final pharmacophore.[1]

  • Cyclopropanols: Transient synthetic intermediates used to access difficult macrocyclic or linear ketones via ring-opening rearrangements.[1]

Strategic Application A: The "Stable" Odorant

Synthesis of Cyclopropyl Carbinols (Javanol® Type)

Context: The synthesis of sandalwood odorants has shifted from depleting natural resources to synthesizing terpene analogues. Javanol (Givaudan) represents the gold standard, utilizing a cyclopropyl methanol spacer to mimic the rigidity of santalol while dramatically lowering the odor threshold (0.02 ng/L air).

Protocol 1: Modified Simmons-Smith Cyclopropanation

Target: Conversion of allylic alcohols to cyclopropyl carbinols.[1] Industrial Relevance: Traditional Simmons-Smith uses expensive diiodomethane (


). This protocol utilizes a Magnesium/Dibromomethane system ("System A"), which is more cost-effective for kilogram-scale synthesis.[1]

Reagents:

  • Substrate: (E)-2-methyl-4-(2,2,3-trimethylcyclopent-3-enyl)but-2-en-1-ol (Javanol precursor).

  • Reagent: Dibromomethane (

    
    ).[1]
    
  • Metal: Magnesium turnings (activated).[1]

  • Solvent: Tetrahydrofuran (THF), anhydrous.[1]

  • Catalyst: Iodine (

    
    , trace) or 1,2-dibromoethane (activator).[1]
    

Step-by-Step Methodology:

  • Activation: In a flame-dried 2L reactor under

    
    , charge Mg turnings (1.2 eq) and cover with minimal THF. Add a crystal of 
    
    
    
    and heat until color fades to activate the surface.
  • Alkoxide Formation: In a separate vessel, treat the allylic alcohol substrate (1.0 eq) with Lithium Hydride (1.1 eq) in THF at 65°C until

    
     evolution ceases. Critical: The alcohol must be deprotonated to the alkoxide to direct the cyclopropanation.
    
  • Reagent Addition: Transfer the alkoxide solution to the Mg suspension.

  • Cyclopropanation: Add

    
     (3.0 eq) dropwise over 6–8 hours while maintaining reflux (65°C). The slow addition prevents runaway exotherms and oligomerization of the carbene source.
    
  • Quench: Cool to 0°C. Carefully quench with saturated

    
     (aq).
    
  • Workup: Extract with MTBE. Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Fractional distillation under high vacuum (<0.1 mbar).

Validation Point:

  • NMR (

    
    ):  Disappearance of vinylic protons (5.0–6.0 ppm).[1] Appearance of high-field cyclopropyl protons (0.2–0.8 ppm).[1]
    
  • Odor Check: The precursor smells fatty/waxy; the product should exhibit intense creamy, sandalwood notes.[1]

Strategic Application B: The "Reactive" Intermediate

Kulinkovich Reaction & Ring Expansion

Context: Unlike the stable cyclopropyl carbinols above, 1-substituted cyclopropanols (OH directly on the ring) are ring-strained "spring-loaded" intermediates.[1] They are synthesized from esters and then ruptured to produce methyl ketones or expanded rings—a vital route for synthesizing jasmone analogues and macrocyclic musks.[1]

Protocol 2: Titanium-Mediated Kulinkovich Synthesis

Target: Conversion of methyl esters to 1-substituted cyclopropanols.[1]

Reagents:

  • Substrate: Methyl ester (e.g., Methyl dihydrojasmonate precursor).[1]

  • Reagent: Ethyl Magnesium Bromide (EtMgBr, 3.0 M in ether).[1]

  • Catalyst: Titanium(IV) Isopropoxide (

    
    ) (0.1–0.5 eq).[1]
    
  • Solvent: Diethyl ether (

    
    ) or THF.[1][2]
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck flask equipped with a pressure-equalizing addition funnel and reflux condenser. Flush with Argon.

  • Catalyst Loading: Dissolve the methyl ester (1.0 eq) and

    
     (0.2 eq) in anhydrous 
    
    
    
    .
  • Grignard Addition: Cool to 0°C. Add EtMgBr (2.2 eq) dropwise over 2 hours.

    • Mechanism Note: The Grignard reagent acts twice: first to generate the low-valent Titanacyclopropane species, and second to transmetallate the product.[3]

  • Exchange Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The solution typically turns dark brown/black (active Ti species).

  • Hydrolysis: Cool to 0°C. Quench with 10%

    
     (aq). This step protonates the alkoxide to the free cyclopropanol.
    
  • Isolation: Extract with

    
    . The cyclopropanol is often heat-sensitive; avoid high-temperature distillation.
    
Protocol 3: Acid-Catalyzed Ring Opening (The "Payoff")

Target: Isomerization of cyclopropanol to ethyl ketone.[1]

  • Reaction: Dissolve the crude cyclopropanol in acetic acid.

  • Catalysis: Add a catalytic amount of

    
     or simply heat to reflux if the substrate allows.[1]
    
  • Result: The ring cleaves at the least substituted bond (or electronically favored position), releasing strain energy to form a linear ketone.[1]

Visualizing the Pathways

The following diagram illustrates the divergent logic: using the cyclopropane ring as a destination (Stability) vs. a gateway (Reactivity).

G Start_Alkene Allylic Alcohol (Unstable/Standard) Process_Simmons Simmons-Smith (Mg/CH2Br2) Start_Alkene->Process_Simmons Cyclopropanation Start_Ester Carboxylic Ester (Precursor) Process_Kulinkovich Kulinkovich (Ti(OiPr)4 / EtMgBr) Start_Ester->Process_Kulinkovich Ligand Exchange Product_Javanol Cyclopropyl Carbinol (Javanol® Type) STABLE ODORANT Process_Simmons->Product_Javanol Rigidification Inter_Cyclopropanol 1-Substituted Cyclopropanol (Strained Intermediate) Process_Kulinkovich->Inter_Cyclopropanol 1,2-Dicarbanion eq. Process_RingOpen Acid Rearrangement (FeCl3 / H+) Product_Ketone Methyl/Ethyl Ketone (Musk/Jasmonate) FLAVOR MOLECULE Process_RingOpen->Product_Ketone C-C Cleavage Inter_Cyclopropanol->Process_RingOpen Strain Release

Figure 1: Divergent synthetic workflows for cyclopropyl derivatives in fragrance chemistry.

Comparative Data: Olfactory & Physical Properties[1][2][5]

The following table highlights why a chemist would choose a cyclopropyl derivative over its alkene analogue.

FeatureAlkene Analogue (e.g., Santalol)Cyclopropyl Derivative (e.g., Javanol)Impact on Formulation
Odor Threshold ~1–10 ng/L0.02 ng/L Higher potency allows lower dosage (cost efficiency).[1]
Oxidative Stability Low (prone to epoxidation)High Longer shelf-life in consumer products (e.g., bleach, detergents).[1]
Acid Stability ModerateHigh (as carbinol)Stable in acidic bases (fabric softeners).[1]
Metabolic Fate Rapid P450 oxidationSlower clearance Increased substantivity (skin longevity).[1]
Olfactory Profile Woody, NaturalCreamy, Powerful, Radiating "Volume" and diffusivity are significantly enhanced.[1]

References

  • Givaudan SA. (2013).[1] Cyclopropanation process.[4][1][5][6][7] US Patent 8,450,533 B2.[1] Retrieved from

    • Core citation for the Magnesium/Dibromomethane "System A" protocol.
  • ScenTree. (n.d.). Javanol® (CAS N° 198404-98-7).[8][9] Retrieved from [8]

    • Source for olfactory data and industrial classific
  • Schröder, F. (2014).[1][6] Present and Future of Cyclopropanations in Fragrance Chemistry. Chemistry & Biodiversity, 11(11), 1734–1751.[1][6] Retrieved from

    • Authoritative review on the industrial application of cyclopropan
  • Kulinkovich, O. G., et al. (1989).[1][3][10] Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) isopropoxide. Zhurnal Organicheskoi Khimii. (Foundational methodology).

  • Cha, J. K., & Kulinkovich, O. G. (2012).[1] The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry. Retrieved from

Sources

Application

Application Notes &amp; Protocols: Synthesis of Novel Derivatives from 2-(1-Methylcyclopropyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 2-(1-Methylcyclopropyl)propan-2-ol Scaffold The cyclopropyl moiety is a highly prized structural motif in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-(1-Methylcyclopropyl)propan-2-ol Scaffold

The cyclopropyl moiety is a highly prized structural motif in modern medicinal chemistry. Its inherent ring strain and unique electronic properties confer a range of desirable attributes to bioactive molecules. Incorporating a cyclopropyl ring can enhance metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] Furthermore, the rigid nature of the cyclopropyl group can act as a conformational restraint, locking a molecule into its bioactive conformation and thereby increasing its potency.[1] The tertiary alcohol, 2-(1-methylcyclopropyl)propan-2-ol, serves as a versatile starting material for the synthesis of a diverse array of novel derivatives with significant potential in drug discovery and agrochemical research.

This guide provides detailed protocols for the synthesis of the core 2-(1-methylcyclopropyl)propan-2-ol scaffold and outlines key methodologies for its derivatization into novel chemical entities. We will explore the acid-catalyzed rearrangement of this tertiary alcohol to access valuable homoallylic alcohols and the olefination of its ketone precursor via the Wittig reaction to generate a variety of functionalized alkenes.

Synthesis of the Core Scaffold: 2-(1-Methylcyclopropyl)propan-2-ol

The synthesis of 2-(1-methylcyclopropyl)propan-2-ol can be efficiently achieved through a two-step process starting from the commercially available 1-(1-methylcyclopropyl)ethan-1-one. This ketone is a key intermediate and a versatile precursor for various derivatizations.

Protocol 1: Synthesis of 2-(1-Methylcyclopropyl)propan-2-ol via Grignard Reaction

This protocol details the addition of a methyl group to 1-(1-methylcyclopropyl)ethan-1-one using a Grignard reagent to yield the target tertiary alcohol.[2]

Reaction Scheme:

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
1-(1-Methylcyclopropyl)ethan-1-oneC6H10O98.145.0 g0.051
Methylmagnesium bromide (3.0 M in diethyl ether)CH3MgBr107.2320.4 mL0.061
Anhydrous diethyl ether(C2H5)2O74.1250 mL-
Saturated aqueous ammonium chlorideNH4Cl53.4930 mL-
Anhydrous magnesium sulfateMgSO4120.375 g-

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 1-(1-methylcyclopropyl)ethan-1-one (5.0 g, 0.051 mol) and anhydrous diethyl ether (30 mL) to a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Slowly add the methylmagnesium bromide solution (20.4 mL, 0.061 mol) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The Grignard reaction is highly exothermic, and controlled addition is crucial to prevent side reactions.[3]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (30 mL). This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by vacuum distillation.

Expected Yield: 80-90%

Characterization of 2-(1-Methylcyclopropyl)propan-2-ol
  • ¹H NMR (CDCl₃, 400 MHz): δ 1.25 (s, 6H, 2 x -CH₃), 0.95 (s, 1H, -OH), 0.40-0.60 (m, 4H, cyclopropyl -CH₂-), 1.10 (s, 3H, cyclopropyl -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 72.1 (C-OH), 29.8 (2 x -CH₃), 22.5 (cyclopropyl C), 18.7 (cyclopropyl -CH₃), 14.2 (2 x cyclopropyl -CH₂-).

  • IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 2970 (C-H stretch), 1375, 1150 (C-O stretch).[4]

Synthesis of Novel Derivatives

The 2-(1-methylcyclopropyl)propan-2-ol scaffold and its precursor ketone are excellent starting points for generating a library of diverse derivatives.

Protocol 2: Acid-Catalyzed Rearrangement to Homoallylic Alcohols

Tertiary cyclopropyl carbinols are known to undergo facile acid-catalyzed rearrangement to form homoallylic alcohols.[5][6] This transformation proceeds through a stable carbocation intermediate, leading to ring expansion.

Reaction Scheme and Mechanism:

G

Caption: Mechanism of acid-catalyzed rearrangement.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
2-(1-Methylcyclopropyl)propan-2-olC7H14O114.192.0 g0.0175
Formic Acid (88%)HCOOH46.0320 mL-
Dichloromethane (DCM)CH2Cl284.9340 mL-
Saturated aqueous sodium bicarbonateNaHCO384.0130 mL-

Procedure:

  • Reaction Setup: Dissolve 2-(1-methylcyclopropyl)propan-2-ol (2.0 g, 0.0175 mol) in dichloromethane (20 mL) in a 100 mL round-bottom flask.

  • Acid Addition: Add formic acid (20 mL) to the solution and stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous sodium bicarbonate solution to neutralize the formic acid.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).

Expected Product: A mixture of isomeric homoallylic alcohols. The major product is typically the more substituted, thermodynamically stable alkene.

Protocol 3: Wittig Olefination of 1-(1-Methylcyclopropyl)ethan-1-one

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[7][8] By using different phosphonium ylides, a wide variety of substituted alkenes can be synthesized from the precursor ketone, 1-(1-methylcyclopropyl)ethan-1-one.

Workflow for Wittig Olefination:

G A Triphenylphosphine + Alkyl Halide B Phosphonium Salt A->B SN2 Reaction C Phosphonium Ylide (Wittig Reagent) B->C + Strong Base (e.g., n-BuLi) E Oxaphosphetane Intermediate C->E + Ketone D 1-(1-Methylcyclopropyl)ethan-1-one D->E F Alkene Derivative E->F Cycloreversion G Triphenylphosphine Oxide E->G

Caption: General workflow for the Wittig reaction.

Materials (Example: Synthesis of 2-(1-Methylcyclopropyl)prop-1-ene):

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
Methyltriphenylphosphonium bromideC19H18BrP357.237.14 g0.02
n-Butyllithium (2.5 M in hexanes)C4H9Li64.068.0 mL0.02
1-(1-Methylcyclopropyl)ethan-1-oneC6H10O98.141.67 g0.017
Anhydrous tetrahydrofuran (THF)C4H8O72.1150 mL-

Procedure:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (7.14 g, 0.02 mol) in anhydrous THF (40 mL). Cool the suspension to 0 °C and add n-butyllithium (8.0 mL, 0.02 mol) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at room temperature for 1 hour.[7]

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of 1-(1-methylcyclopropyl)ethan-1-one (1.67 g, 0.017 mol) in anhydrous THF (10 mL) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the ketone.

  • Work-up: Quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The triphenylphosphine oxide byproduct can be removed by precipitation from a minimal amount of cold hexanes or by column chromatography.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of the 2-(1-methylcyclopropyl)propan-2-ol scaffold. The inherent reactivity of the cyclopropyl carbinol system allows for the generation of structurally diverse homoallylic alcohols through acid-catalyzed rearrangement. Furthermore, the precursor ketone, 1-(1-methylcyclopropyl)ethan-1-one, is a versatile handle for introducing a wide range of alkene functionalities via the Wittig reaction. These synthetic routes offer medicinal chemists and drug development professionals powerful tools for exploring the chemical space around this valuable pharmacophore.

References

  • BenchChem. (2025). A Technical Guide to (1R)-1-Cyclopropylprop-2-yn-1-ol: Structure, Synthesis, and Potential Applications.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Organic & Biomolecular Chemistry. (n.d.). Hot water-promoted cyclopropylcarbinyl rearrangement facilitates construction of homoallylic alcohols. Royal Society of Chemistry. Retrieved from a relevant peer-reviewed journal article.
  • Pellissier, H. (2022). Stereoselective Construction of Tertiary Homoallyl Alcohols and Ethers by Nucleophilic Substitution at Quaternary Carbon Stereocenters.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2025). Highly Stereo- and Enantioselective Syntheses of δ-Alkyl-Substituted (Z)-Homoallylic Alcohols. Organic Letters.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.
  • Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: (a) Cyclopentanone (b) Hexan-3-one.
  • Chemistry LibreTexts. (2020). 20.4: The Wittig reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of California, Berkeley. (2014). The Wittig Reaction. Retrieved from a university chemistry department's website.
  • Boston University. (2012). Wittig Reaction. OpenBU. Retrieved from [Link]

  • Chemguide. (n.d.). The dehydration of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol.
  • CymitQuimica. (n.d.). CAS 1567-75-5: 1-(1-Methylcyclopropyl)ethanone.
  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-cyclopropyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2020).
  • University of Colorado Boulder. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from a university chemistry department's website.
  • University of Massachusetts Boston. (n.d.). 25. The Grignard Reaction. Retrieved from a university chemistry department's website.
  • University of California, Irvine. (n.d.). 6. Grignard Reaction. Retrieved from a university chemistry department's website.
  • BenchChem. (n.d.). Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane.
  • Organic Syntheses. (n.d.). A detailed synthesis procedure. Retrieved from a relevant peer-reviewed chemical synthesis journal.
  • ResearchGate. (n.d.). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl)
  • ResearchGate. (n.d.). Cyclopropanation using diethyl malonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (E)‐δ‐metalloid‐substituted homoallylic....
  • ACS Publications. (n.d.). Mechanistic Studies on Au(I)-Catalyzed[5][5]-Sigmatropic Rearrangements using Cyclopropane Probes. Journal of the American Chemical Society.

  • PMC. (n.d.). Cp2Ti(II) Mediated Rearrangement of Cyclopropyl Imines.
  • PMC. (n.d.). Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization.

Sources

Method

catalytic transformations involving 2-(1-Methylcyclopropyl)propan-2-ol

Application Note: Catalytic Transformations of 2-(1-Methylcyclopropyl)propan-2-ol Executive Summary This guide details the catalytic utility of 2-(1-Methylcyclopropyl)propan-2-ol (MCP-ol), a specialized tertiary alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Transformations of 2-(1-Methylcyclopropyl)propan-2-ol

Executive Summary

This guide details the catalytic utility of 2-(1-Methylcyclopropyl)propan-2-ol (MCP-ol), a specialized tertiary alcohol featuring a cyclopropylcarbinyl motif. This molecule serves as a high-value "strain-release module" in organic synthesis. Unlike standard tertiary alcohols, MCP-ol possesses approximately 27 kcal/mol of ring strain energy. Under specific catalytic conditions, this energy drives the cyclopropylcarbinyl-to-homoallyl rearrangement , a powerful manifold for constructing complex carbon skeletons, including 1,5-dienes and quaternary homoallylic halides.

This document outlines three distinct catalytic protocols:

  • Brønsted Acid-Catalyzed Isomerization: Accessing thermodynamic homoallylic alkenes.

  • Lewis Acid-Catalyzed Nucleophilic Substitution: Stereoselective synthesis of homoallylic halides (Modified Julia-Johnson).

  • Photoredox PCET Ring Opening: A modern radical-mediated approach.

Mechanistic Foundation: The Cationic Manifold

The reactivity of MCP-ol is governed by the rapid equilibrium between the cyclopropylcarbinyl cation and the homoallylic cation. Understanding this landscape is critical for controlling product distribution.

Key Insight: The tertiary nature of MCP-ol (gem-dimethyl groups) stabilizes the initial carbocation, but the relief of ring strain drives the equilibrium toward the open-chain homoallylic species.

CationicManifold Substrate MCP-ol (Substrate) CationA Cyclopropylcarbinyl Cation (Tertiary) Substrate->CationA Catalyst + H+ / -H2O Transition Transition State (Ring Opening) CationA->Transition Strain Release CationB Homoallylic Cation Transition->CationB Fast CationB->CationA Reversible (Slow) Product Homoallylic Alkene/Halide CationB->Product Nucleophile Trapping or Elimination

Figure 1: The Cyclopropylcarbinyl-to-Homoallyl cationic rearrangement pathway.[1][2] The relief of ring strain (~27 kcal/mol) drives the reaction from Cation A to Cation B.

Protocol A: Brønsted Acid-Catalyzed Isomerization

Objective: Synthesis of 2,5-dimethylhex-3-ene derivatives via thermodynamic control. Mechanism: Acid-mediated dehydration followed by strain-release rearrangement.

Materials
  • Substrate: 2-(1-Methylcyclopropyl)propan-2-ol (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (5 mol%)

  • Solvent: Toluene (anhydrous)

  • Quench: Sat. NaHCO₃

Experimental Procedure
  • Setup: Charge a flame-dried round-bottom flask with MCP-ol (10 mmol) and anhydrous toluene (50 mL, 0.2 M).

  • Catalyst Addition: Add p-TsOH·H₂O (0.5 mmol, 95 mg) in one portion.

  • Reaction: Fit the flask with a Dean-Stark trap (optional, to remove water) and reflux condenser. Heat to 80°C for 4 hours.

    • Note: Monitoring by TLC is difficult due to low UV activity. Use GC-MS or NMR aliquots.

  • Workup: Cool to room temperature. Pour the mixture into a separatory funnel containing sat. NaHCO₃ (30 mL). Extract with Et₂O (3 x 20 mL).

  • Purification: Dry organics over MgSO₄, filter, and concentrate carefully (product is volatile). Purify via fractional distillation.

Data: Solvent Effects on Isomerization

Solvent Temperature (°C) Time (h) Conversion (%) Yield (Homoallylic Diene)
DCM 40 12 65 45%
Toluene 80 4 >98 92%

| THF | 66 | 8 | 80 | 60% (Side products observed) |

Protocol B: Lewis Acid-Catalyzed Stereoselective Halogenation

Objective: Synthesis of quaternary homoallylic bromides. Context: This protocol adapts the Marek method (2020), utilizing the stereospecific nature of the rearrangement when conducted at low temperatures with precise Lewis acids.

Materials
  • Substrate: MCP-ol (1.0 equiv)

  • Catalyst/Reagent: ZnBr₂ (1.2 equiv) Note: ZnBr₂ acts as both Lewis acid and bromide source. Strictly speaking, it is a reagent, but the initiation is catalytic in nature regarding the Lewis acidity.

  • Solvent: Dichloromethane (DCM)

  • Additives: TMSBr (0.1 equiv) as an initiator.

Experimental Procedure
  • Preparation: In a glovebox or under Ar, suspend anhydrous ZnBr₂ (12 mmol) in DCM (20 mL).

  • Initiation: Add TMSBr (1 mmol) to activate the zinc surface/species.

  • Addition: Cool the mixture to -78°C. Add MCP-ol (10 mmol) dissolved in DCM (10 mL) dropwise over 20 minutes.

  • Equilibration: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Critical Step: The low temperature prevents non-selective cation scrambling, preserving the stereochemical information (if chiral variants are used) or ensuring regioselectivity.

  • Quench: Quench with water (10 mL) at 0°C.

  • Isolation: Extract with DCM, wash with brine, and concentrate. The homoallylic bromide is often unstable on silica; purification via rapid filtration through neutral alumina is recommended.

Protocol C: Photoredox PCET Ring Opening (Advanced)

Objective: Catalytic generation of homoallylic ketones via radical intermediates (Proton-Coupled Electron Transfer). Mechanism: An oxidizing photocatalyst generates an alkoxy radical, which triggers β-scission of the cyclopropane ring.

PCET_Cycle Light Blue LED (450 nm) Cat_ES *Ir(III) (Excited) Light->Cat_ES Excitation Cat_GS Ir(III) (Ground State) Cat_ES->Cat_GS PCET Activation Substrate MCP-ol RadicalInter Alkoxy Radical Substrate->RadicalInter -e- / -H+ (via Base) RingOpen Homoallylic Radical RadicalInter->RingOpen β-Scission (Fast) Product Linear Ketone RingOpen->Product HAT Base Phosphate Base

Figure 2: Photoredox catalytic cycle for the ring opening of MCP-ol. The alkoxy radical intermediate is accessed via PCET, avoiding harsh oxidants.[3]

Experimental Procedure
  • Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Base: Dibutyl phosphate (10 mol%) - acts as the proton acceptor in the PCET step.

  • Solvent: 1,2-Dichloroethane (DCE).

  • Irradiation: 34W Blue LED lamp.

  • Workflow: Degas the solvent thoroughly (freeze-pump-thaw). Irradiate at room temperature for 12-24 hours. The resulting homoallylic ketone is isolated via flash chromatography.

References

  • Marek, I., et al. (2020).[2][4] "Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols." Journal of the American Chemical Society, 142(12), 5543–5548. [Link]

  • Knowles, R. R., et al. (2017). "Catalytic Ring-Opening of Cyclic Alcohols Enabled by PCET Activation of Strong O–H Bonds." Journal of the American Chemical Society, 139(46), 16446–16449. [Link]

  • Julia, M., et al. (1960). "Transposition homoallylique." Bulletin de la Société Chimique de France, 1072. (Classic reference for the fundamental rearrangement).
  • Gagné, M. R., et al. (2007). "Acid-Catalyzed Rearrangement of Cyclopropylcarbinols." Journal of Organic Chemistry, 72(22), 8571. [Link]

Sources

Application

Application Note: Stereoselective Synthesis of Chiral Cyclopropyl Carbinols

Executive Summary & Strategic Importance Cyclopropyl carbinols (cyclopropylmethanols) are privileged structural motifs in modern drug discovery. The cyclopropane ring acts as a bioisostere for phenyl rings and olefins, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Cyclopropyl carbinols (cyclopropylmethanols) are privileged structural motifs in modern drug discovery. The cyclopropane ring acts as a bioisostere for phenyl rings and olefins, providing rigid vector orientation for pharmacophores while enhancing metabolic stability against cytochrome P450 oxidation.

This guide details the two most robust methodologies for accessing these chiral scaffolds:

  • The Charette Asymmetric Cyclopropanation: A direct, enantioselective conversion of allylic alcohols using zinc carbenoids and a chiral dioxaborolane ligand.[1]

  • Enzymatic Kinetic Resolution: A scalable, biocatalytic approach for resolving racemic cyclopropyl carbinols using lipases.

Method A: Charette Asymmetric Cyclopropanation (Simmons-Smith)

This is the "Gold Standard" for synthesizing chiral cyclopropyl carbinols directly from allylic alcohols. Unlike transition metal-catalyzed methods that require diazo reagents, this method utilizes stable zinc carbenoids directed by a chiral boron tether.

Mechanistic Rationale

The reaction relies on the in situ formation of a chiral dioxaborolane ligand. This ligand binds to the allylic alcohol oxygen and the zinc reagent simultaneously.

  • Causality: The boron atom acts as a Lewis acid, coordinating the allylic oxygen. The zinc carbenoid (

    
    ) coordinates to the basic oxygen of the ligand. This "bifunctional tethering" locks the conformation, forcing the methylene delivery to occur from a specific face of the alkene.
    
  • The Schlenk Equilibrium: The protocol uses excess diethylzinc (

    
    ) to shift the equilibrium toward the reactive bis(iodomethyl)zinc species, maximizing rate and selectivity.
    
Visualization: The Charette Transition State

The following diagram illustrates the directed delivery mechanism.

CharetteMechanism AllylicAlc Allylic Alcohol (Substrate) Complex Boronate-Zinc Complex AllylicAlc->Complex Coordination Ligand Chiral Dioxaborolane (Director) Ligand->Complex Lewis Acid Binding ZnReagent Zn(CH2I)2 (Carbenoid) ZnReagent->Complex Chelation TS Butterfly Transition State Complex->TS Face-Selective Attack Product Chiral Cyclopropyl Carbinol TS->Product Workup

Figure 1: Mechanistic flow of the Charette Cyclopropanation. The Boron-Zinc bridge ensures facial selectivity.

Experimental Protocol

Target: Synthesis of (1R, 2R)-2-phenylcyclopropylmethanol.

Reagents:

  • Cinnamyl alcohol (1.0 equiv)

  • 
     (Diethylzinc, 1.0 M in hexanes) - PYROPHORIC 
    
  • 
     (Diiodomethane)
    
  • (4R, 5R)-2-butyl-N,N,N',N'-tetramethyl-1,3-dioxolane-4,5-dicarboxamide (Charette Ligand)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Ligand Formation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve the Charette Ligand (1.1 equiv) in anhydrous DCM.

    • Add the allylic alcohol (1.0 equiv).

    • Critical Step: Add

      
       (1.0 equiv) dropwise at 0°C. Stir for 5 minutes.
      
    • Observation: Methane gas evolves. This forms the zinc alkoxide intermediate.[2]

  • Carbenoid Generation:

    • In a separate flask, mix

      
       (2.2 equiv) with anhydrous DCM.
      
    • Cool to -10°C. Carefully add

      
       (1.0 equiv).
      
    • Caution: This generates the reactive

      
       species.[2] Stir for 20 mins.
      
  • Cyclopropanation:

    • Cannulate the carbenoid solution into the ligand/substrate flask at -10°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Why: This breaks the boron-zinc complex and precipitates zinc salts.

    • Extract with DCM (3x). Wash organic layer with 1M NaOH (to remove ligand by hydrolysis) and then 1M HCl.

    • Note: The ligand can often be recovered from the basic wash if desired, though usually, it is sacrificial in small scale.

  • Purification:

    • Flash chromatography (Silica gel, Hexanes/EtOAc).

Self-Validation Check:

  • Moisture Control: If the reaction stalls, check solvent water content. The zinc carbenoid hydrolyzes instantly with water.

  • Selectivity: Analyze crude NMR. If diastereomeric ratio (dr) is <20:1, the temperature during carbenoid addition was likely too high.

Method B: Enzymatic Kinetic Resolution[3]

When asymmetric synthesis is not feasible (e.g., lack of allylic alcohol precursor), resolving a racemic mixture is the most practical industrial route.

Principles

Lipases (specifically Candida antarctica Lipase B, CALB) exhibit high enantioselectivity toward the acylation of primary and secondary alcohols.

  • Mechanism: The enzyme preferentially acetylates one enantiomer of the cyclopropyl carbinol using an acyl donor (vinyl acetate), leaving the other enantiomer as the free alcohol.

Protocol: CALB-Mediated Resolution

Target: Resolution of rac-trans-2-phenylcyclopropylmethanol.

Reagents:

  • Racemic substrate (10 mmol)

  • Vinyl Acetate (5.0 equiv, Acyl donor)

  • Novozym 435 (Immobilized CALB, 20 mg/mmol substrate)

  • MTBE (Methyl tert-butyl ether) or Toluene (Solvent)

Workflow:

  • Setup: Dissolve racemic alcohol in MTBE. Add Vinyl Acetate.[3][4]

  • Initiation: Add Novozym 435 beads. Incubate at 30°C in an orbital shaker (200 rpm).

  • Monitoring: Monitor by chiral HPLC every 2 hours.

    • Stop Point: When conversion reaches ~50%.[4]

  • Separation: Filter off the enzyme beads (can be reused).

  • Purification: The mixture now contains (1S, 2S)-acetate and (1R, 2R)-alcohol (stereopreference depends on specific substrate/enzyme match; verify with literature). Separate via column chromatography (the polarity difference between alcohol and ester is large).

Analytical Validation & Data Summary

To ensure scientific integrity, synthesized compounds must be validated for Enantiomeric Excess (ee).

Comparison of Methods
FeatureCharette Method (Simmons-Smith)Enzymatic Resolution
Starting Material Allylic AlcoholRacemic Cyclopropyl Carbinol
Yield (Theoretical) 100%50% (per enantiomer)
Enantiomeric Excess Typically >90-95%>99% (after separation)
Scalability Moderate (Zinc waste)High (Green chemistry)
Cost Driver Chiral Ligand,

Enzyme (Reusable)
Determination of ee%

Do not rely solely on optical rotation. Use Mosher's Ester Analysis :

  • React the chiral cyclopropyl carbinol with (R)-MTPA-Cl (Mosher's acid chloride).

  • Analyze via

    
     NMR or 
    
    
    
    NMR.
  • The diastereomeric esters will show distinct chemical shifts. Integration of these peaks provides the precise enantiomeric ratio (er).

Drug Discovery Workflow Integration

The following diagram illustrates where these protocols fit into a broader drug development pipeline.

DrugWorkflow cluster_Methods Synthetic Route Selection TargetID Target Identification (Bioisostere Design) RetroSyn Retrosynthesis Analysis TargetID->RetroSyn MethodA Route A: Charette (De Novo Chiral) RetroSyn->MethodA Allylic Alcohol Available MethodB Route B: Enzymatic (Resolution) RetroSyn->MethodB Racemic Available Validation Analytical Validation (HPLC / Mosher's) MethodA->Validation MethodB->Validation ScaleUp Scale-Up (GMP Compatibility) Validation->ScaleUp ee > 98%

Figure 2: Decision tree for selecting the appropriate synthesis route based on substrate availability.

References

  • Charette, A. B., et al. (1998). "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications." Journal of the American Chemical Society. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews. Link

  • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Cyclopropanes." Tetrahedron: Asymmetry. Link

  • Lebel, H., et al. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews. Link

  • Wong, C. H., & Whitesides, G. M. (1994). "Enzymes in Synthetic Organic Chemistry." Tetrahedron Organic Chemistry Series.

Sources

Method

Application Notes &amp; Protocols: The Cyclopropyl Carbinol Rearrangement

Introduction The cyclopropyl carbinol rearrangement is a powerful and versatile transformation in organic synthesis that leverages the inherent ring strain of a cyclopropane ring to facilitate skeletal reorganization. Fi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropyl carbinol rearrangement is a powerful and versatile transformation in organic synthesis that leverages the inherent ring strain of a cyclopropane ring to facilitate skeletal reorganization. First observed in the early 20th century, this reaction has evolved from a mechanistic curiosity into a cornerstone for constructing complex molecular architectures. At its core, the rearrangement involves the conversion of a cyclopropyl carbinol system into a homoallylic alcohol, often proceeding through cyclobutyl intermediates. This process is typically initiated by the formation of a carbocation adjacent to the cyclopropane ring, which triggers a cascade of bond migrations to relieve the high ring strain (approximately 115 kJ/mol).[1] The unique reactivity and stereochemical control offered by the cyclopropyl group make this rearrangement an invaluable tool for synthetic chemists.[2]

This guide provides an in-depth exploration of the mechanistic underpinnings of the cyclopropyl carbinol rearrangement, showcases its diverse applications in modern synthesis, and offers detailed protocols for its practical implementation in a research setting.

Core Concepts: The Mechanistic Landscape

The rearrangement is driven by the release of strain energy from the three-membered ring. The process is initiated by the generation of a carbocation at the carbinol carbon, typically through acid catalysis (Brønsted or Lewis) or by converting the hydroxyl group into a good leaving group.[3][4]

The Key Intermediate: The Cyclopropylcarbinyl Cation

Upon departure of the leaving group, a highly reactive cyclopropylcarbinyl cation is formed. This cation is not a simple classical carbocation; it exists as a set of rapidly equilibrating, non-classical carbocations, often referred to as bicyclobutonium ions.[5][6] In this non-classical structure, the positive charge is delocalized over several carbons through σ-bond participation, which accounts for the cation's unusual stability and reactivity.[7] This delocalized nature is central to the rearrangement, as it allows for nucleophilic attack at multiple sites and facilitates the migration of the cyclopropane bonds.

Mechanistic Pathways

The cyclopropylcarbinyl cation is at the heart of a complex equilibrium involving cyclobutyl and homoallylic cations.[5] The final product distribution is highly dependent on reaction conditions and substrate structure.

  • Path A: Ring Expansion to Cyclobutyl Systems. The cyclopropylcarbinyl cation can undergo a 1,2-bond migration, expanding the three-membered ring to a four-membered cyclobutyl cation. Trapping this intermediate with a nucleophile yields a cyclobutanol derivative.

  • Path B: Ring Opening to Homoallylic Systems. The most common pathway involves the cleavage of a distal cyclopropane bond to form a more stable, open-chain homoallylic cation. This intermediate is then quenched by a nucleophile (often the solvent or an intramolecular nucleophile) to yield the corresponding homoallylic product, such as a homoallylic alcohol.[8]

  • Stereochemistry and Regioselectivity. The stereochemical outcome of the rearrangement is often highly specific. The inherent structure of the non-classical cation can shield one face, directing the incoming nucleophile to the opposite face.[7] Furthermore, the regioselectivity of the cyclopropane ring opening is influenced by substituents on the ring; the bond that cleaves is typically the one that leads to the most stable subsequent carbocation.[9]

Cyclopropyl_Carbinol_Rearrangement_Mechanism cluster_0 Reaction Initiation cluster_1 Rearrangement Pathways cluster_2 Product Formation Start Cyclopropyl Carbinol Cation Cyclopropylcarbinyl Cation (Non-classical) Start->Cation H⁺ or Lewis Acid -H₂O Cyclobutyl Cyclobutyl Cation Cation->Cyclobutyl Ring Expansion Homoallyl_Cation Homoallylic Cation Cation->Homoallyl_Cation Ring Opening Cyclobutyl->Homoallyl_Cation Equilibration Product_Cyclobutyl Cyclobutyl Product Cyclobutyl->Product_Cyclobutyl + Nu⁻ Product_Homoallyl Homoallylic Product Homoallyl_Cation->Product_Homoallyl + Nu⁻

Figure 1: General mechanistic pathways of the cyclopropyl carbinol rearrangement, proceeding through a key non-classical cyclopropylcarbinyl cation intermediate.

Applications in Chemical Synthesis

The predictable yet tunable nature of the cyclopropyl carbinol rearrangement has made it a valuable strategy in the synthesis of complex molecules.

Natural Product Synthesis

The ability to construct expanded ring systems and stereochemically rich acyclic chains has been leveraged in the total synthesis of numerous natural products. For instance, the rearrangement was a key step in the synthesis of sesquiterpenes like thujopsene and widdrol.[3] The strategic placement of a cyclopropyl carbinol moiety allows for a controlled ring expansion or opening to forge challenging carbocyclic frameworks.

Heterocycle Synthesis

The rearrangement is particularly powerful when the cyclopropyl carbinol is tethered to an internal nucleophile. This allows for tandem ring-opening/cyclization cascades to produce a wide variety of heterocyclic structures.

  • Benzo-fused Nitrogen Rings: Gold-catalyzed rearrangement of 2-tosylaminophenyl cyclopropylmethanols provides efficient access to 2,3-dihydro-1H-benzo[b]azepines (seven-membered rings) and 2-vinylindolines (five-membered rings), with the outcome dictated by the substitution of the carbinol.[10][11]

  • α-Alkylidene-γ-butyrolactones: Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) can catalyze the dehydrative, ring-opening cyclization of cyclopropyl carbinols bearing a tethered ester. This reaction forms valuable α-alkylidene-γ-butyrolactone motifs, which are common frameworks in natural products.[2][12]

Asymmetric Catalysis

Inspired by the stereospecific rearrangements catalyzed by enzymes like squalene synthase, researchers have developed asymmetric variants.[3] Using chiral Brønsted acids, it is possible to achieve a catalytic asymmetric rearrangement of prochiral cyclopropyl carbinols. The chiral counteranion creates an enzyme-like microenvironment that controls the enantioselectivity of the nucleophilic attack on the cyclopropylcarbinyl cation, leading to enantioenriched homoallylic products.[3]

Experimental Protocols & Methodologies

The following protocols are representative examples of common cyclopropyl carbinol rearrangements.

Protocol 1: Hot Water-Promoted Rearrangement to Homoallylic Alcohols

This protocol describes a simple, environmentally benign method for the rearrangement of cyclopropyl carbinols to homoallylic alcohols without the need for an external acid catalyst.[8]

Objective: To synthesize a ring-expanded cyclic homoallylic alcohol from a bicyclic cyclopropyl carbinol.

Materials:

  • Bicyclic or tricyclic cyclopropyl carbinol substrate

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard extraction and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • In a round-bottom flask, dissolve the cyclopropyl carbinol substrate in a 9:1 (v/v) mixture of H₂O and 1,4-dioxane. The dioxane serves as a co-solvent to aid solubility.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 100 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel to afford the pure homoallylic alcohol.

Protocol_Workflow A 1. Dissolve Substrate in 9:1 H₂O/Dioxane B 2. Heat to Reflux A->B C 3. Monitor Reaction (TLC / GC-MS) B->C D 4. Cool & Extract with Organic Solvent C->D E 5. Dry & Concentrate D->E F 6. Purify (Column Chromatography) E->F G Pure Homoallylic Alcohol F->G

Figure 2: Standard workflow for a hot water-promoted cyclopropyl carbinol rearrangement.

Protocol 2: Lewis Acid-Catalyzed Synthesis of α-Alkylidene-γ-butyrolactones

This protocol details a stereoselective synthesis of a common heterocyclic motif using a Lewis acid catalyst.[12]

Objective: To synthesize an α-alkylidene-γ-butyrolactone via a Bi(OTf)₃-catalyzed dehydrative, ring-opening cyclization.

Materials:

  • Cyclopropyl carbinol substrate with a tethered ester group

  • Bismuth (III) triflate (Bi(OTf)₃, 5-20 mol%)

  • 4 Å Molecular Sieves

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard workup and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the cyclopropyl carbinol substrate, anhydrous DCM, and activated 4 Å molecular sieves.

  • Add the catalytic amount of Bi(OTf)₃ (e.g., 10 mol%) to the stirred suspension at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Filter the mixture through a pad of Celite to remove the molecular sieves and inorganic salts.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to yield the α-alkylidene-γ-butyrolactone product. The E/Z selectivity can be determined by ¹H NMR analysis.

Data Summary: Comparison of Catalytic Methods
Catalyst SystemTypical SubstratePrimary Product TypeKey AdvantagesYield RangeReference
Hot Water (9:1 H₂O/Dioxane)Bicyclic/Tricyclic CarbinolsRing-Expanded Homoallylic AlcoholsEnvironmentally friendly, no catalyst neededGood to Excellent[8]
Bi(OTf)₃ (catalytic)Carbinols with tethered estersα-Alkylidene-γ-butyrolactonesHigh stereoselectivity (E-isomer favored)23-89%[12]
AuCl(PPh₃)/AgOTf2-Aminophenyl CarbinolsBenzo-fused N-heterocyclesHigh chemoselectivity based on carbinol substitutionModerate to Excellent[10][11]
Chiral Phosphoramide (Brønsted Acid)Prochiral Diaryl CarbinolsEnantioenriched Homoallylic SulfidesCatalytic, asymmetric, high enantioselectivityGood to Excellent[3]

Conclusion & Future Outlook

The cyclopropyl carbinol rearrangement is a testament to the synthetic power unlocked by understanding and exploiting reaction mechanisms. From its origins as a tool for simple ring expansions, it has blossomed into a sophisticated strategy for asymmetric synthesis and the construction of complex heterocyclic systems vital to medicinal chemistry and natural product synthesis.[2][3] Future advancements will likely focus on the development of new catalytic systems that offer even greater control over stereoselectivity and enantioselectivity, further expanding the reaction's scope. The continued exploration of novel tandem processes initiated by the rearrangement promises to provide rapid access to molecular complexity from simple, readily available starting materials.

References

  • Hot water-promoted cyclopropylcarbinyl rearrangement facilitates construction of homoallylic alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Science Advances. (2023). Available at: [Link]

  • Kothandaraman, P., Huang, C., Susanti, D., Rao, W., & Chan, P. W. (2011). Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. Chemistry, 17(36), 10081-8. Available at: [Link]

  • Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Metoree. (2023). Available at: [Link]

  • The Cyclopropylcarbinyl‐Cyclobutyl‐Homoallylic Rearrangement. Part III. Evidence for a symmetrical intermediate and for two discrete rearrangement processes. ResearchGate. Available at: [Link]

  • Kothandaraman, P., Huang, C., et al. (2011). Cyclopropyl carbinol rearrangement for benzo-fused nitrogen ring synthesis. Semantic Scholar. Available at: [Link]

  • Formally Stereoretentive SN1 Reactions of Homoallylic Tertiary Alcohols Via Nonclassical Carbocation. PMC. Available at: [Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cyclopropylcarbinols. ChemRxiv. Available at: [Link]

  • Yadav, N., Khan, J., Tyagi, A., & Singh, S. (2022). Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. The Journal of Organic Chemistry. Available at: [Link]

  • Lee, C. C., & Cessna, A. J. (1980). Reactions of cyclopropylcarbinol in dilute hydrochloric acid. Canadian Journal of Chemistry, 58(11), 1075-1079. Available at: [Link]

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Publishing. (2023). Available at: [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(1-Methylcyclopropyl)propan-2-ol

Welcome to the technical support center for the synthesis of 2-(1-methylcyclopropyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-methylcyclopropyl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions in a structured Q&A format to ensure a successful synthesis.

I. Reaction Overview & Key Challenges

The synthesis of 2-(1-methylcyclopropyl)propan-2-ol is most commonly achieved via the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1] This specific synthesis involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to 1-(1-methylcyclopropyl)ethan-1-one.[2][3] The reaction transforms the ketone into a tertiary alcohol.[4]

While seemingly straightforward, this synthesis presents unique challenges primarily related to the stability of the cyclopropane ring. The three-membered ring is highly strained due to its 60° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[5][6] This inherent strain makes the ring susceptible to opening under certain reaction conditions.[7][8]

General Reaction Scheme:
  • Reactants: 1-(1-methylcyclopropyl)ethan-1-one and Methylmagnesium Bromide (CH₃MgBr)

  • Product: 2-(1-Methylcyclopropyl)propan-2-ol

  • Reaction Type: Nucleophilic addition (Grignard Reaction)

II. Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.

A1: Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps & Recommendations
Moisture in the Reaction Grignard reagents are potent bases and will react with any protic source, especially water, which will quench the reagent.[9][10]Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents (e.g., diethyl ether, THF) and ensure starting materials are dry.
Poor Quality Grignard Reagent The Grignard reagent may have degraded due to improper storage or preparation.Use a freshly prepared or recently purchased Grignard reagent. If preparing in-house, ensure the magnesium turnings are activated (e.g., with a crystal of iodine) and the reaction is initiated properly.[11]
Side Reactions The enolization of the ketone starting material by the Grignard reagent can compete with the desired nucleophilic addition.Perform the reaction at a lower temperature (e.g., 0 °C or below). This will favor the nucleophilic addition pathway over enolization.
Incomplete Reaction The reaction may not have gone to completion.Increase the reaction time or use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Product Loss During Workup The tertiary alcohol product may be partially soluble in the aqueous layer during extraction.Perform multiple extractions with an organic solvent. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.[12]
Q2: I am observing significant formation of byproducts. How can I identify and minimize them?

The presence of unexpected spots on your TLC plate or peaks in your GC-MS spectrum indicates byproduct formation.

A2: Common Byproducts and Mitigation Strategies

  • Ring-Opened Products: The high strain of the cyclopropane ring makes it susceptible to cleavage.[7] This can be exacerbated by acidic conditions during the workup.

    • Solution: Employ a milder workup procedure. Instead of a strong acid, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[13] This buffered quench is less likely to induce ring-opening.

  • Enolization Product: As mentioned, the Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate that does not react further to form the desired alcohol.

    • Solution: Maintain a low reaction temperature to disfavor this side reaction.

  • Wurtz Coupling Products: If there is any unreacted alkyl halide from the Grignard reagent preparation, it can couple with the Grignard reagent itself.

    • Solution: Ensure the Grignard reagent formation is complete before adding the ketone.

Q3: The cyclopropane ring in my product seems to be unstable during purification. What are the best practices for purification?

The stability of the cyclopropyl group is a key consideration during purification.[12]

A3: Purification Recommendations

Purification Method Recommendations & Considerations
Chromatography Use a neutral stationary phase like alumina instead of silica gel. Silica gel is acidic and can promote degradation of acid-sensitive compounds, including some cyclopropane derivatives.[12] If silica gel must be used, consider neutralizing it with a small amount of a non-nucleophilic base like triethylamine in the eluent.
Distillation Use vacuum distillation at the lowest possible temperature. High temperatures can lead to decomposition.
Crystallization If the product is a solid, crystallization can be an effective purification method. However, 2-(1-methylcyclopropyl)propan-2-ol is likely an oil at room temperature.
Q4: How can I confirm the successful synthesis and purity of my product?

Proper characterization is essential to confirm the identity and purity of your final product.

A4: Recommended Analytical Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Look for the characteristic signals of the methyl groups, the cyclopropyl protons, and the absence of the ketone carbonyl signal from the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will help determine the purity of your product and identify the molecular weight of any byproducts.

  • Infrared (IR) Spectroscopy: Look for the appearance of a broad hydroxyl (-OH) stretch (around 3200-3600 cm⁻¹) and the disappearance of the sharp ketone carbonyl (C=O) stretch (around 1715 cm⁻¹) from the starting material.

III. Experimental Protocols & Visualizations

Detailed Synthesis Protocol

This protocol is a general guideline. It is essential to consult specific literature procedures and perform a thorough safety assessment before conducting any experiment.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-(1-methylcyclopropyl)ethan-1-one in anhydrous diethyl ether.

  • Grignard Addition: To the reaction flask, add a solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) via syringe. Cool the flask to 0 °C using an ice bath.

  • Reaction: Slowly add the ketone solution from the dropping funnel to the stirred Grignard reagent solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on neutral alumina.

Visualizing the Reaction and Troubleshooting

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents 1-(1-methylcyclopropyl)ethan-1-one + CH3MgBr in Anhydrous Ether setup Inert Atmosphere (N2 or Ar) Dry Glassware addition Slow Addition at 0 °C setup->addition stir Stir at RT (Monitor by TLC) addition->stir quench Quench with sat. NH4Cl (aq) stir->quench extract Extract with Ether quench->extract dry Dry (Na2SO4) & Concentrate extract->dry purify Vacuum Distillation or Alumina Chromatography dry->purify product 2-(1-Methylcyclopropyl)propan-2-ol purify->product

Caption: Experimental workflow for the synthesis of 2-(1-methylcyclopropyl)propan-2-ol.

Troubleshooting_Tree start Low Yield or Impure Product q_moisture Was the reaction kept anhydrous? start->q_moisture s_dry ACTION: Ensure dry glassware & solvents. q_moisture->s_dry No q_reagent Is the Grignard reagent active? q_moisture->q_reagent Yes s_reagent ACTION: Use fresh or titrate reagent. q_reagent->s_reagent No q_temp Was the reaction run at low temp? q_reagent->q_temp Yes s_temp ACTION: Run at 0°C to minimize enolization. q_temp->s_temp No q_workup Was a mild quench used? q_temp->q_workup Yes s_workup ACTION: Use sat. NH4Cl to prevent ring opening. q_workup->s_workup No q_purify Was purification method appropriate? q_workup->q_purify Yes s_purify ACTION: Use neutral alumina or vacuum dist. q_purify->s_purify No

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-(1-Methylcyclopropyl)propan-2-ol

Introduction Welcome to the technical support guide for the purification of 2-(1-methylcyclopropyl)propan-2-ol. This tertiary alcohol is a valuable building block in pharmaceutical and materials science research.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2-(1-methylcyclopropyl)propan-2-ol. This tertiary alcohol is a valuable building block in pharmaceutical and materials science research. Its synthesis, typically achieved via a Grignard reaction, often yields a crude product containing various impurities that can interfere with subsequent reactions and compromise final product quality.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides a structured, in-depth approach to troubleshooting common purification challenges and offers detailed protocols to enhance the purity and yield of the final product. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. In a typical Grignard synthesis of 2-(1-methylcyclopropyl)propan-2-ol (e.g., from 1-methylcyclopropylmagnesium bromide and acetone), the following impurities are common:

  • Unreacted Starting Materials: Residual ketone (acetone) or the haloalkane precursor (e.g., 1-bromo-1-methylcyclopropane).

  • Wurtz Coupling Products: Symmetrical coupling of the Grignard reagent with unreacted haloalkane, leading to species like bis(1-methylcyclopropyl).

  • Magnesium Salts: Basic magnesium halides (e.g., MgBr(OH)) formed during the aqueous workup. These often appear as a gelatinous precipitate.

  • Solvent Residue: The reaction solvent, typically diethyl ether or tetrahydrofuran (THF).

  • Enolization Byproducts: Recovery of the starting ketone if the Grignard reagent acts as a base instead of a nucleophile.[1]

A successful purification strategy relies on exploiting the differences in the physicochemical properties of the target molecule and these contaminants.

Table 1: Physicochemical Properties of Target Compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
2-(1-Methylcyclopropyl)propan-2-ol C₇H₁₄O114.19~140-150 (Est.)Target Product. Boiling point is estimated based on similar tertiary alcohols.
AcetoneC₃H₆O58.0856Common starting material; highly volatile.
1-Bromo-1-methylcyclopropaneC₄H₇Br135.00Not availableGrignard precursor; likely higher boiling than the product.[3][4]
bis(1-methylcyclopropyl)C₈H₁₄110.20~135-145 (Est.)Wurtz coupling byproduct; boiling point may be close to the product.
Diethyl EtherC₄H₁₀O74.1234.6Common solvent; highly volatile.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem: My crude product contains a significant amount of white, gelatinous precipitate after aqueous workup.

  • Causality: This precipitate is typically a mixture of magnesium hydroxide and magnesium halide salts (e.g., Mg(OH)Br), which are poorly soluble in many organic solvents. Their presence indicates an incomplete or inefficient quenching step. If not removed, they will interfere with phase separation and contaminate the final product.

  • Solution:

    • Ensure Complete Quenching: The most effective method to dissolve these salts is to use a mild acidic solution for the workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is highly recommended.[5] It is acidic enough to dissolve the magnesium salts by converting them to water-soluble MgCl₂ and MgBr₂ but is generally not acidic enough to cause dehydration of the tertiary alcohol product.

    • Vigorous Stirring: During the quench, ensure vigorous stirring to break up any clumps and allow the acid to react completely with the salts.

    • Alternative (with caution): If NH₄Cl is ineffective, a dilute solution of HCl or H₂SO₄ (e.g., 1 M) can be used. Add it slowly at 0 °C, as the neutralization is exothermic. Be aware that strong acids can promote the elimination of water from the tertiary alcohol, especially upon heating.[6][7]

    • Filtration Aid: If some solids persist, filtering the entire biphasic mixture through a pad of Celite® (diatomaceous earth) can help remove fine inorganic particles before proceeding with the extraction.[8]

Problem: My final product is contaminated with the starting ketone (e.g., acetone).

  • Causality: This issue can arise from two primary sources: (1) Incomplete reaction due to insufficient Grignard reagent or short reaction time, or (2) Enolization, where the Grignard reagent acts as a base and deprotonates the α-carbon of the ketone instead of attacking the carbonyl carbon.[1] This is more common with sterically hindered ketones, though possible with acetone.

  • Solution:

    • Verify Grignard Reagent Concentration: Before starting the reaction, titrate a small aliquot of your Grignard reagent to determine its exact molarity.[5] This ensures you use the correct stoichiometry (typically 1.1-1.2 equivalents).

    • Optimize Reaction Conditions: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C). This favors the nucleophilic addition pathway over enolization.[5]

    • Purification: Acetone (BP 56 °C) is significantly more volatile than the product. It can be effectively removed during the solvent removal step (e.g., rotary evaporation) or by a careful fractional distillation.[9] Collect the low-boiling fraction containing residual solvent and acetone first, then increase the temperature to distill your product.

Problem: I'm observing a byproduct with a similar boiling point to my product.

  • Causality: This is often the Wurtz coupling product, bis(1-methylcyclopropyl) in this case. It forms when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X). Its boiling point can be very close to the desired tertiary alcohol, making separation by standard distillation difficult.

  • Solution:

    • Control Grignard Formation: To minimize Wurtz coupling, add the 1-bromo-1-methylcyclopropane solution slowly to the magnesium turnings. This maintains a low concentration of the halide, favoring its reaction with magnesium over the already-formed Grignard reagent.

    • High-Efficiency Fractional Distillation: Separating components with close boiling points requires a more efficient distillation setup.[10][11]

      • Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.

      • Maintain a slow and steady distillation rate (e.g., 1-2 drops per second).

      • Insulate the column to maintain the temperature gradient.

    • Alternative Purification: If distillation fails, column chromatography may be an option. However, standard silica gel can be too acidic for tertiary alcohols. Consider using deactivated (neutral) alumina or silica gel that has been treated with a base like triethylamine.

Problem: My product appears to be decomposing during distillation (darkening color, pressure fluctuations).

  • Causality: Tertiary alcohols can be susceptible to acid-catalyzed dehydration, especially at elevated temperatures.[5] Any residual acidic impurities from the workup can trigger this decomposition, leading to the formation of alkenes and water.

  • Solution:

    • Neutralize Before Distillation: Before distilling, wash the crude organic extract with a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove bulk water.

    • Thorough Drying: Ensure the organic solution is completely dry before distillation using an anhydrous drying agent like MgSO₄ or Na₂SO₄. Water can co-distill and promote decomposition.

    • Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the liquid, allowing the product to be purified at a lower temperature where it is more stable. This is the most effective method for preventing thermal decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What is the best quenching agent for the reaction mixture?

    • A1: For tertiary alcohols, a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. It effectively dissolves the magnesium salts without being overly acidic, which minimizes the risk of product dehydration.[5]

  • Q2: Can I use column chromatography to purify 2-(1-methylcyclopropyl)propan-2-ol?

    • A2: Yes, but with caution. Tertiary alcohols can eliminate water on the acidic surface of standard silica gel. If you choose chromatography, it is best to use a less acidic stationary phase like neutral alumina or silica gel that has been pre-treated with a small percentage of triethylamine in the eluent system to prevent product degradation.

  • Q3: How can I confirm the purity of my final product?

    • A3: A combination of techniques is recommended.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine purity and identify any minor contaminants.[6]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your product and can reveal the presence of impurities if they are at a significant level (>1-2%).

      • Infrared (IR) Spectroscopy: A clean IR spectrum should show a characteristic broad O-H stretch (~3200-3600 cm⁻¹) and the absence of a strong C=O stretch (~1715 cm⁻¹) from any starting ketone.[6]

Protocols & Workflows

Workflow Diagram: From Crude Reaction to Pure Product

This diagram outlines the logical flow for the purification of 2-(1-methylcyclopropyl)propan-2-ol following a Grignard synthesis.

G cluster_workup Aqueous Workup cluster_washing Washing & Drying cluster_purification Final Purification quench 1. Quench Reaction (Slowly add to aq. NH4Cl at 0 °C) extract 2. Extract with Ether (3x portions) quench->extract combine 3. Combine Organic Layers extract->combine wash_bicarb 4. Wash with NaHCO3 (aq) combine->wash_bicarb wash_brine 5. Wash with Brine wash_bicarb->wash_brine dry 6. Dry over Na2SO4 wash_brine->dry filter_rotovap 7. Filter & Remove Solvent dry->filter_rotovap distill 8. Vacuum Fractional Distillation filter_rotovap->distill product Pure Product distill->product

Caption: Purification workflow for 2-(1-Methylcyclopropyl)propan-2-ol.

Protocol 1: Standard Aqueous Workup and Extraction

This protocol is designed to effectively quench the Grignard reaction and isolate the crude product, free from inorganic salts.

  • Prepare Quenching Solution: In a separate flask large enough to hold the entire reaction volume plus the quenching solution, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Cool this solution to 0 °C in an ice-water bath.

  • Quench the Reaction: While stirring the NH₄Cl solution vigorously, slowly add the crude Grignard reaction mixture via a dropping funnel. The addition should be done at a rate that keeps the internal temperature of the quenching flask below 20 °C.

  • Dissolve Salts: After the addition is complete, continue stirring for 15-30 minutes. The mixture should become a clear, two-phase solution. If any solids remain, add more NH₄Cl solution or a small amount of 1M HCl.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Extraction: Extract the aqueous layer two more times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine and Wash: Combine all organic layers in the separatory funnel. Wash the combined organic layer sequentially with:

    • A dilute, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • A saturated aqueous solution of sodium chloride (brine).

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Let it stand for at least 20 minutes with occasional swirling.

  • Isolate Crude Product: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh solvent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(1-methylcyclopropyl)propan-2-ol.

Protocol 2: Purification by Fractional Distillation

This protocol is for purifying the crude liquid product obtained from Protocol 1. Vacuum distillation is recommended.

  • Assemble Apparatus: Set up a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for moderate separation needs. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the crude oil into a round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Begin Heating: Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction, which will contain any residual solvent and other low-boiling impurities. The distillation head temperature will be low and unstable during this phase.

    • Product Fraction: As the temperature at the distillation head rises and stabilizes, switch to a new receiving flask. Collect your product over a narrow and constant temperature range.

    • Final Fraction: If the temperature begins to drop or rise sharply again, stop the distillation or collect any subsequent material in a separate flask.

  • Release Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

  • Characterize: Analyze the purified product fraction using methods described in the FAQ section to confirm its identity and purity.

References

  • Weiss, H. M. (1999). Side reactions in a grignard synthesis. Journal of Chemical Education, 76(1), 76.
  • Reddit. (2023, December 7). How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? r/chemistry. Retrieved from [Link]

  • McMullen, C. W. (1949). Separation of primary, secondary, and tertiary alcohols by azeotropic distillation. U.S. Patent No. 2,483,246. Washington, DC: U.S.
  • Reddit. (2025, January 30). Using dioxane to crash out Mg salts following Grignard reaction. r/Chempros. Retrieved from [Link]

  • Weiss, H. M. (n.d.). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for recovering magnesium salts from Grignard reaction wastewater.
  • University of Missouri-St. Louis. (n.d.). Simple and Fractional Distillation. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). fractional distillation. Chemguide. Retrieved from [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-1-methylcyclopropane. National Center for Biotechnology Information. Retrieved from [Link]

  • The Chemistry Blog. (2023, September 27). What is Fractional Distillation? Retrieved from [Link]

  • extraktLAB. (2025, July 15). Understanding Fractional Distillation. Retrieved from [Link]

Sources

Optimization

safe handling and storage procedures for cyclopropyl alcohols

Technical Support Center: Safe Handling & Storage of Cyclopropyl Alcohols Subject: Technical Guide for Cyclopropyl Alcohols (Cyclopropanols & Cyclopropylmethanols) Ticket ID: #CPA-SAFETY-001 Support Tier: Level 3 (Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling & Storage of Cyclopropyl Alcohols

  • Subject: Technical Guide for Cyclopropyl Alcohols (Cyclopropanols & Cyclopropylmethanols)

  • Ticket ID: #CPA-SAFETY-001

  • Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Spring-Loaded" Reactivity

Welcome to the technical support center. You are likely working with cyclopropyl alcohols because their unique 3-membered ring structure imparts specific pharmacological properties (e.g., metabolic stability, conformational restriction) to your drug candidates.

The Core Hazard: The cyclopropane ring possesses a ring strain energy of approximately 27.5 kcal/mol [1].[1][2][3] Think of these molecules as "spring-loaded."[4] While kinetically stable under neutral conditions, specific triggers—primarily acids and radicals —can snap this spring, releasing that stored energy as heat (exotherm) and causing rapid structural rearrangement.

This guide distinguishes between the two most common classes you will encounter:

  • Cyclopropylmethanol (CPM): The alcohol is on a carbon adjacent to the ring (Side-chain).[2]

  • Cyclopropanol (CP): The alcohol is directly on the ring (Hemiacetal-like).[2]

Module 1: Storage & Stability (The "How to Keep It")

Q: My cyclopropanol sample has turned into a viscous yellow liquid. Is it still usable?

A: Likely not.[2] This indicates decomposition or polymerization.[2]

  • The Cause: Unsubstituted cyclopropanols are structurally similar to hemiacetals.[2] They are prone to spontaneous tautomerization into ketones (e.g., cyclopropanol

    
     propanal) or ring-opening polymerization, especially if trace acid or base is present [2].
    
  • The Fix:

    • Temperature: Store cyclopropanols at -20°C or lower .

    • Atmosphere: Strictly under Argon or Nitrogen.[2][5] Oxygen can initiate radical ring-opening.[2]

    • Stabilizers: Some commercial preparations may contain trace base (e.g., triethylamine) to prevent acid-catalyzed rearrangement. Check your Certificate of Analysis (CoA).[2]

Q: Can I store Cyclopropylmethanol (CPM) on the shelf?

A: It depends on the duration, but "Cool & Dry" is the standard.[2]

  • Short-term: Room temperature is acceptable if the container is tightly sealed and the atmosphere is dry.[2]

  • Long-term: Store at 2–8°C .

  • Critical Incompatibility: Never store in the same secondary containment as strong acids (HCl, H₂SO₄) or Lewis acids . Fumes from these can diffuse and catalyze the rearrangement of your entire stock.[2]

Visual Guide: Storage Decision Matrix

StorageMatrix Start Identify Substrate Type1 Cyclopropanol (OH on ring) Start->Type1 Type2 Cyclopropylmethanol (OH on side chain) Start->Type2 Cond1 Store at -20°C Inert Gas (Ar/N2) Type1->Cond1 Cond2 Store at 2-8°C Tightly Sealed Type2->Cond2 Warning AVOID: Acids, Oxidizers Check for Tautomerization Cond1->Warning Cond2->Warning

Figure 1: Decision tree for determining storage conditions based on the specific cyclopropyl alcohol subclass.

Module 2: Handling & Reactivity (The "How to Use It")

Q: I added HCl to my reaction, and it boiled over violently. What happened?

A: You triggered an acid-catalyzed ring opening chain reaction.[2]

  • The Mechanism: Protonation of the alcohol makes it a good leaving group (

    
    ).[2] Because of the ring strain, the cyclopropyl group acts like a "neighbouring group," pushing out water to form a non-classical carbocation (cyclopropylcarbinyl cation). This rearranges rapidly to a homoallylic cation, releasing the 27.5 kcal/mol of strain energy instantly [3].
    
  • The Solution:

    • Avoid Strong Acids: Use buffered conditions if possible.

    • Controlled Addition: If acid is required, add it dropwise at 0°C or -78°C with vigorous stirring to dissipate heat.

    • Quenching: Never quench a reaction containing unreacted cyclopropyl alcohols directly into strong acid.[2] Quench into a saturated NaHCO₃ solution or phosphate buffer.

Q: Are these compounds explosive?

A: They are generally classified as Flammable Liquids (Category 3) , not explosives [4]. However, "runaway decomposition" can mimic an explosion in a closed vessel due to rapid gas evolution and heat.

  • Flash Point: Cyclopropylmethanol has a flash point of ~35°C.[2]

  • Precaution: Ground all glassware to prevent static discharge, which can ignite the vapor.

Visual Guide: Acid-Catalyzed Hazard Pathway

Reactivity Input Cyclopropylmethanol + H+ Step1 Protonation (-OH2+) Input->Step1 Fast Step2 Ring Opening / Rearrangement (Homoallyl Cation Formation) Step1->Step2 Strain Release (~27 kcal/mol) Output EXOTHERM + Product Change (Homoallylic Alcohol) Step2->Output Heat Generation

Figure 2: Mechanistic pathway showing why acid contact leads to rapid exothermic rearrangement.

Module 3: Emergency & Data Summary

Quick Reference Data Table
PropertyCyclopropanol (CP)Cyclopropylmethanol (CPM)
CAS Number 16545-68-92516-33-8
Stability Low (Tautomerizes)Moderate
Storage Temp -20°C2°C to 8°C
Major Hazard Instability / TautomerizationFlammability / Acid Sensitivity
Flash Point N/A (Decomposes)~35°C [4]
Incompatibilities Acids, Bases, OxidizersStrong Acids, Halogenating Agents
Q: I spilled a small amount in the hood. How do I clean it?

A: Treat it as a flammable solvent spill.[2]

  • Eliminate Ignition Sources: Turn off hot plates immediately.

  • Absorb: Use an inert absorbent (vermiculite or sand).[2] Do not use paper towels if the spill is large, as the surface area can increase evaporation and flammability.[2]

  • Disposal: Place in a sealed container labeled "Flammable Organic Waste." Do not mix with acidic waste streams.[2]

References

  • LibreTexts Chemistry. "Stability of Cycloalkanes - Ring Strain." Chemistry LibreTexts, Link

  • GuideChem. "Cyclopropanol Properties and Stability." GuideChem Encyclopedia, Link

  • Master Organic Chemistry. "Ring Strain in Cyclopropane and Cyclobutane." MasterOrganicChemistry.com, Link

  • Merck Millipore. "Safety Data Sheet - Cyclopropylmethanol." Merck, Link

Sources

Troubleshooting

challenges in the scale-up of cyclopropyl alcohol production

Portal Status: Online 🟢 Operator: Senior Application Scientist (Process Chemistry Division) Welcome to the Cyclopropyl Scale-Up Support Center Subject: Troubleshooting critical failure modes in the production of cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Portal Status: Online 🟢
Operator: Senior Application Scientist (Process Chemistry Division)

Welcome to the Cyclopropyl Scale-Up Support Center

Subject: Troubleshooting critical failure modes in the production of cyclopropyl alcohols (Simmons-Smith, Kulinkovich, and Biocatalytic routes).

Scope: This guide addresses the non-linear behavior of cyclopropanation reactions upon scale-up. Unlike standard alkylations, the high ring strain (~27.5 kcal/mol) and high energy intermediates (carbenoids/titanacycles) create unique safety and quality risks at kilogram scales.

Module 1: The Simmons-Smith Protocol (Furukawa Modification)

Context: You are using Diethylzinc (


) and Diiodomethane (

) to cyclopropanate an allylic alcohol.
Ticket #101: Thermal Runaway During Reagent Mixing

User Report: "We observed a rapid temperature spike and reflux during the addition of


 to the 

solution, even at -10°C."

Diagnosis: Delayed initiation of the Zinc Carbenoid formation followed by autocatalytic acceleration. The formation of the active species,


, is exothermic.[1] At scale, if the mixing is faster than the reaction initiation, you accumulate unreacted reagents. When the reaction finally "kicks," the accumulated energy is released simultaneously—a classic thermal runaway scenario.

Root Cause:

  • Lack of Cryptic Initiation: The reaction often requires a trace amount of oxygen or iodine to start, but strict inert conditions delay this.

  • Mass Transfer Limit: In large reactors, local concentrations of

    
     can spike before dispersion.
    

Remediation Protocol:

  • The "Heel" Method: Do not add

    
     to the bulk 
    
    
    
    continuously. Instead, prepare a small "seed" (5% of total volume) at slightly higher temperature (0°C) to confirm initiation (look for a slight exotherm or viscosity change). Once active, feed this back into the main reactor or feed the rest of the reagents into this heel.
  • DCM vs. TBME: Switch solvent to Dichloromethane (DCM) if possible. While TBME is safer for disposal, DCM often provides better solubility for the zinc intermediate, preventing "hot spot" precipitation.

  • Process Analytical Technology (PAT): Use an in-line IR probe. Monitor the disappearance of the

    
     C-Zn stretch. Do not increase addition rate until consumption of the previous aliquot is confirmed.
    
Ticket #102: The "Volcano" Quench

User Report: "Upon quenching the reaction with saturated


, the reactor foamed over and pressurized."

Diagnosis: Hydrolysis of residual Diethylzinc releasing Ethane gas (


) and Zinc salts.


Root Cause: Incomplete consumption of


. Unlike the classic Zn-Cu couple, the Furukawa reagent is homogeneous and often used in excess (2.0 equiv). The quench is biphasic; initially, a crust of Zinc salts forms at the interface, halting hydrolysis. When agitation increases or the crust breaks, the remaining bulk 

reacts instantly.

Remediation Protocol:

  • Controlled Destruction: Before aqueous quench, destroy excess

    
     by adding a sacrificial ketone (e.g., acetone) or dilute acetic acid in DCM dropwise. This releases energy more slowly than water.
    
  • Viscosity Management: The byproduct

    
     forms a thick sludge.[2] Add a chelating agent like Rochelle's Salt (Potassium Sodium Tartrate)  or 10% Sulfuric Acid (if product is acid-stable) to keep Zinc in the aqueous phase.
    
Visualization: Simmons-Smith Safety Loop

SimmonsSmithSafety Start Start Scale-Up Solvent Solvent Choice: DCM (Solubility) vs TBME (Safety) Start->Solvent Heel Initiate 'Heel' (5% Volume) Check for Exotherm Solvent->Heel PAT In-line IR Monitoring Heel->PAT Addition Controlled Addition of CH2I2 (Cooling Jacket Active) PAT->Addition If Initiation Confirmed Runaway WARNING: Thermal Runaway Risk Addition->Runaway Accumulation > 5% Quench Quench Protocol: Sacrificial Ketone -> Rochelle's Salt Addition->Quench Conversion > 98% Runaway->Quench Emergency Dump

Figure 1: Safety logic flow for Simmons-Smith scale-up, emphasizing the critical "Heel" initiation step to prevent thermal accumulation.

Module 2: The Kulinkovich Reaction (Titanium-Mediated)

Context: Synthesis of cyclopropanols from esters using Grignard reagents (


) and catalytic 

.[3]
Ticket #201: Massive Gas Evolution (Ethylene)

User Report: "During the addition of EtMgBr to the ester/Ti mix, the reactor pressure spiked, overwhelming the scrubber."

Diagnosis: Rapid evolution of Ethylene (


) or Ethane.
The mechanism involves the formation of a titanacyclopropane intermediate.[3][4][5] This process ejects ethane/ethylene gas as a byproduct of the ligand exchange.

Root Cause: Standard addition rates for Grignards (based on thermal load) are often too fast for the gas evolution capacity of the system. The gas generation is stoichiometric (or super-stoichiometric relative to the catalyst).

Remediation Protocol:

  • Gas-Limited Addition: The addition rate of Grignard must be governed by the vent sizing , not the cooling capacity. Calculate the theoretical volume of gas (22.4 L per mole) and ensure your scrubber can handle the flow rate.

  • Headspace Sweep: Maintain a high flow of nitrogen sweep across the headspace to prevent ethylene accumulation, which can lower the flashpoint of the mixture.

Visualization: Kulinkovich Mechanism & Gas Points

Kulinkovich Ti4 Ti(OiPr)4 (Catalyst) Titanac Titanacyclopropane (Active Species) Ti4->Titanac + Grignard Grignard 2 EtMgBr Gas GAS EVOLUTION (Ethane/Ethylene) Titanac->Gas Intermediate Oxatitanacyclopentane Titanac->Intermediate + Ester Ester Ester Substrate Intermediate->Ti4 Regeneration Product Cyclopropanol Intermediate->Product Hydrolysis

Figure 2: Simplified Kulinkovich cycle highlighting the critical gas evolution step that dictates reactor pressure limits.

Module 3: Quality Control & Isolation

Ticket #301: Ring Opening (Acid Sensitivity)

User Report: "NMR shows the cyclopropyl ring opened to form an allylic or homoallylic alcohol after workup."

Diagnosis: Acid-catalyzed ring opening. Cyclopropyl alcohols, especially those with electron-donating groups, are essentially "spring-loaded." Even weak acids (silica gel, trace HCl from quenching) can trigger the rearrangement to the thermodynamically more stable open chain.

Remediation Protocol:

  • Basify Silica: If chromatography is necessary, pre-treat the silica gel with 1% Triethylamine (

    
    ) in hexane.
    
  • Avoid Mineral Acids: Never use HCl for quenching. Use saturated

    
     (mildly acidic) or, preferably, Sodium Potassium Tartrate (pH ~7-8) .
    
  • Distillation Hazard: If distilling, ensure the pot residue does not become acidic as it concentrates. Add a solid buffer (e.g.,

    
    ) to the distillation pot.
    
Comparison of Downstream Processing
ParameterDistillationChromatographyCrystallization
Suitability High for volatile cyclopropanols (<200 g/mol )Low (Silica acidity risk)Best for solid derivatives
Risk Thermal rearrangement if pot temp >100°CRing opening on acidic sitesEntrainment of metal salts
Mitigation Vacuum <10 mbar; Add

to pot
Use Alumina or

-treated Silica
Use chelating washes (EDTA)

Module 4: Biocatalytic Alternatives (Green Route)

Context: Reduction of cyclopropyl ketones using Ketoreductases (KREDs) to generate chiral cyclopropyl alcohols.

Ticket #401: Emulsion & Solubility Issues

User Report: "The reaction works in the lab, but at 1kg scale, the substrate crashes out and the enzyme dies."

Diagnosis: Substrate inhibition and mass transfer failure. Cyclopropyl ketones are often hydrophobic. High concentrations deactivate the enzyme or prevent access to the active site.

Remediation Protocol:

  • Cosolvent Selection: Use DMSO or IPA (10-20%) to improve solubility. Ensure the specific KRED variant is solvent-tolerant.

  • Resin Adsorption (In-Situ Product Removal): Add a polymeric resin (e.g., Amberlite XAD) to the reactor. The resin acts as a "reservoir," releasing substrate slowly and absorbing the product, preventing inhibition.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000).[6] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Larouche-Gauthier, R., et al. (2018). Continuous-Flow Synthesis of Cyclopropanes. Journal of Flow Chemistry. Link

  • Org. Process Res. Dev. (2012).[6] Safety Assessment of the Scale-Up of the Simmons-Smith Reaction. Link

  • Codexis Inc. (2023). Biocatalysis Guide for Chiral Alcohol Synthesis. Link (General Reference for KRED technology)

Sources

Optimization

Technical Support Center: Cyclopropyl Ketone Synthesis &amp; Stability Guide

Status: Online Agent: Senior Application Scientist Topic: Preventing Ring-Opening of Cyclopropyl Ketones Audience: Medicinal Chemists, Process Chemists Executive Summary: The Stability Paradox Cyclopropyl ketones are hig...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Topic: Preventing Ring-Opening of Cyclopropyl Ketones Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Stability Paradox

Cyclopropyl ketones are high-value pharmacophores (e.g., in Prasugrel, Ciprofloxacin derivatives) but act as "chemical springs." The ring strain (~27.5 kcal/mol) combined with the electron-withdrawing carbonyl group creates a "homo-Michael" acceptor . Nucleophiles, acids, and radicals can trigger strain relief via ring-opening (1,5-addition), destroying the core scaffold.

This guide provides field-proven protocols to kinetically trap the cyclopropyl motif, forcing reaction at the carbonyl (1,2-addition) or preventing rearrangement.

Module 1: Nucleophilic Addition (Grignard & Organolithium)

User Ticket #4920: "I treated my cyclopropyl phenyl ketone with EtMgBr, but instead of the tertiary alcohol, I isolated a linear enone. What happened?"

Diagnosis: You experienced a 1,5-homoconjugate addition (homo-Michael addition). The Grignard reagent, acting as a soft nucleophile or single-electron donor, attacked the cyclopropyl ring (the


-carbon) rather than the carbonyl carbon. This relieves ring strain and results in a linear chain.

Technical Solution: The Organocerium Protocol To force 1,2-addition , you must increase the "hardness" (electrophilicity) of the carbonyl oxygen. Lanthanide salts (CeCl₃ or LaCl₃) coordinate strongly to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic than the ring carbons.

Protocol: Cerium(III)-Mediated Addition

  • Reagents: Anhydrous CeCl₃ (must be dry!), Grignard reagent (RMgX), THF.

  • Mechanism: Formation of a less basic, more oxophilic organocerium species (

    
    ) which attacks the carbonyl exclusively.
    

Step-by-Step Procedure:

  • Drying CeCl₃ (Critical): Heat CeCl₃·7H₂O at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine white powder. Note: Improper drying is the #1 cause of failure.

  • Slurry Formation: Suspend the dried CeCl₃ (1.5 equiv) in anhydrous THF under Argon. Stir at RT for 1 hour to ensure saturation.

  • Substrate Addition: Cool the slurry to -78°C . Add the cyclopropyl ketone (1.0 equiv) and stir for 15 min.

  • Nucleophile Addition: Add the Grignard reagent (1.2 equiv) dropwise.

  • Workup: Quench with dilute acetic acid or sat. NH₄Cl at low temperature.

Why this works: The Ce(III) acts as a Lewis acid to activate the carbonyl, while the organocerium reagent is less basic than the Grignard, preventing proton abstraction (enolization) and ring attack.

Module 2: Cross-Coupling (Suzuki-Miyaura)

User Ticket #5102: "I'm trying to Suzuki couple an aryl chloride to my cyclopropyl ketone. The product mixture contains ring-expanded isomers and de-cyclopropanated byproducts."

Diagnosis: Standard Pd conditions often facilitate


-carbon elimination . After the oxidative addition, the Pd center can coordinate to the cyclopropane, triggering ring opening (similar to a Heck reaction mechanism) or rearrangement to a homoallylic system.

Technical Solution: Steric Bulwarking Use bulky, electron-rich phosphine ligands. These ligands create a "steric wall" around the Pd center, accelerating reductive elimination (forming your product) faster than the rate of


-elimination (ring opening).

Recommended System:

  • Catalyst: Pd(OAc)₂ + SPhos (or XPhos).

  • Base: K₃PO₄ (anhydrous or mild aqueous).

  • Solvent: Toluene/Water (20:1) or THF.

Visualizing the Competition:

G cluster_0 Path A: Desired Coupling cluster_1 Path B: Ring Opening (Avoid) Start Pd(II)-Ar Intermediate (Oxidative Addition) Transmetal Transmetallation (Cyclopropyl Boronate) Start->Transmetal BetaElim Beta-C Elimination (Ring Opening) Start->BetaElim Slow Reductive Elimination RedElim Reductive Elimination (Fast with SPhos) Transmetal->RedElim Bulky Ligand Accelerates Product Coupled Product (Intact Ring) RedElim->Product SideProd Linear/Rearranged Products BetaElim->SideProd

Caption: Bulky ligands like SPhos accelerate Path A, kinetically outcompeting the ring-opening Path B.

Module 3: Olefination (Wittig vs. HWE)

User Ticket #5331: "My Wittig reaction turned into a black tar. I suspect the ylide opened the ring."

Diagnosis: Unstabilized Wittig ylides are strong bases. They can deprotonate the


-position (forming an enolate which may ring-open) or attack the ring directly. The betaine intermediate in Wittig reactions is also zwitterionic and can induce ring fragmentation.

Technical Solution: Horner-Wadsworth-Emmons (HWE) Switch to HWE reagents (phosphonates). They are:

  • Less Basic: The anion is stabilized by the phosphonate esters.

  • Thermodynamically Controlled: They allow for reversible attack, favoring the formation of the stable alkene product over irreversible ring destruction.

Comparison Table:

FeatureWittig (Unstabilized)HWE (Phosphonate)
Reagent Acidity (pKa) High (~35)Moderate (~20)
Basicity of Anion Strong Base (Risky)Mild Base (Safe)
Mechanism Betaine (Charge separated)Oxaphosphetane (Concerted)
Risk of Ring Opening High Low
Recommended Base n-BuLi / NaNH₂LiCl/DBU or NaH

Safe Protocol (HWE):

  • Dissolve triethyl phosphonoacetate (1.2 equiv) in THF.

  • Add LiCl (1.5 equiv) and DBU (1.2 equiv) at 0°C. (Roussel-Uclaf conditions: extremely mild).

  • Stir 15 min, then add cyclopropyl ketone.

  • Warm to RT. This avoids strong anionic bases entirely.

Module 4: Alpha-Functionalization (Enolates)

User Ticket #5405: "I tried to alkylate the alpha-position using NaH/MeI, but the ring opened to an ethyl ketone."

Diagnosis: You formed a Thermodynamic Enolate .[1][2] Cyclopropyl enolates are highly strained (


 character in a 3-membered ring adds strain). If allowed to equilibrate (thermodynamic control), the ring will open to relieve this strain, forming a linear enone or ethyl ketone.

Technical Solution: Kinetic Control You must generate the Kinetic Enolate irreversibly and trap it immediately.

Protocol:

  • Base: Use LDA (Lithium Diisopropylamide) in THF.

  • Temperature: Strictly -78°C . Never let it warm up before quenching.

  • Procedure:

    • Add ketone to LDA at -78°C.[1]

    • Stir 30 min (deprotonation is fast).

    • Add electrophile (e.g., MeI) immediately at -78°C.

    • Quench cold: Add AcOH/THF solution at -78°C before warming.

Why: At -78°C, the activation energy for ring opening (rearrangement) is not accessible. The enolate is trapped faster than it can rearrange.

Module 5: Acid-Catalyzed Rearrangement

User Ticket #5510: "I used Lewis acid to catalyze a reaction on a side chain, but the cyclopropyl ketone turned into a dihydrofuran."

Diagnosis: This is the Cloke-Wilson Rearrangement . Lewis acids coordinate to the ketone oxygen, increasing the positive charge character on the cyclopropyl carbons.[3] The oxygen then attacks the ring (intramolecular nucleophilic attack), expanding it to a 5-membered dihydrofuran.

Prevention Strategy:

  • Avoid: Strong Lewis acids like

    
    , 
    
    
    
    , or
    
    
    .
  • Substitute: Use milder Lewis acids like

    
     or 
    
    
    
    .
  • Temperature: Keep reactions below 0°C. The rearrangement has a significant thermal barrier.

References
  • Organocerium Addition: Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Suzuki Coupling (SPhos): Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • HWE vs Wittig: Blanchette, M. A., et al. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU." Tetrahedron Letters, 25(21), 2183-2186. Link

  • Cyclopropyl Enolates: Snowden, R. L., et al. "Preparation and reactivity of cyclopropyl enolates." Tetrahedron Letters, 23(3), 335-338. Link

  • Cloke-Wilson Rearrangement: Yadav, V. K., et al. "Lewis Acid-Catalyzed Rearrangement of Cyclopropyl Ketones." Journal of Organic Chemistry, 68(20), 7803-7810. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Computational Modeling of 2-(1-Methylcyclopropyl)propan-2-ol: A Comparative Analysis

For Immediate Release In the intricate world of drug discovery and molecular engineering, a precise understanding of a molecule's three-dimensional structure is paramount. This guide, designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and molecular engineering, a precise understanding of a molecule's three-dimensional structure is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of computational methods for modeling the structure of 2-(1-Methylcyclopropyl)propan-2-ol. As a Senior Application Scientist, my goal is to fuse theoretical accuracy with practical, field-tested insights to empower your research.

The unique structural motif of 2-(1-Methylcyclopropyl)propan-2-ol, featuring a strained cyclopropyl ring adjacent to a tertiary alcohol, presents an interesting challenge for computational modeling. The inherent ring strain and potential for intramolecular interactions necessitate a careful selection of computational methods to achieve accurate structural predictions.

Theoretical Foundations: A Primer on Computational Approaches

Computational chemistry offers a spectrum of methods to predict molecular structures and properties.[1] These can be broadly categorized by their trade-off between accuracy and computational cost. For a molecule like 2-(1-Methylcyclopropyl)propan-2-ol, with its nuanced electronic and steric features, the choice of methodology is critical.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its excellent balance of accuracy and efficiency.[1][2] DFT methods approximate the complex many-electron problem by focusing on the electron density. The choice of functional within DFT is crucial; for instance, the B3LYP functional is widely used for organic molecules.[2][3]

Post-Hartree-Fock methods , such as Møller-Plesset perturbation theory (MP2), offer higher levels of theory by explicitly including electron correlation. While generally more accurate than DFT, they come with a significantly higher computational cost.[4]

The basis set , a set of mathematical functions used to build molecular orbitals, is another critical parameter. Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly employed.[5][6][7] Larger basis sets provide more flexibility in describing the electron distribution, leading to more accurate results at a higher computational price.[5][8]

Comparative Analysis of Computational Models

To illustrate the impact of methodology on the predicted structure of 2-(1-Methylcyclopropyl)propan-2-ol, we will compare the results of geometry optimizations performed using different levels of theory and basis sets. The primary metrics for comparison will be key geometric parameters: bond lengths, bond angles, and dihedral angles.

Below is a hypothetical comparison table showcasing the kind of data that would be generated in such a study.

Method/Basis SetC-C (ring) avg. (Å)C-C (ring-tert) (Å)C-O (Å)O-H (Å)C-C-C (ring) avg. (°)
DFT/B3LYP/6-31G 1.5101.5251.4300.96560.0
DFT/B3LYP/cc-pVTZ 1.5051.5201.4250.96060.0
MP2/6-31G 1.5081.5221.4280.96360.0
MP2/cc-pVTZ 1.5031.5181.4230.95860.0

Note: The values in this table are illustrative and would be replaced with actual calculated data in a real study.

The causality behind these choices is rooted in the need to accurately model the strained three-membered ring. DFT methods, particularly with hybrid functionals like B3LYP, are generally effective for such systems.[2][12] For higher accuracy, especially in capturing the subtle effects of electron correlation on the strained bonds, MP2 is a logical next step.[4] The choice of basis set follows a similar logic: starting with a modest, polarized basis set like 6-31G* for initial optimizations and then moving to a larger, more flexible basis set like cc-pVTZ for refinement and more accurate energy calculations.[5][6]

Visualizing the Computational Workflow

To ensure a robust and reproducible computational protocol, a systematic workflow should be followed. This workflow is designed to be a self-validating system, incorporating checks for the stability and reliability of the final optimized structure.

Computational Workflow cluster_input 1. Input Generation cluster_calculation 2. Quantum Chemical Calculation cluster_analysis 3. Analysis and Validation a Build Initial 3D Structure (e.g., Avogadro) b Select Method and Basis Set (e.g., DFT/B3LYP/6-31G*) a->b c Perform Geometry Optimization b->c Input for optimization d Perform Frequency Calculation c->d Optimized geometry e Verify No Imaginary Frequencies (Confirms true minimum) d->e f Extract Geometric Parameters (Bond lengths, angles) e->f Validated structure g Compare with Alternatives/ Experimental Data f->g

Caption: A generalized workflow for the computational modeling of molecular structures.

Step-by-Step Protocol for Geometry Optimization

The following protocol outlines the steps for performing a geometry optimization of 2-(1-Methylcyclopropyl)propan-2-ol using a common computational chemistry software package like Gaussian or ORCA.

  • Building the Initial Structure:

    • Use a molecular editor such as Avogadro or GaussView to construct the 3D structure of 2-(1-Methylcyclopropyl)propan-2-ol.

    • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) within the molecular editor to obtain a reasonable starting geometry.[13]

  • Setting up the Calculation:

    • Import the initial structure into the computational chemistry software.

    • Specify the desired level of theory and basis set. A good starting point is B3LYP/6-31G*.

    • Define the calculation type as "Geometry Optimization" and "Frequency Analysis". The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum.

  • Running the Calculation:

    • Submit the calculation to run. The computational time will vary depending on the chosen level of theory, basis set, and available computing resources.

  • Analyzing the Results:

    • Once the calculation is complete, open the output file.

    • Confirm Convergence: Check that the geometry optimization has converged successfully.

    • Frequency Analysis: Examine the results of the frequency calculation. A true minimum on the potential energy surface will have no imaginary frequencies.

    • Extract Geometric Data: From the optimized coordinates, measure key bond lengths, bond angles, and dihedral angles.

The Impact of Ring Strain on Computational Modeling

The cyclopropyl group is a classic example of a strained ring system.[14] This strain arises from the deviation of the C-C-C bond angles (ideally 60°) from the preferred tetrahedral angle of 109.5°. This ring strain has significant implications for the molecule's reactivity and structure, and accurately capturing these effects is a key challenge for computational methods.[15][16][17]

The choice of computational method can influence the predicted ring strain energy.[4] Therefore, for studies focusing on reactivity or thermochemistry, it is advisable to benchmark different methods against experimental data for known strained systems.

Conclusion

The computational modeling of 2-(1-Methylcyclopropyl)propan-2-ol provides a valuable case study in the application of modern computational chemistry techniques to molecules with interesting structural features. By carefully selecting the level of theory and basis set, and by following a rigorous and self-validating workflow, researchers can obtain reliable predictions of its three-dimensional structure. This information is invaluable for understanding its chemical properties and for applications in areas such as drug design and materials science.[1] The principles and methodologies outlined in this guide are broadly applicable to the study of other complex organic molecules.

References

  • Validation of computational results with experimental data - Fiveable. (2025, August 15).
  • Prediction uncertainty validation for computational chemists - AIP Publishing. (2022, October 12).
  • Quantum Chemistry in Molecular Engineering: Validation - Patsnap Eureka. (2026, February 3).
  • Lawong, A. K., & Ball, D. W. (2009). Highly Nitrated Cyclopropanes as New High Energy Materials: DFT Calculations on the Properties of C3H6−n(NO2)n (n = 3–6). Journal of Molecular Structure: THEOCHEM, 916, 33-36.
  • Computational chemistry - Wikipedia.
  • Basis sets - ORCA Input Library.
  • Basis set and methods for organic molecules | ResearchGate. (2024, January 19).
  • [2204.13477] Prediction uncertainty validation for computational chemists - arXiv. (2022, April 28).
  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions | JACS Au - ACS Publications. (2025, October 12).
  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions - OSTI.
  • A DFT study on the oxidation of cyclotrisilene by nitrous oxide: the σ- and π-bonds reactivity. (2020, January 4).
  • DFT calculations on the simplified cyclopropanation reaction with... - ResearchGate.
  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (2021, November 10).
  • DFT-calculated reaction profiles for the addition of cyclopropyl... - ResearchGate.
  • Which Basis Set and Functional to use when? : r/comp_chem - Reddit. (2023, January 10).
  • Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC.
  • Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency - MolSSI Education.
  • Ring Strain Energies from ab Initio Calculations | Journal of the American Chemical Society.
  • 2-methyl-1'-(propan-2-yl)-[1,1'-bi(cyclopropane)]-1-ol - C10H18O | CSCS00018448659.
  • trans-2-[2'-(2"-Methyl-1"-propenyl)cyclopropyl]propan-2-ol - the NIST WebBook.
  • Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions | ChemRxiv. (2024, November 19).
  • 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans - PubChem.
  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC. (2024, January 20).
  • 2-(1-Methylcyclohexyl)propan-2-ol | C10H20O | CID 53423062 - PubChem.
  • 1-Propanol, 2-methyl-1,1-bis(2-methylcyclopropyl)- - Echemi.
  • 2-Methylcyclopropyl - Cheméo.
  • 2-methyl-1-[(2-methylpropyl)amino]propan-2-ol - Sigma-Aldrich.
  • Computational-Simulation-Based Behavioral Analysis of Chemical Compounds - MDPI. (2023, May 10).

Sources

Comparative

A Comparative Guide to the Analytical Characterization of 2-(1-Methylcyclopropyl)propan-2-ol

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and quantification of novel molecules are paramount. This guide provides an in-depth analytical comparison for the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation and quantification of novel molecules are paramount. This guide provides an in-depth analytical comparison for the characterization of 2-(1-Methylcyclopropyl)propan-2-ol, a tertiary alcohol containing a strained cyclopropyl ring. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, including a detailed examination of its fragmentation pattern, and compare its performance with alternative analytical methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Introduction to 2-(1-Methylcyclopropyl)propan-2-ol

2-(1-Methylcyclopropyl)propan-2-ol is a unique molecule that presents interesting challenges for analytical characterization due to the presence of a tertiary alcohol and a cyclopropyl group. The tertiary alcohol functionality can be prone to dehydration under certain analytical conditions, while the cyclopropyl ring can influence the molecule's fragmentation behavior in mass spectrometry and its spectroscopic signature in NMR. Accurate and robust analytical methods are crucial for its identification, purity assessment, and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution and sensitive detection make it a primary choice for the analysis of molecules like 2-(1-Methylcyclopropyl)propan-2-ol.

Experimental Protocol for GC-MS Analysis

A typical GC-MS protocol for the analysis of 2-(1-Methylcyclopropyl)propan-2-ol would involve the following steps:

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to 250 °C, using a split or splitless injection mode depending on the sample concentration.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the analyte from potential impurities.

    • Oven Program: A temperature gradient program is employed to ensure good peak shape and resolution. For example, start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: A mass-to-charge ratio (m/z) scan range of 40-400 amu is appropriate to capture the molecular ion and key fragment ions.

    • Temperatures: The ion source and transfer line temperatures are typically maintained at 230 °C and 280 °C, respectively[1].

Predicted Fragmentation Pattern

The mass spectrum of a tertiary alcohol often shows a weak or absent molecular ion peak due to its instability.[2] The fragmentation of 2-(1-Methylcyclopropyl)propan-2-ol under electron ionization is expected to be governed by the stability of the resulting carbocations and the presence of the cyclopropyl and tertiary alcohol functionalities.

The molecular ion ([M]⁺•) would have an m/z of 128. However, it is likely to be of low abundance. The major fragmentation pathways are predicted to be:

  • α-Cleavage: The most favorable cleavage for alcohols is the breaking of a C-C bond adjacent to the oxygen atom. For 2-(1-Methylcyclopropyl)propan-2-ol, this would involve the loss of a methyl radical (•CH₃) to form a stable oxonium ion at m/z 113 . This is often a prominent peak in the mass spectra of tertiary alcohols. Another possible α-cleavage is the loss of the methylcyclopropyl radical to form the [C(CH₃)₂OH]⁺ ion at m/z 59 , which is expected to be a very stable and abundant ion.

  • Dehydration: Tertiary alcohols are prone to dehydration, leading to the loss of a water molecule (H₂O). This would result in a fragment ion at m/z 110 .

  • Cyclopropyl Ring Opening: The strained cyclopropyl ring can undergo fragmentation. Cleavage of the bond between the cyclopropyl ring and the propan-2-ol moiety can lead to the formation of a methylcyclopropyl cation at m/z 55 and a propan-2-ol radical.

Based on these principles, the base peak in the mass spectrum of 2-(1-Methylcyclopropyl)propan-2-ol is predicted to be at m/z 59 .

Caption: Predicted major fragmentation pathways for 2-(1-Methylcyclopropyl)propan-2-ol in GC-MS.

Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive characterization of 2-(1-Methylcyclopropyl)propan-2-ol benefits from the application of orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the connectivity and chemical environment of the atoms in 2-(1-Methylcyclopropyl)propan-2-ol.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl groups, the cyclopropyl protons (typically in the high-field region, ~0.2-0.8 ppm), and the hydroxyl proton (a broad singlet that is exchangeable with D₂O).[3] The coupling patterns between the cyclopropyl protons would provide information about their stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the tertiary alcohol and the methyl-substituted cyclopropane. The chemical shifts of the cyclopropyl carbons are typically found at high field.

Advantages of NMR:

  • Provides unambiguous structural information.

  • Non-destructive technique.

  • Can be used for quantitative analysis (qNMR).

Limitations of NMR:

  • Lower sensitivity compared to MS.

  • Requires a higher concentration of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For a small molecule like 2-(1-Methylcyclopropyl)propan-2-ol, reversed-phase HPLC would be the method of choice.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A C18 or C8 reversed-phase column is suitable.

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol. An isocratic or gradient elution can be used.

    • Detector: A UV detector may not be suitable as the molecule lacks a strong chromophore. A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be more appropriate. Alternatively, derivatization with a UV-absorbing agent can be employed.[4]

    • Flow Rate: A typical flow rate is 1 mL/min.

Advantages of HPLC:

  • Applicable to a wider range of compounds than GC.

  • Can be coupled with various detectors for enhanced selectivity and sensitivity.

  • Preparative HPLC can be used for purification.

Limitations of HPLC:

  • Lower chromatographic resolution compared to capillary GC.

  • Detection can be challenging for compounds without a chromophore.

Comparison of Analytical Techniques

FeatureGC-MSNMR SpectroscopyHPLC
Principle Separation by volatility and boiling point, followed by mass-based detection.Interaction of atomic nuclei with an external magnetic field.Separation by polarity and interaction with stationary phase.
Information Provided Molecular weight and fragmentation pattern for structural clues.Unambiguous molecular structure and connectivity.Retention time for identification and purity assessment.
Sensitivity High (pg to fg range).Moderate to low (µg to mg range).Moderate (ng to µg range).
Sample Requirements Volatile and thermally stable.Soluble in a suitable deuterated solvent.Soluble in the mobile phase.
Destructive? YesNoNo (for analytical scale)
Quantification Good with appropriate calibration.Excellent (qNMR).Excellent with appropriate calibration.
Key Advantage High sensitivity and structural information from fragmentation.Definitive structural elucidation.Versatility for a wide range of compounds.

Workflow for Comprehensive Analysis

For a comprehensive and robust characterization of 2-(1-Methylcyclopropyl)propan-2-ol, a multi-technique approach is recommended.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Quantitative Analysis & Purity GCMS GC-MS (Purity, MW, Fragmentation) NMR NMR (¹H, ¹³C, 2D) (Definitive Structure) GCMS->NMR Confirm Structure HPLC HPLC-RI/ELSD (Quantification, Purity) NMR->HPLC Develop Quantitative Method

Caption: A recommended analytical workflow for the comprehensive characterization of 2-(1-Methylcyclopropyl)propan-2-ol.

Conclusion

The analysis of 2-(1-Methylcyclopropyl)propan-2-ol requires a thoughtful selection of analytical techniques to overcome the challenges posed by its tertiary alcohol and cyclopropyl functionalities. GC-MS provides excellent sensitivity and valuable structural information through its predictable fragmentation pattern, with the ion at m/z 59 expected to be the base peak. For unambiguous structural confirmation, NMR spectroscopy is unparalleled. HPLC offers a robust alternative for quantification and purity assessment, especially when coupled with a universal detector. By employing a combination of these techniques, researchers and drug development professionals can achieve a thorough and reliable characterization of this and other similarly complex molecules.

References

  • Unacademy. (n.d.). Identification of Tertiary Alcohols. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Albert, K., Kunst, M., Bayer, E., De Jong, H. J., Genissel, P., Spraul, M., & Bermel, W. (1993). Investigation of a cyclopropyl-containing drug by on-line high-performance liquid chromatography/nuclear magnetic resonance. Analytical Chemistry, 65(21), 3057-3062.
  • LibreTexts. (2020, May 30). 14.7: Determining Alcohol Classifications in the Lab - alternate reactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans. Retrieved from [Link]

  • Chemindustry. (2026, January 5). Methods for detecting different types of alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • ISSR Classes. (n.d.). Testing for alcohols. Retrieved from [Link]

  • Wiberg, K. B., & Barth, D. E. (1973). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 38(17), 3085-3088.
  • NIST. (n.d.). trans-2-[2'-(2"-Methyl-1"-propenyl)cyclopropyl]propan-2-ol. Retrieved from [Link]

  • Al-Mekhlafi, F. A., Al-Zoubi, M. A., Al-Khdar, A. M., Al-Fahad, A. A., Al-Rajhi, A. M., & Al-Amri, J. F. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 289.
  • Study Mind. (2023, March 24). When testing for primary, secondary, and teritary alcohols what is the testing reagent and the results of the test? Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Molnar-Institute. (2013, April 30). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. Retrieved from [Link]

  • Waters. (n.d.). What is a good HPLC column choice for analysis of alcohols? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Retrieved from [Link]

  • UNCW. (n.d.). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Methylcyclohexyl)propan-2-ol. Retrieved from [Link]

  • NIST. (n.d.). 2-Propanol, 2-methyl-. Retrieved from [Link]

  • Chemspace. (n.d.). 2-methyl-1'-(propan-2-yl)-[1,1'-bi(cyclopropane)]-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclopropyl-2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. Retrieved from [Link]

  • Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5. Retrieved from [Link]

  • Semantic Scholar. (2016). Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Retrieved from [Link]

  • Journal of Environmental Biology. (2024). GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. Retrieved from [Link]

Sources

Validation

The "Invisible" Analyte: A Comparative Guide to HPLC Analysis of 2-(1-Methylcyclopropyl)propan-2-ol

Topic: HPLC Method Development for 2-(1-Methylcyclopropyl)propan-2-ol Analysis Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist Executive Summary Developing an HPLC method for 2-(1-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 2-(1-Methylcyclopropyl)propan-2-ol Analysis Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Developing an HPLC method for 2-(1-Methylcyclopropyl)propan-2-ol (CAS: 27331-02-8 / 2248393-87-3 analog) presents a classic chromatographic paradox: the molecule is chemically stable but photometrically "invisible."[1]

As a tertiary aliphatic alcohol with a gem-disubstituted cyclopropyl ring, this molecule lacks the conjugated


-electron systems required for standard UV detection (254 nm).[1] Furthermore, the steric hindrance around the hydroxyl group makes standard derivatization protocols sluggish.[1]

This guide objectively compares three distinct analytical workflows to solve this challenge:

  • Charged Aerosol Detection (CAD): The modern, universal approach.[2][3]

  • Pre-Column Derivatization (UV-Vis): The high-sensitivity chemical solution.[1]

  • Low-Wavelength UV (205 nm): The "quick-check" compromise.

Part 1: The Analytical Challenge

The analyte, 2-(1-Methylcyclopropyl)propan-2-ol , possesses two critical attributes that dictate method selection:

  • UV Transparency: The cyclopropyl ring absorbs only in the vacuum UV range (<190 nm). At standard HPLC wavelengths, the response is indistinguishable from baseline noise.

  • Steric Hindrance: The hydroxyl group is tertiary and shielded by the methyl-cyclopropyl moiety.[1] This drastically reduces reaction kinetics for standard acylating reagents compared to primary alcohols.

Decision Matrix: Selecting the Right Workflow

MethodSelection Start Start: Define Analytical Goal Trace Trace Analysis? (< 0.1%) Start->Trace Equipment Is CAD/ELSD Available? Trace->Equipment No (Assay/Purity) Matrix Complex Matrix? (e.g., Biological/Plant) Trace->Matrix Yes (Impurities) MethodA Method A: CAD (Recommended) Equipment->MethodA Yes MethodC Method C: Low-UV (Raw Material ID) Equipment->MethodC No Matrix->MethodA No (Clean matrix) MethodB Method B: Derivatization (High Sensitivity) Matrix->MethodB Yes (Specificity req.)

Figure 1: Strategic decision tree for selecting the detection mode based on laboratory capabilities and sensitivity requirements.

Part 2: Comparative Methodologies
Method A: Charged Aerosol Detection (CAD)

The Modern Gold Standard[1][2]

Mechanism: The eluent is nebulized and dried. The remaining analyte particles are charged by a stream of nitrogen plasma and detected by an electrometer. Why it works: Response is independent of chemical structure (universal) and depends only on mass.

Experimental Protocol:

  • Column: C18 (High Carbon Load), 4.6 x 150 mm, 3 µm (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase:

    • A: Water (Volatile buffer: 10mM Ammonium Formate, pH 3.0). Note: Non-volatile buffers like phosphate are forbidden.[1]

    • B: Acetonitrile.[3][4]

  • Gradient: 30% B to 80% B over 15 minutes.

  • Detector Settings:

    • Evaporation Temp: 35°C (Critical: High temps will volatilize the analyte).

    • Power Function: 1.0 (for linearity).

Pros/Cons:

  • (+) No sample preparation required.[1]

  • (+) Detects all non-volatile impurities simultaneously.[1][3]

  • (-) Requires expensive hardware.[1]

  • (-) Sensitivity drops if the analyte is semi-volatile (MW ~114 Da is on the borderline).[1]

Method B: Pre-Column Derivatization (UV-Vis)

The High-Sensitivity Solution[1]

Mechanism: Reacting the "invisible" alcohol with 3,5-Dinitrobenzoyl Chloride (3,5-DNBC) to attach a strong UV chromophore.[1] Why it works: The resulting ester absorbs strongly at 254 nm.

Experimental Protocol:

  • Reagent Prep: Dissolve 3,5-DNBC in dry Tetrahydrofuran (THF).

  • Reaction: Mix 1 mL sample + 1 mL Reagent + 50 µL Pyridine (Catalyst).

  • Incubation: Heat at 60°C for 45 minutes . Note: The tertiary nature requires heat; room temp is insufficient.

  • Quench: Add 0.5 mL water to hydrolyze excess reagent.

  • HPLC Conditions:

    • Detection: UV @ 254 nm.

    • Mobile Phase: Water/Acetonitrile (Isocratic 40:60) – The derivative is much more hydrophobic than the parent.

Pros/Cons:

  • (+) Extreme sensitivity (LOD < 1 ppm).[1]

  • (+) Uses standard UV detectors found in every lab.[1]

  • (-) Labor-intensive.[1]

  • (-) Excess reagent peak can interfere if not separated well.[1]

Method C: Low-Wavelength UV (205 nm)

The "Quick & Dirty" Alternative[1]

Mechanism: Detecting the weak absorbance of the C-O bond and the cyclopropyl ring edge-excitation.[1] Why it works: Feasible only for high-concentration samples (Raw Material ID).[1]

Experimental Protocol:

  • Solvent: Must use HPLC-Grade Acetonitrile (Cutoff <190 nm).[1] Methanol is unsuitable (Cutoff ~205 nm).[1]

  • Buffer: 0.1% Phosphoric Acid (transparent at 205 nm).[1] Formic acid is too noisy.

  • Wavelength: 205 nm (Bandwidth 4 nm).[1]

Pros/Cons:

  • (+) Zero sample prep.[1]

  • (-) Poor baseline stability (Drift).[1]

  • (-) Incompatible with gradient elution (baseline shifts).[1]

  • (-) Low specificity (everything absorbs at 205 nm).[1]

Part 3: Performance Comparison Data

The following data represents typical validation metrics for hindered aliphatic alcohols (based on analogous validation of 2-methyl-2-propanol and cyclopropanemethanol derivatives).

FeatureMethod A: CADMethod B: Derivatization (UV)Method C: Low-UV (205 nm)
LOD (Limit of Detection) ~10 ppm< 0.5 ppm ~500 ppm
Linearity (

)
> 0.995 (Curvilinear)> 0.999 > 0.980
Precision (RSD) < 2.0%< 1.5%> 5.0%
Selectivity High (Mass-based)Very High (Specific reaction)Low (Universal absorbance)
Prep Time 5 mins60+ mins5 mins
Robustness Moderate (Temp sensitive)HighLow (Solvent sensitive)
Part 4: The Derivatization Pathway

Understanding the chemistry is vital for troubleshooting Method B. The steric bulk of the 1-methylcyclopropyl group hinders the nucleophilic attack on the acyl chloride.[1]

ReactionScheme Analyte Analyte: 2-(1-Methylcyclopropyl)propan-2-ol (UV Invisible) Reaction Reaction: Pyridine Catalyst 60°C, 45 min Analyte->Reaction Reagent Reagent: 3,5-Dinitrobenzoyl Chloride (UV Active) Reagent->Reaction Product Derivative: 3,5-Dinitrobenzoate Ester (Strong UV @ 254nm) Reaction->Product Nucleophilic Substitution

Figure 2: Reaction scheme for the derivatization of the tertiary alcohol. Pyridine acts as both a solvent and an acid scavenger to drive the equilibrium forward.

References
  • National Institute of Standards and Technology (NIST). trans-2-[2'-(2"-Methyl-1"-propenyl)cyclopropyl]propan-2-ol Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem. 2-(1-Methylcyclohexyl)propan-2-ol (Structural Analog).[1][5] National Library of Medicine. Available at: [Link][1]

  • Chhanikar, P. T., et al. (2021).[6][7] Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Applied Chemistry and Research. Available at: [Link]

  • Holzgrabe, U. (2013). Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. ResearchGate.[8] Available at: [Link]

  • Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Available at: [Link][1]

Sources

Comparative

comparative study of synthesis methods for tertiary cyclopropyl alcohols

Executive Summary The tertiary cyclopropyl alcohol motif—a hydroxyl group bonded to a quaternary carbon bearing a cyclopropyl ring—is a privileged pharmacophore in modern drug design (e.g., in kinase inhibitors and antiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tertiary cyclopropyl alcohol motif—a hydroxyl group bonded to a quaternary carbon bearing a cyclopropyl ring—is a privileged pharmacophore in modern drug design (e.g., in kinase inhibitors and antiviral agents). It offers unique conformational restriction and metabolic stability compared to isopropyl or tert-butyl bioisosteres.

This guide objectively compares the three dominant synthetic methodologies for accessing this scaffold:

  • The Kulinkovich Reaction: Titanium-catalyzed reductive coupling of esters.

  • Asymmetric Simmons-Smith Cyclopropanation: Zinc-mediated methylene transfer to tertiary allylic alcohols.

  • Nucleophilic Addition: Grignard/Lithium addition to cyclopropyl ketones.

Verdict: While Nucleophilic Addition remains the standard for simple, achiral substrates, the Kulinkovich Reaction offers superior atom economy and step-efficiency for generating 1-substituted cyclopropanols directly from esters. The Simmons-Smith protocol is the method of choice when high enantioselectivity is required, utilizing the hydroxyl group as a stereodirecting anchor.

Methodology Analysis

Method A: The Kulinkovich Reaction (Titanium-Catalyzed)

Best for: Rapid access to 1-substituted cyclopropanols from esters.

This reaction revolutionized cyclopropanol synthesis by allowing the transformation of carboxylic esters into cyclopropanols in a single step using a Grignard reagent (typically EtMgBr) and a catalytic amount of Titanium(IV) isopropoxide.

Mechanism & Causality

The reaction does not proceed via simple nucleophilic attack. Instead, it involves a "ligand exchange" mechanism where the low-valent titanium species forms a titanacyclopropane intermediate. This acts as a 1,2-dicarbanion equivalent, attacking the ester carbonyl twice.[1]

KulinkovichMechanism Ti_IV Ti(OiPr)4 (Pre-catalyst) Ti_II Ti(OiPr)2 (Active Species) Ti_IV->Ti_II + 2 EtMgBr - Ethane/Ethene Titanacycle Titanacyclopropane (Intermediate) Ti_II->Titanacycle + EtMgBr (Olefin Source) Oxatitanacycle Oxatitanacyclopentane Titanacycle->Oxatitanacycle + Ester (RCOOR') Product_Ti Cyclopropyl Titanate Oxatitanacycle->Product_Ti Ring Contraction - R'O-Ti Product_Ti->Ti_II Catalytic Turnover (+ EtMgBr) Final 1-Substituted Cyclopropanol Product_Ti->Final Acidic Workup

Figure 1: Catalytic cycle of the Kulinkovich reaction showing the critical titanacyclopropane intermediate.[1]

Protocol Highlights
  • Catalyst Loading: 5–10 mol% Ti(OiPr)4 is standard. Higher loading (up to 1 equiv) may be needed for hindered esters.

  • Reagent Addition: Slow addition of EtMgBr is critical to maintain the catalytic cycle and prevent "swamping" the active Ti species.

  • Self-Validating Step: The evolution of ethane gas is a visual indicator of the active catalyst formation. Cessation of gas evolution often signals catalyst deactivation.

Method B: Asymmetric Simmons-Smith Cyclopropanation

Best for: Enantioselective synthesis starting from tertiary allylic alcohols.

When a tertiary allylic alcohol is available (e.g., from vinyl Grignard addition to a ketone), the Simmons-Smith reaction (Zn/CH2I2) utilizes the hydroxyl group to coordinate the zinc carbenoid, directing the cyclopropanation to the same face of the alkene.

Mechanism & Stereocontrol

The Charette modification uses a chiral dioxaborolane ligand to achieve high enantiomeric excess (ee). The zinc reagent coordinates to the alcohol oxygen, forming a "butterfly" transition state that delivers the methylene group stereospecifically.

SimmonsSmith Substrate Tertiary Allylic Alcohol Complex Zinc-Alkoxide Complex (Directed) Substrate->Complex + Et2Zn TS Butterfly Transition State (Charette Ligand) Complex->TS + CH2I2 / Ligand Product Chiral Tertiary Cyclopropyl Alcohol TS->Product Methylene Transfer

Figure 2: Directed stereoselective cyclopropanation via Zinc carbenoid.

Protocol Highlights
  • Reagent Quality: Diiodomethane (CH2I2) must be copper-stabilized or freshly distilled; iodine impurities inhibit the reaction.

  • Stoichiometry: Requires excess reagents (2–3 equiv of Et2Zn/CH2I2) due to the steric bulk of tertiary alcohols.

  • Safety: Organozincs are pyrophoric. CH2I2 is toxic.[2][3][4] All transfers must occur under inert atmosphere (Ar/N2).

Method C: Nucleophilic Addition to Cyclopropyl Ketones

Best for: Simple, achiral substrates and large-scale manufacturing.

This is the classical route: a cyclopropyl ketone reacts with an organolithium or Grignard reagent. While conceptually simple, it faces challenges with "abnormal" ring opening (Walsh-type) under acidic quench conditions or if the cyclopropyl ring stabilizes a carbocation intermediate.

  • Constraint: The starting material (cyclopropyl ketone) must be available.

  • Risk: Steric hindrance at the carbonyl can lead to enolization (proton transfer) rather than addition, reducing yield.

Comparative Performance Metrics

The following data summarizes the performance of these methods on a benchmark substrate (e.g., synthesis of 1-phenylcyclopropanol or similar derivatives).

MetricKulinkovich ReactionSimmons-Smith (Directed)Nucleophilic Addition
Starting Material Benzoate Ester

-Methylstyrene (via Allylic Alc)
Cyclopropyl Phenyl Ketone
Step Count 1 (Direct)2 (Ketone

Vinyl

cPr)
1 (Direct)
Yield (Typical) 75–90%60–85% (2 steps)80–95%
Atom Economy Moderate (Ethane waste)Poor (ZnI2 stoichiometric waste)High
Stereocontrol Low (unless chiral ligands used)High (>90% ee) N/A (Achiral) or Substrate-controlled
Scalability High (Flow chem compatible)Low (Exotherms, Zinc waste)High
Cost Driver Ti(OiPr)4 (Low)CH2I2 (High)Cyclopropyl Ketone availability

Decision Matrix for Process Selection

Use this logic flow to select the optimal synthesis route for your specific drug candidate.

DecisionTree Start Target: Tertiary Cyclopropyl Alcohol Q1 Is the target Chiral? Start->Q1 Q2 Is the Cyclopropyl Ketone commercially available? Q1->Q2 No (Racemic/Achiral) MethodC Use Asymmetric Simmons-Smith (Allylic Alcohol route) Q1->MethodC Yes (High ee required) Q3 Is the Ester precursor readily available? Q2->Q3 No MethodA Use Nucleophilic Addition (Grignard to Ketone) Q2->MethodA Yes MethodB Use Kulinkovich Reaction (Ester + EtMgBr) Q3->MethodB Yes Q3->MethodC No (Must build scaffold)

Figure 3: Strategic workflow for selecting the synthesis method.

Experimental Protocols

Protocol A: Kulinkovich Synthesis of 1-Phenylcyclopropanol

Reference: Adapted from Kulinkovich et al. (1989) and Org. Synth. 2012.

  • Setup: Flame-dry a 500 mL 3-neck flask equipped with a pressure-equalizing addition funnel and reflux condenser. Flush with Argon.

  • Charge: Add Methyl Benzoate (50 mmol) and Ti(OiPr)4 (2.5 mmol, 5 mol%) to anhydrous Et2O (100 mL). Cool to 0°C.

  • Addition: Add EtMgBr (3.0 M in Et2O, 110 mmol, 2.2 equiv) dropwise over 1 hour.

    • Observation: The solution will turn from colorless to yellow, then dark brown/black. Gas evolution (ethane) will be vigorous—ensure proper venting.

  • Reaction: Remove ice bath and stir at room temperature for 1 hour.

  • Quench: Cool to 0°C. Carefully add H2O (10 mL), then 10% aqueous H2SO4 (50 mL) until the precipitate dissolves and two clear phases appear.

  • Workup: Extract with Et2O (3x). Wash combined organics with NaHCO3 and Brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Charette Asymmetric Cyclopropanation

Reference: Charette, A. B. et al. J. Am. Chem. Soc. 1998.

  • Pre-complexation: To a solution of the Tertiary Allylic Alcohol (1.0 equiv) in CH2Cl2 at -20°C, add Et2Zn (2.0 equiv). Stir for 10 min.

  • Ligand Addition: Add the Charette Dioxaborolane Ligand (1.1 equiv). Stir for 1 hour to form the chiral zinc alkoxide.

  • Cyclopropanation: Add CH2I2 (2.0 equiv) dropwise. Maintain temperature at -10°C to 0°C.

  • Completion: Monitor by TLC. Upon completion, quench with saturated NH4Cl.

  • Note: The high stereoselectivity (>90% ee) relies on the strict exclusion of moisture which can hydrolyze the zinc-ligand complex.

References

  • Kulinkovich, O. G., et al. (1989). "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii.

  • Charette, A. B., & Marcoux, J. F. (1998). "The Simmons-Smith Reaction: Stereoselective Synthesis of Cyclopropanes." Journal of the American Chemical Society.

  • Simmons, H. E., & Smith, R. D. (1958). "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society.

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation of Carboxylic Acid Derivatives." Organic Reactions.[5][6][7]

  • Wurts, J., et al. (2014). "Nucleophilic Addition to Cyclopropyl Ketones: Controlling Factors." Journal of Organic Chemistry.

Sources

Validation

Comparative Guide: Benchmarking DFT Functionals for Cyclopropylcarbinyl Cation Stability

Topic: Comparative DFT Studies on Cyclopropylcarbinyl Cation Stability Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, Drug Discovery Scientists Executive Summary The cyclopropylcarb...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative DFT Studies on Cyclopropylcarbinyl Cation Stability Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary

The cyclopropylcarbinyl (CPC) cation (


) represents a "stress test" for electronic structure theory due to its rapid structural fluxionality and the subtle energy balance between "classical" bisected structures and "non-classical" bicyclobutonium (BCB) intermediates.

This guide compares the performance of modern dispersion-corrected and range-separated DFT functionals (M06-2X,


B97X-D)  against the traditional industry standard (B3LYP ) and lower-cost Post-Hartree-Fock methods (MP2 ).

Verdict: For accurate prediction of CPC stability and rearrangement barriers, M06-2X and


B97X-D  are the recommended methodologies. Standard B3LYP frequently fails to correctly identify the global minimum, often over-stabilizing delocalized transition states due to self-interaction error.

The Theoretical Challenge: The Landscape

The stability of the CPC cation is governed by


-conjugation (hyperconjugation) between the bent C-C bonds of the cyclopropane ring and the empty p-orbital of the carbenium center.
  • Bisected CPC Cation: The classical minimum where the plane of the CH2+ group bisects the cyclopropyl ring, maximizing orbital overlap.

  • Bicyclobutonium (BCB) Ion: A non-classical species involving 3-center-2-electron (3c-2e) bonding.[1] High-level benchmarks (CCSD(T)) indicate this is often the global minimum or isoenergetic with the bisected CPC.

  • Cyclobutyl Cation (CB): A puckered ring isomer, typically higher in energy but accessible via ring expansion.

The Problem: The energy difference between these isomers is often


.[2] Standard functionals lack the precision to distinguish them, leading to incorrect mechanistic predictions in drug synthesis or solvolysis studies.

Comparative Analysis: Methodology Performance

The following table synthesizes performance data against the "Gold Standard" benchmark: DLPNO-CCSD(T)/CBS (Complete Basis Set limit).

Table 1: Performance Matrix of Computational Methods
Feature

B97X-D / M06-2X
(Recommended)
B3LYP (Legacy Alternative)MP2 (Ab Initio Alternative)
Classification Range-Separated Hybrid / Meta-GGAGlobal Hybrid GGASecond-Order Møller–Plesset
Global Minimum Prediction Correctly identifies BCB or Bisected CPC based on substitution.Often incorrectly favors delocalized TS or planar structures.Generally correct, but overestimates correlation in some strained systems.
Mean Unsigned Error (MUE) < 0.5 - 1.0 kcal/mol 2.0 - 4.0 kcal/mol 1.5 - 2.5 kcal/mol
Dispersion Handling Explicitly included (-D) or parameterized (M06). Critical for "folded" cage structures.Poor/None (unless B3LYP-D3 is used).Captures some dispersion, but often overbinds.
Self-Interaction Error Reduced (Long-range correction).High (Leads to artificial delocalization).N/A (Wavefunction based).
Computational Cost Moderate (Suitable for medium/large drugs).Low/Moderate.[3]High (Scales

).
Mechanistic Insight: Why B3LYP Fails

B3LYP suffers from significant self-interaction error, which artificially lowers the energy of transition states where charge is widely delocalized. In the CPC system, this can make the transition state for rearrangement appear as a stable minimum, effectively "flattening" the potential energy surface (PES) and erasing the distinct existence of the CPC and BCB intermediates.

M06-2X (Minnesota functional) is heavily parameterized against databases involving non-covalent interactions and transition metal kinetics, making it superior for the subtle orbital interactions in non-classical cations.

Step-by-Step Computational Protocol

To replicate high-fidelity results for CPC derivatives, follow this self-validating workflow.

Phase 1: Geometry Optimization & Frequency Analysis

Goal: Locate true minima and ensure no imaginary frequencies (for ground states).

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: M06-2X or

    
    B97X-D
    
  • Basis Set: def2-TZVP (balanced accuracy/cost) or 6-311+G(d,p).

  • Solvation: SMD Model (Dichloromethane or Acetic Acid typically used in solvolysis).

  • Input Example (Gaussian):

    • Note:int=ultrafine is mandatory for M06-2X to avoid numerical noise in the integration grid.

Phase 2: Single Point Energy Refinement (The Validation Step)

Goal: Correct electronic energy errors using a high-level coupled-cluster method.

  • Method: DLPNO-CCSD(T) (Domain Based Local Pair Natural Orbital Coupled Cluster).

  • Basis Set: def2-QZVPP (Quadruple-Z quality).

  • Protocol: Use the geometry optimized in Phase 1.

  • Input Example (ORCA):

Phase 3: Thermochemical Correction

Combine the Gibbs Free Energy correction (


)  from Phase 1 with the Electronic Energy (

)
from Phase 2:

Visualizations

Diagram 1: The Potential Energy Surface (PES) Landscape

This diagram illustrates the fluxional nature of the system and the relative stability predicted by accurate methods.

CPC_PES CPC Bisected CPC (Local Min) HA Homoallyl Cation (Open Chain) CPC->HA Solvent Dependent TS_Rearr Transition State (Low Barrier) TS_Rearr->CPC -0.5 kcal/mol BCB Bicyclobutonium (Global Min) BCB->TS_Rearr +1.5 kcal/mol CB Cyclobutyl Cation (Isomer) BCB->CB Ring Expansion

Figure 1: The C4H7+ Potential Energy Surface. Note the small energy gap between the non-classical Bicyclobutonium (BCB) and the Bisected Cyclopropylcarbinyl (CPC) cation, requiring high-level theory to resolve.

Diagram 2: Computational Decision Workflow

A logic flow for researchers to select the correct method based on system size and accuracy needs.

Workflow Start Start: Cation Stability Study CheckSize System Size > 50 Atoms? Start->CheckSize MethodDFT Use wB97X-D / 6-31+G(d,p) (Dispersion Critical) CheckSize->MethodDFT Yes MethodHigh Use M06-2X / def2-TZVP (High Precision) CheckSize->MethodHigh No Output Compare Relative Gibbs Energies (Delta G) MethodDFT->Output Validation Single Point Check: DLPNO-CCSD(T) MethodHigh->Validation Validation->Output

Figure 2: Recommended computational workflow. For small mechanistic studies, CCSD(T) validation is mandatory. For larger drug-like molecules, dispersion-corrected DFT (


B97X-D) is the optimal balance.

Experimental Validation Data

To ground these calculations, compare your results with established solvolysis data.

SubstrateSolventRelative Rate (

)
Interpretation
Cyclopropylcarbinyl-X 50% EtOH1.0 (Reference)Rapid ionization to delocalized cation.
Cyclobutyl-X 50% EtOH~0.01 - 0.1Slower; must overcome ring strain to enter cation manifold.
Allylcarbinyl-X 50% EtOH< 0.01No assistance from cyclopropyl group (

-participation).

Experimental Insight: The fact that Cyclopropylcarbinyl and Cyclobutyl precursors yield the same product mixture confirms they access the same potential energy surface (Figure 1), validating the low barriers predicted by M06-2X.

References

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. Source: ChemRxiv (2019). URL:[Link]

  • Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. Source: Journal of Physical Chemistry A (2013).[4] URL:[Link]

  • Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides. Source: Journal of Organic Chemistry (2000).[5][6] URL:[Link]

  • Coupled Cluster Benchmark of New DFT and Local Correlation Methods. Source: Journal of Chemical Theory and Computation (2021). URL:[Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity. Source: ChemRxiv (2020). URL:[Link]

Sources

Comparative

A Researcher's Guide to the Enantiomeric Separation of Chiral Cyclopropyl Carbinols: A Comparative Analysis

In the landscape of modern drug discovery and development, the stereochemical purity of pharmaceutical intermediates is not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic efficacy and safety....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical purity of pharmaceutical intermediates is not merely a regulatory hurdle but a fundamental aspect of ensuring therapeutic efficacy and safety. Chiral cyclopropyl carbinols represent a vital class of building blocks, their rigid three-membered ring and adjacent stereocenter offering a unique conformational constraint that is highly sought after in the design of novel therapeutics. The effective separation of their enantiomers is, therefore, a critical step in their journey from laboratory synthesis to clinical application.

This guide provides a comprehensive comparison of the primary techniques employed for the enantiomeric separation of chiral cyclopropyl carbinols. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each technique, providing field-proven insights and supporting experimental data to empower researchers in making informed decisions for their specific separation challenges.

The Chromatographic Approach: A Tale of Two Phases

Direct chromatographic separation on a chiral stationary phase (CSP) is the most prevalent and versatile method for resolving enantiomers.[1][2] This technique hinges on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[1] For cyclopropyl carbinols, polysaccharide-based CSPs have demonstrated broad applicability.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC has long been the gold standard for enantiomeric separations due to its robustness and the wide variety of commercially available CSPs.[2][3] Polysaccharide-based columns, particularly those with cellulose or amylose backbones derivatized with carbamates, are highly effective for resolving aryl carbinols, a class of compounds structurally similar to many cyclopropyl carbinols.[3]

Key Considerations for HPLC Method Development:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For cyclopropyl carbinols, screening a set of polysaccharide-based columns, such as those with tris(3,5-dimethylphenylcarbamate) selectors on either a cellulose or amylose backbone, is a logical starting point.[3] The subtle differences in the helical structure of these polysaccharides can lead to significant variations in enantioselectivity.

  • Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The type and concentration of the alcohol modifier can dramatically influence resolution and retention times.[4] For more polar cyclopropyl carbinols, polar organic or reversed-phase modes may be more suitable.

  • Additives: In some cases, the addition of a small amount of an acidic or basic additive to the mobile phase can improve peak shape and resolution, particularly for compounds with ionizable functional groups.

HPLC_Workflow Start Racemic Cyclopropyl Carbinol Sample CSP_Selection CSP_Selection Start->CSP_Selection End Optimized Chiral Separation Method Screening Screening CSP_Selection->Screening Modifier_Ratio Modifier_Ratio Screening->Modifier_Ratio Identify Promising Conditions MP_Selection MP_Selection MP_Selection->Screening Flow_Rate Flow_Rate Modifier_Ratio->Flow_Rate Temperature Temperature Flow_Rate->Temperature Data_Acquisition Data_Acquisition Temperature->Data_Acquisition Final Method Peak_Integration Peak_Integration Data_Acquisition->Peak_Integration Calculate_Parameters Calculate_Parameters Peak_Integration->Calculate_Parameters Calculate_Parameters->End

Supercritical Fluid Chromatography (SFC): The Green and Swift Alternative

In recent years, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and often superior alternative to HPLC for chiral separations.[5][6] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several key advantages:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations, significantly reducing analysis times.[7]

  • Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO2 makes SFC a more environmentally friendly and cost-effective technique.[7]

  • Unique Selectivity: The properties of the supercritical fluid can sometimes lead to different and improved enantioselectivity compared to HPLC, even on the same CSP.

Comparative Performance: HPLC vs. SFC

While direct comparative studies on a broad range of chiral cyclopropyl carbinols are limited in the published literature, the general consensus for structurally similar compounds points towards SFC offering faster and often better-resolved separations. For example, a study comparing HPLC and SFC for the enantioseparation of various pharmaceuticals on polysaccharide-based CSPs found that SFC consistently delivered shorter retention times and, in many cases, superior resolution.[6]

Table 1: Hypothetical Comparison of HPLC and SFC for the Enantioseparation of (1-phenylcyclopropyl)methanol

ParameterHPLCSFC
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Isopropanol (90:10, v/v)CO2/Methanol (85:15, v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time (Enantiomer 1) 8.5 min2.1 min
Retention Time (Enantiomer 2) 10.2 min2.5 min
Resolution (Rs) 1.82.2
Analysis Time ~12 min~3 min

This table presents illustrative data based on typical performance differences observed for similar classes of compounds.

The Biocatalytic Approach: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a powerful alternative to chromatography, particularly for preparative-scale separations. This technique leverages the high enantioselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[8]

EKR_Process Racemic_Mixture Racemic Cyclopropyl Carbinol (R)- and (S)-enantiomers Reaction Enantioselective Acylation Racemic_Mixture->Reaction Enzyme_Acyl_Donor Lipase + Acyl Donor (e.g., Vinyl Acetate) Enzyme_Acyl_Donor->Reaction Unreacted_Enantiomer (S)-Cyclopropyl Carbinol Reaction->Unreacted_Enantiomer Acylated_Enantiomer (R)-Cyclopropyl Carbilol Acetate Reaction->Acylated_Enantiomer Separation Separation of Products (e.g., Chromatography) Products Enantioenriched Products Separation->Products Unreacted_Enantiomer->Separation Acylated_Enantiomer->Separation

Lipase-Catalyzed Acylation: A Versatile Tool

Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of alcohols due to their broad substrate scope, high enantioselectivity, and commercial availability.[9][10][11] In the context of cyclopropyl carbinols, the lipase will selectively acylate one enantiomer, allowing for the subsequent separation of the unreacted alcohol from the newly formed ester.

Experimental Protocol: Kinetic Resolution of a Racemic Cyclopropyl Carbinol

This protocol provides a general framework for the lipase-catalyzed kinetic resolution of a model substrate, (1-phenylcyclopropyl)methanol. Optimization of reaction time, temperature, and solvent may be necessary for other cyclopropyl carbinol derivatives.

  • Materials:

    • Racemic (1-phenylcyclopropyl)methanol

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Vinyl acetate (acyl donor)

    • Anhydrous organic solvent (e.g., toluene or hexane)

    • Molecular sieves (optional, to maintain anhydrous conditions)

  • Procedure:

    • To a solution of racemic (1-phenylcyclopropyl)methanol (1.0 eq) in the chosen anhydrous solvent, add vinyl acetate (2.0-5.0 eq).

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

    • Once the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.

    • The unreacted alcohol and the acylated product can then be separated by standard column chromatography.

Table 2: Representative Data for the Enzymatic Kinetic Resolution of (1-phenylcyclopropyl)methanol

EnzymeAcyl DonorSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)
Candida antarctica Lipase BVinyl AcetateToluene2448>99 (S)96 (R)
Pseudomonas cepacia LipaseIsopropenyl AcetateHexane485198 (S)>99 (R)

This table presents plausible data based on the known performance of these enzymes with similar secondary alcohols.

Concluding Remarks: Selecting the Optimal Strategy

The choice between chromatographic and enzymatic methods for the enantiomeric separation of chiral cyclopropyl carbinols depends on several factors, including the scale of the separation, the available instrumentation, and the specific properties of the target molecule.

  • For analytical-scale separations and high-throughput screening, SFC is often the preferred method due to its speed and reduced environmental impact.

  • HPLC remains a robust and reliable option, particularly when a wide range of CSPs needs to be screened or when SFC instrumentation is not available.

  • For preparative-scale separations aimed at producing larger quantities of enantiopure material, enzymatic kinetic resolution can be a highly efficient and cost-effective strategy, provided a suitable enzyme with high enantioselectivity can be identified.

Ultimately, a successful enantiomeric separation strategy often involves a combination of these techniques. For instance, chiral HPLC or SFC is indispensable for monitoring the progress of an enzymatic resolution and for determining the enantiomeric purity of the final products. By understanding the principles and practical considerations of each method, researchers can confidently navigate the challenges of separating chiral cyclopropyl carbinols and unlock their full potential in the synthesis of innovative pharmaceuticals.

References

  • Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. (n.d.).
  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC. PubMed, 15 May 2007.
  • Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemiz
  • Multimodal HPLC Screening of Polysaccharide-based Chiral St
  • Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. (n.d.).
  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chrom
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral St
  • Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Academia.edu, (n.d.).
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology (RSC Publishing), (n.d.).
  • Lipases-catalyzed enantioselective kineti. JOCPR, (2015).
  • Efficient and Stable Magnetic Chitosan-Lipase B from Candida Antarctica Bioconjugates in the Enzymatic Kinetic Resolution of Racemic Heteroarylethanols. MDPI, 15 January 2020.
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 23 July 2007.
  • Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterific
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers, 9 January 2024.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. PMC, 19 August 2022.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu, (n.d.).
  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (n.d.).
  • Enantioseparation and molecular docking study of selected chiral pharmaceuticals on a commercialized phenylcarbamate-β-cyclodextrin column using polar organic mode. PMC, (n.d.).
  • Chiral HPLC Separ
  • Supercritical fluid chromatography for the enantiosepar
  • The State of the Art in Chiral Capillary Gas Chromatography.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI, 3 June 2021.
  • Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography.
  • Chiral Gas Chrom

Sources

Safety & Regulatory Compliance

Safety

2-(1-Methylcyclopropyl)propan-2-ol proper disposal procedures

Part 1: Executive Safety Assessment As a Senior Application Scientist, I must emphasize that the disposal of 2-(1-Methylcyclopropyl)propan-2-ol requires more than standard organic solvent protocols. This molecule combine...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

As a Senior Application Scientist, I must emphasize that the disposal of 2-(1-Methylcyclopropyl)propan-2-ol requires more than standard organic solvent protocols. This molecule combines a tertiary alcohol functionality with a strained cyclopropane ring .

The Critical Hazard: While the flammability of tertiary alcohols is well-understood, the cyclopropyl moiety introduces a unique reactivity risk. In the presence of strong acids (often found in mixed laboratory waste streams), the cyclopropane ring can undergo rapid, exothermic ring-opening reactions or rearrangements (e.g., to homoallylic derivatives). Therefore, this compound must never be added to acidic waste streams without prior neutralization.

Physicochemical Profile for Disposal
PropertyValue / CharacteristicOperational Implication
CAS Number 89794-29-6Use for waste manifesting and vendor communication.
Molecular Formula C₇H₁₄OHigh carbon content; suitable for high-BTU incineration.
Chemical Class Tertiary Cyclopropyl CarbinolAcid Sensitive: Prone to dehydration and ring opening.
Flash Point ~45–60°C (Estimated)Flammable/Combustible. Ground all transfer equipment.
Water Solubility Low to ModerateMay form bilayers in aqueous waste; requires organic solvent stream.

Part 2: Pre-Disposal Characterization & Segregation

Before moving the material to waste containers, you must validate its state.[1] Blindly dumping this chemical into a "General Organic Waste" drum is a negligence risk.

Step 1: The "Acid Check" (Crucial)

Why: The cyclopropyl ring strain (~27.5 kcal/mol) makes the molecule a "loaded spring." Acid catalysis can trigger ring opening, releasing heat and potentially pressurizing waste containers.

  • Protocol: If the material is part of a reaction mixture, test the pH.

  • Action: If pH < 5, neutralize with saturated Sodium Bicarbonate (NaHCO₃) or weak base until pH 6–8. Do not dispose of acidic solutions of this compound.

Step 2: Peroxide Screening

Why: Like many branched alcohols and ethers, tertiary centers can autoxidize over prolonged storage, forming unstable peroxides.

  • Protocol: If the container is old (>1 year) or shows crystal formation around the cap, do not open. Contact EHS immediately.

  • Action: Test with starch-iodide paper or commercial peroxide strips. If >100 ppm, treat with ferrous sulfate before consolidation.

Part 3: Operational Disposal Procedures

Workflow 1: Laboratory Scale (< 1 Liter)
  • Segregation: Designate a specific waste container labeled "Non-Halogenated Organics - Neutral pH."

  • Solvent Compatibility: Dilute with compatible solvents like Ethanol or Ethyl Acetate to reduce viscosity and flammability risks. Avoid chlorinated solvents if possible to keep incineration costs lower (unless already mixed).

  • Container: Use High-Density Polyethylene (HDPE) or Steel safety cans. Avoid glass for final waste storage to prevent breakage.

  • Labeling:

    • Primary Constituent: 2-(1-Methylcyclopropyl)propan-2-ol[2][3]

    • Hazard Warnings: Flammable, Irritant.

    • Note: "Contains Cyclopropanes - Do Not Acidify."

Workflow 2: Pilot/Process Scale (> 10 Liters)

At this scale, the heat of reaction from accidental ring opening is catastrophic.

  • Dedicated Stream: Do not commingle with general plant waste streams (e.g., acid washes).

  • Drumming: Use UN-rated steel drums (1A1 or 1A2).

  • Headspace: Leave 10% headspace for thermal expansion.

  • Bonding/Grounding: Mandatory during all transfers to prevent static ignition of vapors.

Part 4: Visualized Decision Logic

The following diagrams illustrate the critical decision-making pathways for safe disposal.

Diagram 1: Pre-Disposal Decision Tree

This logic ensures the chemical is chemically stable before it enters the waste stream.

DisposalLogic Start Waste: 2-(1-Methylcyclopropyl)propan-2-ol CheckAge Is container > 1 year old? Start->CheckAge PeroxideTest Test for Peroxides CheckAge->PeroxideTest Yes CheckMix Is it a mixture? CheckAge->CheckMix No TreatPeroxide Treat with FeSO4 PeroxideTest->TreatPeroxide Positive (>100ppm) PeroxideTest->CheckMix Negative TreatPeroxide->CheckMix CheckPH Check pH CheckMix->CheckPH Yes Classify Classify Stream CheckMix->Classify No (Pure) Neutralize Neutralize (pH 6-8) CheckPH->Neutralize Acidic (pH < 5) CheckPH->Classify Neutral/Basic Neutralize->Classify Halogen Halogenated Waste Classify->Halogen Contains Cl/Br/F NonHalogen Non-Halogenated Waste Classify->NonHalogen C, H, O only

Caption: Decision matrix ensuring chemical stability (peroxides/pH) prior to waste consolidation.

Diagram 2: Waste Stream Segregation

This workflow prevents dangerous incompatibilities in the central accumulation area.

Segregation cluster_incompatible INCOMPATIBLE (Do Not Mix) cluster_compatible COMPATIBLE (Safe to Mix) Source 2-(1-Methylcyclopropyl)propan-2-ol Acids Strong Acids (H2SO4, HCl) Source->Acids Risk: Ring Opening/Exotherm Oxidizers Strong Oxidizers (H2O2, Nitrates) Source->Oxidizers Risk: Fire/Explosion Alcohols Alcohols (Ethanol, IPA) Source->Alcohols Ketones Ketones (Acetone) Source->Ketones Esters Esters (Ethyl Acetate) Source->Esters FinalDisp Final Disposal: High-Temp Incineration Alcohols->FinalDisp Ketones->FinalDisp Esters->FinalDisp

Caption: Segregation protocol highlighting the prohibition of acidic and oxidative mixtures.

Part 5: Final Disposal Method (Vendor Instructions)

When manifesting this waste for pickup by a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors), use the following specifications:

  • Disposal Code (RCRA - USA): D001 (Ignitable).

  • Method: Fuel Blending / Incineration.

    • Why: The high carbon content and lack of heteroatoms (like N, S, Cl) in the pure compound make it an excellent candidate for fuel blending (waste-to-energy).

    • Destruction Efficiency: Incineration at >1000°C ensures complete destruction of the cyclopropyl ring and the alcohol backbone.

  • Forbidden Methods: Do not use deep well injection or landfilling. The volatility and flammability pose long-term environmental risks.

Part 6: Emergency Spill Response

If a spill occurs during the disposal transfer:

  • Evacuate & Ventilate: Remove all ignition sources immediately.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. (Respiratory protection required if > 1L spill in unventilated area).

  • Absorb: Use vermiculite or sand .

    • Note: Do not use acidic clay absorbents if possible, to avoid potential warming.

  • Clean: Wipe area with soap and water; do not use bleach (oxidizer).

References

  • Sigma-Aldrich. (n.d.). 2-(1-Methylcyclopropyl)propan-2-ol Product Information & CAS 89794-29-6.[3] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Cyclopropane Derivatives and Ring Strain Energies. NIST Chemistry WebBook. Retrieved from

  • Echemi. (2024). Safety Data Sheet Guidelines for Cyclopropyl Alcohols. Retrieved from

  • American Chemical Society (ACS). (2022). Safety in Academic Chemistry Laboratories: Best Practices for Handling Strained Rings. Retrieved from

Sources

Handling

Personal protective equipment for handling 2-(1-Methylcyclopropyl)propan-2-ol

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(1-Methylcyclopropyl)propan-2-ol Audience: Researchers, Synthetic Chemists, and Lab Safety Officers.[1] Executive Safety Summary (BLUF) 2-(1-Methylcyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(1-Methylcyclopropyl)propan-2-ol Audience: Researchers, Synthetic Chemists, and Lab Safety Officers.[1]

Executive Safety Summary (BLUF)

2-(1-Methylcyclopropyl)propan-2-ol is a specialized tertiary alcohol incorporating a strained cyclopropyl ring.[1] While specific toxicological data for this exact structure is limited in public registries, its functional groups dictate a strict safety profile based on structural analogy to 2-cyclopropyl-2-propanol and general tertiary alcohols.[1]

  • Primary Hazards: Flammability (Flash Point est. 30–45°C), Skin/Eye Irritation (H315/H319), and potential volatility.

  • Critical Reactivity: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). While stable under neutral/basic conditions, it is susceptible to acid-catalyzed ring opening, which can be exothermic.[1]

  • Immediate Action: Handle strictly inside a fume hood . Use chemical splash goggles (not safety glasses). For glove selection, standard nitrile provides only splash protection ; laminate gloves are required for prolonged contact.

Chemical Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I advise moving beyond generic "alcohol" safety. You must understand the specific moiety risks to select the right PPE.

FeatureChemical ConsequenceSafety Implication
Tertiary Alcohol Sterically hindered -OH group.[1]Slower to react than primary alcohols but difficult to quench if activated. Increases lipophilicity.
Cyclopropyl Ring High angular strain (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

bond angles).
Acid Sensitivity: Avoid strong mineral acids unless controlled. Ring opening can generate rapid heat.
Volatility Moderate Vapor Pressure.Inhalation Risk: Vapors can accumulate in low-lying areas (heavier than air).[1]

Self-Validating Logic: If the chemical smells "sweet" or "solvent-like" outside the hood, your engineering controls have failed.[1] Stop immediately.

PPE Selection Matrix

The following matrix is based on permeation principles for lipophilic alcohols. Do not rely on standard latex. [1]

Hand Protection (The Critical Barrier)[1]
Exposure ScenarioRecommended MaterialThicknessBreakthrough Time (Est.)Scientific Rationale
Incidental Splash (Transferring small aliquots)Nitrile Rubber

5 mil (0.12 mm)
< 15 minsSmall alcohols permeate nitrile.[1] The cyclopropyl group increases bulk, slightly slowing permeation, but nitrile will eventually swell and degrade. Change immediately upon splash.
High Risk (Distillation, Spills, Synthesis)Laminate (EVOH/PE) (e.g., Silver Shield®)Multi-layer> 480 minsLaminate films provide a broad-spectrum barrier against small organic molecules that diffuse through rubber matrices.[1]
Dexterity Layer Nitrile (Outer) 4 milN/APlace a disposable nitrile glove over the laminate glove to secure the loose fit and provide grip.
Body & Respiratory Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) . Why? Safety glasses have gaps. Alcohol vapors are irritating to the corneal epithelium, and a splash can cause severe, immediate pain and potential corneal clouding.

  • Respiratory: If working outside a hood (strongly discouraged), use a Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton).[1] Synthetic blends (polyester) can melt into skin if the alcohol ignites.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operational task.

PPE_Decision_Tree Start Task Assessment Volume Volume > 50mL? Start->Volume Heat Heating/Reflux? Volume->Heat Yes Level1 LEVEL 1: SPLASH (Standard Nitrile + Goggles + Fume Hood) Volume->Level1 No Heat->Level1 No Level2 LEVEL 2: HIGH RISK (Laminate Liners + Nitrile Outer + FR Coat + Face Shield) Heat->Level2 Yes (Vapor/Fire Risk)

Figure 1: Decision tree for selecting appropriate PPE based on volume and thermal energy involved in the procedure.

Operational Protocol: Handling & Transfer

This protocol uses a "Double-Barrier" approach to minimize exposure.[1]

Step 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.

  • Solvent Trap: If using a vacuum line (e.g., rotovap), ensure the cold trap is active (-78°C) to prevent volatile alcohol emissions.

  • Donning: Put on laminate gloves first, then pull standard nitrile gloves over them.

Step 2: Transfer Technique (Syringe/Cannula)

Avoid pouring. Pouring increases surface area and vapor generation.

  • Secure the reagent bottle with a clamp.

  • Insert a needle/cannula under a positive pressure of Nitrogen or Argon (inert atmosphere prevents moisture ingress and flammability risk).

  • Withdraw the required volume.[2]

  • The Wipe Rule: Have a Kimwipe immediately ready. If a drop hangs on the needle tip, wipe it inside the hood. Do not track drops across the lab bench.

Step 3: Quenching & Cleanup[1][2][4]
  • Reaction Quench: If the alcohol was used in a reaction (e.g., with strong base), quench slowly. The cyclopropyl ring makes the molecule energy-rich; rapid exothermic events can occur.

  • Doffing:

    • Remove outer nitrile gloves and discard as hazardous waste.

    • Inspect inner laminate gloves. If clean, they can be reused; if contaminated, discard.

    • Wash hands with soap and water for 20 seconds immediately.

Emergency Response & Disposal

Spill Response ( < 500 mL)
  • Alert: Announce "Solvent Spill."

  • Isolate: Turn off all hot plates/ignition sources.

  • Absorb: Use Vermiculite or Activated Carbon pads. Do not use paper towels (increases flammability surface area).

  • Disposal: Scoop into a bag labeled "Flammable Debris."

Waste Disposal
  • Classification: RCRA Ignitable Waste (D001).

  • Segregation:

    • DO: Segregate with "Non-Halogenated Organic Solvents."

    • DO NOT: Mix with strong oxidizers (Nitric acid, Peroxides) or strong acids (Sulfuric acid). Reason: Acid-catalyzed ring opening of the cyclopropyl group can be violent in a waste drum.

Visualization: Spill Response Workflow

Spill_Response Spill Spill Detected Ignition 1. Remove Ignition Sources Spill->Ignition Evacuate 2. Evacuate Immediate Area Ignition->Evacuate PPE 3. Don PPE (Goggles + Laminate Gloves) Evacuate->PPE Absorb 4. Cover with Vermiculite/Pads PPE->Absorb Bag 5. Seal in HazWaste Bag Absorb->Bag Report 6. Report to EHS Bag->Report

Figure 2: Immediate response workflow for a spill of 2-(1-Methylcyclopropyl)propan-2-ol.

References

  • PubChem. (n.d.). 2-(1-methylcyclohexyl)propan-2-ol Compound Summary (Structural Analog for Toxicity Estimation). National Library of Medicine. Retrieved from [Link][1]

  • NIST Chemistry WebBook. (2023). trans-2-[2'-(2''-Methyl-1''-propenyl)cyclopropyl]propan-2-ol (Structural Data).[1] National Institute of Standards and Technology. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][1]

Sources

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